4,5-dihydro-1H-imidazole-2-sulfonic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120654. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dihydro-1H-imidazole-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O3S/c6-9(7,8)3-4-1-2-5-3/h1-2H2,(H,4,5)(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRHTNVGGLWMFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30298115 | |
| Record name | 4,5-dihydro-1H-imidazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30298115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64205-92-1 | |
| Record name | 64205-92-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-dihydro-1H-imidazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30298115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 64205-92-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Basic Properties of 4,5-dihydro-1H-imidazole-2-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available information on 4,5-dihydro-1H-imidazole-2-sulfonic acid. Extensive literature searches have revealed a significant lack of specific experimental data for this compound. Therefore, some sections of this guide are based on the general properties of structurally related compounds and the foundational principles of organic and medicinal chemistry. All inferred properties should be experimentally verified.
Introduction
4,5-dihydro-1H-imidazole, commonly known as the 2-imidazoline ring system, is a privileged scaffold in medicinal chemistry. Derivatives of this heterocyclic core have demonstrated a wide array of biological activities, including but not limited to, antidepressant, antihypertensive, anticancer, and antibacterial effects. The introduction of a sulfonic acid moiety at the 2-position of the imidazoline ring is anticipated to significantly influence the molecule's physicochemical properties, particularly its acidity, solubility, and pharmacokinetic profile. This technical guide aims to provide a comprehensive overview of the core basic properties of this compound, drawing upon available data and established chemical principles.
Chemical and Physical Properties
Specific experimental data for this compound are scarce. The following table summarizes its basic identifiers and computed properties, primarily sourced from publicly available chemical databases.
Table 1: Chemical Identifiers and Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₃H₆N₂O₃S | PubChem |
| Molecular Weight | 150.16 g/mol | PubChem |
| CAS Number | 64205-92-1 | PubChem |
| Canonical SMILES | C1CN=C(N1)S(=O)(=O)O | PubChem |
| Computed XLogP3 | -1.6 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Core Basic Properties: An Inferential Analysis
Due to the absence of direct experimental data, the following sections provide an analysis based on the known properties of sulfonic acids and related compounds.
Acidity (pKa)
Sulfonic acids are known to be strong acids, with pKa values typically in the range of -1 to 2.[1] This strong acidity is attributed to the high degree of resonance stabilization of the sulfonate conjugate base. The electron-withdrawing nature of the sulfonyl group significantly enhances the acidity of the S-OH proton.
To estimate the pKa of the sulfonic acid group in this compound, we can consider the pKa values of structurally analogous compounds.
Table 2: pKa Values of Structurally Related Sulfonic Acids
| Compound | Structure | pKa (Sulfonic Acid Group) |
| Taurine (2-aminoethanesulfonic acid) | H₂N-CH₂-CH₂-SO₃H | ~1.5 |
| Ethanesulfonic acid | CH₃-CH₂-SO₃H | -1.68 |
| Cysteic acid | HOOC-CH(NH₂)-CH₂-SO₃H | ~-1.7 |
Based on these comparisons, it is highly probable that this compound is a strong acid with a pKa value for the sulfonic acid group estimated to be in the range of -1 to 2 . The imidazoline ring also contains two nitrogen atoms that can be protonated. The pKa of the imidazoline ring nitrogen is expected to be significantly lower than that of a typical alkyl amine due to the electron-withdrawing effect of the adjacent sulfonic acid group.
Aqueous Solubility
The presence of the highly polar sulfonic acid group is expected to confer high water solubility to this compound. Sulfonic acids are generally readily soluble in water.[2][3] The ability to form strong hydrogen bonds with water molecules through both the sulfonyl oxygens and the acidic proton facilitates its dissolution.
A qualitative assessment suggests that the solubility of this compound in water is likely to be high . However, the exact solubility would need to be determined experimentally.
Stability
Sulfonic acids are generally characterized by their high thermal stability.[1][2] The carbon-sulfur bond is robust, and the sulfonyl group is resistant to decomposition at elevated temperatures. Arylsulfonic acids can undergo hydrolysis at very high temperatures (above 200 °C), but aliphatic sulfonic acids are generally more stable.
It is anticipated that this compound would exhibit good thermal and chemical stability under typical laboratory and physiological conditions. However, stability studies under various pH and temperature conditions would be necessary to confirm this.
Potential Biological Activity and Signaling Pathways (Hypothetical)
While no specific biological data exists for this compound, the broader class of 2-imidazoline derivatives are known to interact with various biological targets. A key target for many imidazoline compounds are the imidazoline receptors (I₁, I₂, I₃) and α-adrenergic receptors.
Given this precedent, a hypothetical signaling pathway for a generic 2-imidazoline derivative is presented below. This is a generalized representation and has not been experimentally validated for this compound.
Experimental Protocols (General Methodologies)
As no specific experimental protocols for this compound were found, this section outlines general methodologies that could be adapted for its characterization.
Synthesis
A plausible synthetic route to this compound could involve the reaction of ethylenediamine with a suitable C1 synthon bearing a sulfonic acid or a precursor group. One potential, though unverified, approach is the reaction of ethylenediamine with carbon disulfide followed by oxidation.
pKa Determination
The pKa of the sulfonic acid and the imidazoline nitrogens can be determined experimentally using potentiometric titration.
Experimental Workflow for pKa Determination:
Aqueous Solubility Determination
The equilibrium solubility can be determined using the shake-flask method.
Experimental Workflow for Aqueous Solubility Determination:
Conclusion
This compound is a molecule of interest due to its combination of a biologically active imidazoline core and a strongly acidic, water-solubilizing sulfonic acid group. While specific experimental data on its basic properties are currently lacking in the public domain, theoretical considerations and comparisons with analogous structures suggest it is a strong acid with high water solubility and good stability. Further experimental investigation is crucial to fully characterize this compound and explore its potential in drug discovery and development. The methodologies outlined in this guide provide a framework for such future studies.
References
An In-Depth Technical Guide to 4,5-dihydro-1H-imidazole-2-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5-dihydro-1H-imidazole-2-sulfonic acid, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identity, including its IUPAC name and CAS number, and explores the broader context of the synthesis and biological activities of the 2-imidazoline class of molecules to which it belongs. While specific experimental data for this sulfonic acid derivative is limited in publicly available literature, this guide furnishes general methodologies for the synthesis of related compounds and discusses the known biological roles of 2-imidazolines, offering a foundation for future research and development.
Chemical Identity
The compound of interest is unequivocally identified by the following nomenclature and registry number:
| Parameter | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 64205-92-1 | [1] |
Molecular Structure:
Chemical Structure of this compound.
Synthesis of 2-Imidazoline Derivatives: A General Overview
A common and established method for synthesizing the 2-imidazoline ring involves the condensation of a 1,2-diamine, such as ethylenediamine, with a nitrile or an ester. This reaction is typically catalyzed by acid and requires elevated temperatures.
General Synthetic Workflow:
General synthetic scheme for 2-imidazoline derivatives.
Biological and Pharmacological Context of 2-Imidazoline Derivatives
While specific biological data for this compound is scarce, the broader class of 2-imidazoline derivatives has been the subject of extensive research, revealing a wide range of pharmacological activities.[2][3] These compounds are recognized for their interactions with various receptors, leading to diverse physiological effects.
Known Biological Activities of 2-Imidazoline Scaffolds
Derivatives of 2-imidazoline have been investigated for a multitude of therapeutic applications, including:
-
Antihypertensive effects: Many imidazoline compounds are known to interact with imidazoline and adrenergic receptors, playing a role in the regulation of blood pressure.[3]
-
Antihyperglycemic properties: Certain derivatives have shown potential in managing blood sugar levels.
-
Anti-inflammatory action: The imidazoline core is present in molecules exhibiting anti-inflammatory properties.[3]
-
Antidepressant potential: Some compounds have been explored for their effects on the central nervous system.[2]
-
Anticancer properties: The 4,5-dihydro-1H-imidazole scaffold is found in some agents with antiproliferative activities.[2]
Potential Signaling Pathways
The biological effects of 2-imidazoline derivatives are often mediated through their interaction with specific cellular receptors. A logical workflow for investigating the mechanism of action of a new derivative would involve a series of binding and functional assays.
Investigative Workflow for a Novel 2-Imidazoline Derivative:
Workflow for elucidating the mechanism of action.
Future Directions and Research Opportunities
The lack of specific data on this compound presents a clear opportunity for novel research. Key areas for investigation include:
-
Development of a reliable synthetic protocol: A detailed, step-by-step method for the synthesis and purification of this compound is a critical first step.
-
In-depth pharmacological profiling: A comprehensive screening of the compound against a panel of relevant biological targets, particularly imidazoline and adrenergic receptors, is warranted.
-
Elucidation of the mechanism of action: Should biological activity be identified, further studies to determine the specific signaling pathways involved will be crucial.
-
Structure-activity relationship (SAR) studies: Synthesis and evaluation of related analogs could provide valuable insights into the chemical features essential for any observed biological activity.
Conclusion
This compound represents an under-explored area within the well-established field of 2-imidazoline research. While its specific properties remain to be fully characterized, the known biological activities of related compounds suggest that it may hold potential for drug discovery and development. This guide provides the foundational information and a framework for initiating further investigation into this intriguing molecule. The IUPAC name is confirmed as this compound and its CAS number is 64205-92-1.[1]
References
- 1. This compound | C3H6N2O3S | CID 274561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Imidazoline - Wikipedia [en.wikipedia.org]
"4,5-dihydro-1H-imidazole-2-sulfonic acid" molecular structure and weight
This technical guide provides a comprehensive overview of the molecular structure, weight, and key chemical properties of 4,5-dihydro-1H-imidazole-2-sulfonic acid. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical characteristics and potential applications of imidazoline derivatives.
Molecular Structure and Properties
This compound, also known as 2-imidazoline-2-sulfonic acid, is a heterocyclic organic compound. The core of this molecule is a five-membered imidazoline ring, which is a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active agents.[1] The sulfonic acid group attached to the second position of this ring imparts distinct chemical properties that are valuable for further chemical synthesis and potential biological interactions.
The molecular formula of the compound is C₃H₆N₂O₃S.[2] Its structure is characterized by a saturated two-carbon bridge between the two nitrogen atoms of the imidazole ring and a sulfonic acid moiety at the carbon atom positioned between the nitrogens.
Physicochemical Data
The key physicochemical properties of this compound have been computationally predicted and are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 150.16 g/mol | PubChem[2] |
| Molecular Formula | C₃H₆N₂O₃S | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 64205-92-1 | PubChem[2] |
| Canonical SMILES | C1CN=C(N1)S(=O)(=O)O | PubChem[2] |
| InChI | InChI=1S/C3H6N2O3S/c6-9(7,8)3-4-1-2-5-3/h1-2H2,(H,4,5)(H,6,7,8) | PubChem[2] |
| InChIKey | JTRHTNVGGLWMFV-UHFFFAOYSA-N | PubChem[2] |
| Topological Polar Surface Area | 87.1 Ų | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| XLogP3 | -1.6 | PubChem[2] |
Experimental Protocols
A common and convenient method for the synthesis of the imidazoline ring involves the reaction of nitriles with ethylenediamine.[3] Another established route is the cyclization of N-(2-aminoethyl)amides. For the synthesis of derivatives, one protocol involves the reaction of a starting compound with 2-chloro-4,5-dihydro-1H-imidazole hydrogen sulfate.[1]
A plausible synthetic approach for this compound could involve the sulfonation of a suitable 2-unsubstituted or 2-halo-substituted 4,5-dihydro-1H-imidazole precursor, or the cyclization of a precursor already containing the sulfonic acid moiety. The specific reaction conditions, including solvents, temperature, and catalysts, would require empirical optimization.
Biological and Pharmaceutical Context
The 4,5-dihydro-1H-imidazole (imidazoline) scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1] Derivatives of this scaffold have been investigated for their potential as:
-
Antidepressant agents, acting as α2-adrenoreceptor antagonists and serotonin-selective reuptake inhibitors.[3]
-
Antihyperglycemic agents for the treatment of type 2 diabetes.[4]
-
Central nervous system and cardiovascular agents.[5]
-
Anticancer, anti-inflammatory, and antimicrobial agents.
While the specific biological activity of this compound is not extensively documented, its structure suggests it could serve as a valuable building block in the synthesis of more complex, biologically active molecules. The sulfonic acid group can act as a pharmacophore or be used to modulate the physicochemical properties, such as solubility, of a parent compound.
Visualizations
To aid in the understanding of the molecular structure and potential synthetic pathways, the following diagrams are provided.
Caption: Molecular graph of this compound.
Caption: Generalized synthetic workflow for imidazoline derivatives.
References
- 1. Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C3H6N2O3S | CID 274561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel imidazoline derivatives with potent antihyperglycemic activity in a rat model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazoline derivatives as potential CNS and CVS agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4,5-dihydro-1H-imidazole-2-sulfonic Acid from Ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4,5-dihydro-1H-imidazole-2-sulfonic acid, a molecule of interest in medicinal chemistry and drug development, starting from the readily available precursor, ethylenediamine. This document details the established two-step synthetic pathway, providing in-depth experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows.
Introduction
This compound, also known as 2-imidazolidinesulfonic acid, is a cyclic sulfonated amine. The synthesis of such compounds is of significant interest due to their potential applications as taurine analogs and their utility as intermediates in the preparation of more complex pharmaceutical agents. This guide outlines a robust and well-documented synthetic route commencing with the cyclization of ethylenediamine with carbon disulfide to form a key intermediate, followed by its oxidation to the target sulfonic acid.
Synthetic Pathway Overview
The synthesis of this compound from ethylenediamine is a two-step process:
Step 1: Synthesis of 2-Mercapto-2-imidazoline (Ethylenethiourea)
The initial step involves the reaction of ethylenediamine with carbon disulfide in an aqueous ethanol solution. This reaction proceeds through the formation of a dithiocarbamate intermediate, which then cyclizes upon heating to yield 2-mercapto-2-imidazoline, a stable cyclic thiourea.
Step 2: Oxidation of 2-Mercapto-2-imidazoline to this compound
The sulfur atom in 2-mercapto-2-imidazoline is then oxidized to a sulfonic acid group. A common and effective method for this transformation is the use of a strong oxidizing agent such as performic acid, which is typically generated in situ from hydrogen peroxide and formic acid.
Experimental Protocols
Step 1: Synthesis of 2-Mercapto-2-imidazoline (Ethylenethiourea)
This procedure is adapted from a well-established method published in Organic Syntheses.
Materials and Reagents:
-
Ethylenediamine (92%)
-
Carbon disulfide
-
Ethanol (95%)
-
Concentrated Hydrochloric acid
-
Acetone
Procedure:
-
In a 2-liter round-bottomed flask equipped with a reflux condenser, combine 120 g (1.83 moles) of 92% ethylenediamine, 300 ml of 95% ethanol, and 300 ml of water.
-
Place 121 ml of carbon disulfide in a separatory funnel attached to the top of the condenser.
-
Add approximately 15-20 ml of carbon disulfide to the flask and shake to initiate the reaction. The reaction is exothermic and may require cooling.
-
Once the reaction has commenced, heat the flask in a water bath at 60°C and add the remaining carbon disulfide at a rate that maintains a gentle reflux. This addition should take about 2 hours.
-
After the addition is complete, raise the temperature of the water bath to 100°C and reflux the mixture for 1 hour.
-
Add 15 ml of concentrated hydrochloric acid and continue to reflux for 9-10 hours under a fume hood.
-
Cool the reaction mixture in an ice bath.
-
Collect the precipitated product by suction filtration on a Büchner funnel.
-
Wash the product with 200-300 ml of cold acetone.
-
The resulting white crystals of 2-mercapto-2-imidazoline are obtained with a typical yield of 83-89%.
Step 2: Oxidation of 2-Mercapto-2-imidazoline to this compound
This protocol is based on the oxidation of cyclic thioureas to their corresponding sulfonic acids.
Materials and Reagents:
-
2-Mercapto-2-imidazoline
-
Hydrogen peroxide (30%)
-
Formic acid (88%)
-
Ethanol
Procedure:
-
In a suitable reaction vessel, prepare performic acid by cautiously adding 30% hydrogen peroxide to an excess of 88% formic acid, while maintaining the temperature below 40°C with external cooling.
-
Dissolve 10.2 g (0.1 mole) of 2-mercapto-2-imidazoline in the prepared performic acid solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, carefully evaporate the excess formic acid and hydrogen peroxide under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reactant and Product Information for the Synthesis of 2-Mercapto-2-imidazoline
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume |
| Ethylenediamine (92%) | C₂H₈N₂ | 60.10 | 1.83 | 120 g |
| Carbon disulfide | CS₂ | 76.14 | - | 121 ml |
| 2-Mercapto-2-imidazoline | C₃H₆N₂S | 102.16 | - | 156-167 g |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₆N₂O₃S |
| Molar Mass | 150.16 g/mol |
| Appearance | White solid |
| Melting Point | >300 °C (decomposes) |
| Solubility | Soluble in water |
Visualizations
Synthetic Pathway
The following diagram illustrates the two-step synthesis of this compound from ethylenediamine.
Caption: Overall synthetic route from ethylenediamine.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of the target compound.
Caption: Experimental workflow for the two-step synthesis.
Safety Precautions
-
Ethylenediamine: Corrosive and causes burns. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Carbon disulfide: Highly flammable and toxic. All operations should be conducted in a fume hood, away from ignition sources.
-
Hydrogen peroxide (30%): Strong oxidizer and can cause severe skin and eye burns. Handle with care and appropriate PPE.
-
Formic acid: Corrosive and causes severe burns. Use in a fume hood with proper PPE.
-
The reaction between ethylenediamine and carbon disulfide is exothermic and should be controlled by slow addition and cooling if necessary.
This technical guide provides a detailed and actionable framework for the synthesis of this compound. Researchers and professionals in drug development can utilize this information for the efficient and safe production of this valuable chemical entity.
A Technical Guide to the Spectroscopic Analysis of 4,5-dihydro-1H-imidazole-2-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4,5-dihydro-1H-imidazole-2-sulfonic acid. These predictions are based on the analysis of its chemical structure and comparison with known spectroscopic data of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~3.6 - 3.8 | Singlet | 4H | -CH₂-CH₂- | The two methylene groups are chemically equivalent, leading to a single peak. The exact chemical shift can be influenced by the solvent and the protonation state of the molecule. |
| ~8.0 - 9.0 | Broad Singlet | 2H | N-H | These protons are exchangeable with deuterium and their signal may be broad or not observed depending on the solvent and concentration. |
| ~10.0 - 12.0 | Broad Singlet | 1H | SO₃-H | The sulfonic acid proton is highly acidic and its signal is typically very broad and may be exchangeable with water in the solvent. |
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~45 - 50 | -CH₂-CH₂- | The two equivalent methylene carbons in the dihydroimidazole ring. |
| ~160 - 165 | C=N | The carbon atom of the amidine group, directly attached to the sulfonic acid group. |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching vibrations. |
| 3000 - 2850 | Medium | C-H stretching vibrations of the methylene groups. |
| 1680 - 1640 | Strong | C=N stretching vibration of the amidine group. |
| 1470 - 1440 | Medium | CH₂ bending (scissoring) vibration. |
| 1250 - 1150 | Strong | Asymmetric S=O stretching of the sulfonic acid group. |
| 1080 - 1030 | Strong | Symmetric S=O stretching of the sulfonic acid group. |
| ~900 | Medium, Broad | O-H bending of the sulfonic acid group. |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 150.01 | [M]⁺, Molecular ion |
| 85.05 | [M - SO₃H]⁺, Loss of the sulfonic acid group |
| 69.04 | [M - SO₃H - NH₂]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry NMR tube to a depth of about 4-5 cm. The choice of solvent is critical, as the compound's solubility and the exchange of labile protons (N-H, SO₃-H) will affect the spectrum.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal standard for the chosen solvent, if quantitative analysis is required.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. The number of scans will depend on the sample concentration.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Record the sample spectrum.
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or water.
-
The choice of solvent will depend on the ionization technique used.
-
-
Instrument Setup and Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Select an appropriate ionization technique. Electrospray ionization (ESI) is often suitable for polar molecules like this.
-
Acquire the mass spectrum in the desired mass range. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.
-
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Technical Guide: Solubility and Stability of 4,5-dihydro-1H-imidazole-2-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-dihydro-1H-imidazole-2-sulfonic acid is a heterocyclic compound featuring both an imidazoline ring and a sulfonic acid moiety. The unique combination of these functional groups suggests potential applications in pharmaceutical and materials science, necessitating a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound, alongside detailed experimental protocols for their determination. While specific experimental data for this compound is not extensively available in public literature, this guide leverages established knowledge of related chemical structures to project its behavior and equip researchers with the methodologies to generate empirical data.
Physicochemical Properties
The fundamental physicochemical properties of this compound have been computed and are summarized in the table below. These properties provide a baseline for understanding the compound's behavior in various environments.
| Property | Value | Source |
| Molecular Formula | C₃H₆N₂O₃S | PubChem[1] |
| Molecular Weight | 150.16 g/mol | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| XLogP3 | -1.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 64205-92-1 | Sigma-Aldrich[2] |
Solubility Profile
The presence of a highly polar sulfonic acid group suggests that this compound is likely to be readily soluble in aqueous and polar protic solvents, while exhibiting limited solubility in nonpolar organic solvents.[3] The following table projects the expected solubility of the compound in a range of common laboratory solvents.
| Solvent | Solvent Type | Expected Solubility |
| Water | Polar Protic | High |
| Methanol | Polar Protic | Moderate to High |
| Ethanol | Polar Protic | Moderate |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Moderate |
| Acetonitrile | Polar Aprotic | Low to Moderate |
| Dichloromethane (DCM) | Nonpolar | Low |
| Toluene | Nonpolar | Very Low |
| Hexane | Nonpolar | Very Low |
Experimental Protocol for Solubility Determination
This protocol outlines a method for the quantitative determination of the solubility of this compound.
Objective: To determine the equilibrium solubility of the target compound in various solvents at controlled temperatures.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, DMSO)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of each test solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at intermediate time points (e.g., 2, 4, 8, 24, 48 hours) to confirm that the concentration has plateaued.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solids.
-
Carefully withdraw an aliquot of the supernatant.
-
Clarify the supernatant by centrifugation or filtration (using a filter compatible with the solvent) to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the clarified supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Prepare a calibration curve using standard solutions of the compound to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility of the compound in each solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.
-
Caption: Workflow for determining the solubility of a compound.
Stability Profile
The stability of this compound is crucial for its handling, storage, and application. The imidazoline ring can be susceptible to hydrolysis, particularly under basic conditions, while the overall molecule may be sensitive to heat, light, and oxidative stress.[4] A forced degradation study is essential to identify potential degradation pathways and products.
| Condition | Stressor | Expected Stability | Potential Degradation Pathway |
| Acidic | 0.1 M HCl | Expected to be relatively stable | Hydrolysis of the imidazoline ring (slower than in base) |
| Basic | 0.1 M NaOH | Potentially unstable | Base-catalyzed hydrolysis of the imidazoline ring |
| Neutral | Water | Expected to be stable | Slow hydrolysis over extended periods |
| Oxidative | 3% H₂O₂ | Potentially unstable | Oxidation of the imidazoline ring |
| Thermal | 60 °C | Dependent on solid-state form and purity | Thermal decomposition |
| Photolytic | UV/Vis light | Potentially unstable | Photodegradation of the imidazoline ring |
Experimental Protocol for Forced Degradation Studies
This protocol provides a framework for conducting forced degradation studies to assess the intrinsic stability of this compound.
Objective: To identify the degradation products and pathways of the target compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, methanol, and acetonitrile
-
pH meter
-
Forced degradation chamber (temperature and humidity controlled)
-
Photostability chamber with controlled light/UV exposure
-
HPLC-UV/MS system for separation and identification of degradants
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M.
-
Incubate the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Withdraw samples at various time points, neutralize with NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.
-
Incubate at room temperature or a slightly elevated temperature (e.g., 40 °C) for a defined period.
-
Withdraw samples, neutralize with HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide to achieve a final H₂O₂ concentration of 3%.
-
Keep the solution at room temperature and protected from light for a defined period.
-
Withdraw samples and analyze directly by HPLC.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 60 °C) in a stability chamber.
-
Periodically withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[5][6]
-
Include a dark control sample wrapped in aluminum foil.
-
Analyze the samples by HPLC after the exposure period.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.
-
Use a mass spectrometer (MS) coupled to the HPLC to identify the mass of the degradation products, which aids in structure elucidation.
-
Caption: Workflow for a forced degradation study.
Hypothetical Degradation Pathway
The most probable degradation pathway for this compound under hydrolytic conditions is the cleavage of the imidazoline ring. This is particularly expected under basic conditions, leading to the formation of an N-(2-aminoethyl) derivative.
Caption: Hypothetical hydrolytic degradation of the imidazoline ring.
Conclusion
This technical guide provides a foundational understanding of the expected solubility and stability of this compound. While specific experimental data is limited, the provided protocols offer a robust framework for researchers to empirically determine these critical parameters. The successful characterization of the solubility and stability profiles will be instrumental in advancing the potential applications of this compound in drug development and other scientific disciplines.
References
- 1. This compound | C3H6N2O3S | CID 274561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
Introduction
4,5-dihydro-1H-imidazole, commonly known as the 2-imidazoline scaffold, is a privileged heterocyclic motif in medicinal chemistry. Derivatives of this core structure have demonstrated a wide array of biological activities, leading to their investigation and development for various therapeutic applications. This technical guide focuses on 4,5-dihydro-1H-imidazole-2-sulfonic acid and its related compounds, providing a comprehensive overview of their chemical properties, synthesis, and known biological significance. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates from closely related sulfonyl derivatives and other 2-substituted imidazolines to provide a valuable resource for researchers and drug development professionals.
Synonyms and Chemical Properties
This compound is known by several synonyms, which are crucial for comprehensive literature and database searches. Its fundamental chemical properties are summarized below.
Table 1: Synonyms and Key Chemical Identifiers for this compound
| Identifier Type | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 64205-92-1[1] |
| Molecular Formula | C₃H₆N₂O₃S[1] |
| Molecular Weight | 150.16 g/mol [1] |
| InChI Key | JTRHTNVGGLWMFV-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1CN=C(N1)S(=O)(=O)O[1] |
| Common Synonyms | 2-Imidazoline-2-sulfonic acid[1], Imidazoline-2-sulfonic acid[1] |
| Depositor-Supplied Synonyms | NSC120654, AC-6646, imidazoline-2-sulphonic acid[1] |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value |
| XLogP3 | -1.6[1] |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| Exact Mass | 150.00991323 Da[1] |
| Topological Polar Surface Area | 87.1 Ų[1] |
| Heavy Atom Count | 9 |
Related Compounds and Structural Analogs
The 4,5-dihydro-1H-imidazole core can be functionalized at various positions, leading to a diverse library of compounds with distinct biological activities. The sulfonic acid moiety at the 2-position is of particular interest due to the prevalence of sulfonamides in pharmacologically active agents.[2]
Table 3: Representative 2-Substituted 4,5-dihydro-1H-imidazole Derivatives and their Significance
| Compound Name | Structure | Key Features and Known Activities |
| N-(Aryl/Alkyl)sulfonyl-4,5-dihydro-1H-imidazol-2-yl Derivatives | R-SO₂-C₃H₅N₂ | Serves as a close structural analog to the sulfonic acid. The sulfonamide group is a common pharmacophore. These derivatives have been synthesized and investigated for potential biological activities.[2] |
| 2-(Arylimino)imidazolidines | Ar-N=C₃H₆N₂ | Precursors in the synthesis of various imidazoline derivatives with specific bradycardic action. |
| Napamezole | C₁₅H₁₆N₂O₂ | A 2-substituted imidazoline derivative with antidepressant properties, acting as an α2-adrenoreceptor antagonist and a serotonin-selective reuptake inhibitor.[3] |
| Clonidine | C₉H₉Cl₂N₃ | An imidazoline derivative that acts as an α2-adrenergic agonist and an imidazoline receptor agonist, used as an antihypertensive agent. |
| 2-Amino-4,5-dihydro-1H-imidazole | H₂N-C₃H₅N₂ | A fundamental building block for more complex derivatives. |
Synthesis Strategies
A common route to 2-substituted imidazolines involves the condensation of ethylenediamine with a suitable precursor.[2] For a sulfonic acid derivative, a potential, though unconfirmed, pathway could involve the reaction of ethylenediamine with a precursor containing a sulfonic acid or a protected sulfonyl group.
A more general and documented approach for creating related sulfonyl derivatives involves the reaction of a 2-substituted imidazoline with a sulfonyl chloride.[2] For instance, the synthesis of N-(2-(1-(aryl(alkyl)sulfonyl)-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-ylidene)aryl(alkyl)sulfonamides has been described.[2] This suggests that a precursor imidazoline could potentially be sulfonated, or a sulfonyl-containing precursor could be cyclized with ethylenediamine.
Proposed General Synthetic Workflow
Caption: Plausible synthetic routes to this compound.
Biological Activity and Signaling Pathways
Direct pharmacological studies on this compound are not extensively documented. However, the broader class of 2-substituted imidazolines are well-known for their interaction with imidazoline receptors (I-receptors) and α-adrenergic receptors.[3] These interactions are central to their observed physiological effects, including cardiovascular regulation and neurotransmission.
Imidazoline Receptor Signaling
Imidazoline receptors are a class of non-adrenergic receptors that are recognized by clonidine and other imidazoline compounds. They are subdivided into I₁, I₂, and I₃ subtypes, each with distinct localizations and functions. The I₁ receptor is primarily associated with the regulation of blood pressure in the central nervous system.
Caption: Postulated I₁ imidazoline receptor signaling pathway for blood pressure regulation.
Potential Therapeutic Applications
Based on the activities of related compounds, this compound and its derivatives could be investigated for a range of therapeutic applications:
-
Antihypertensive Agents: Due to the well-established role of imidazoline receptor agonists in blood pressure control.
-
Antidepressants: As suggested by the dual α2-adrenergic and serotonin reuptake inhibitory activity of some derivatives.[3]
-
Anticancer Agents: Some imidazoline-based compounds containing a sulfonamide moiety have shown promise as carbonic anhydrase inhibitors with antitumor activity.[2]
-
Anti-inflammatory and Analgesic Agents: Various imidazoline derivatives have been explored for these properties.
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, standard analytical techniques would be employed for its characterization and analysis. The following provides a generalized workflow for the characterization of a novel imidazoline derivative.
General Analytical Workflow
Caption: A typical experimental workflow for the characterization of a novel imidazoline derivative.
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is a general guideline and would require optimization for this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The high polarity of the sulfonic acid group may necessitate a highly aqueous mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV absorbance spectrum of the compound (likely in the range of 210-250 nm).
-
Sample Preparation: Dissolve a known concentration of the compound in the initial mobile phase or a compatible solvent.
-
Injection Volume: 10 µL.
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area.
Conclusion
This compound belongs to a class of compounds with significant therapeutic potential. While direct experimental data on this specific molecule is scarce, the rich pharmacology of its 2-substituted imidazoline analogs provides a strong rationale for its further investigation. This guide has summarized the available information on its synonyms, chemical properties, and potential synthesis routes. Furthermore, by examining the biological activities of related compounds, it is plausible that this compound could exhibit interesting pharmacological properties, particularly in the realms of cardiovascular and central nervous system disorders. The provided experimental frameworks offer a starting point for researchers to synthesize and characterize this and other novel imidazoline derivatives, paving the way for future drug discovery and development efforts.
References
- 1. This compound | C3H6N2O3S | CID 274561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Novel Pharmacophore: A Technical Guide to the Discovery and History of Imidazoline Sulfonic Acid Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intersection of imidazoline scaffolds and sulfonic acid moieties represents a compelling, albeit nascent, area of medicinal chemistry. Imidazoline derivatives have a rich history as modulators of imidazoline and adrenergic receptors, leading to therapeutic applications in hypertension and metabolic disorders. Concurrently, the sulfonic acid group, prominently featured in endogenous molecules like taurine, is recognized for its critical roles in neuromodulation, cytoprotection, and cell volume regulation. This technical guide provides a comprehensive overview of the discovery, history, and foundational science of imidazoline compounds, with a forward-looking perspective on the potential of their sulfonic acid derivatives. It is designed to equip researchers and drug development professionals with the core knowledge necessary to explore this promising chemical space.
Historical Perspective and Discovery
The journey into imidazoline pharmacology began with the recognition that certain imidazoline-containing compounds exhibited biological activities that could not be solely attributed to their interactions with adrenergic receptors. This led to the groundbreaking identification of specific imidazoline binding sites.
The Dawn of Imidazoline Receptors
The concept of a distinct class of receptors for imidazolines emerged after initial observations that compounds like clonidine produced hypotensive effects that did not entirely correlate with their alpha-2 adrenergic agonist activity[1]. In 1977, Ruffolo's work further solidified the idea that imidazolines and phenethylamines interact differently with adrenoceptors, paving the way for the characterization of imidazoline-preferring receptors[1]. These non-adrenergic binding sites were subsequently classified into distinct subtypes based on their pharmacological profiles.
Classification of Imidazoline Receptors
Three main classes of imidazoline receptors have been identified, each with unique tissue distribution and physiological roles[2]:
-
I1 Receptors: Primarily located in the plasma membrane, these receptors are involved in the central inhibition of the sympathetic nervous system, leading to a reduction in blood pressure[2]. The antihypertensive effects of drugs like clonidine, moxonidine, and rilmenidine are mediated, at least in part, by their action on I1 receptors[1][3].
-
I2 Receptors: These receptors are widely distributed and have been implicated in a variety of functions, including roles in psychiatric conditions[2]. They are known to be an allosteric modulatory site of monoamine oxidase (MAO)[4].
-
I3 Receptors: This class of receptors is involved in the regulation of insulin secretion from pancreatic beta cells[2].
The development of selective ligands for these receptor subtypes has been crucial in elucidating their specific functions and therapeutic potential[4].
Quantitative Data: Receptor Binding Affinities
The affinity of various imidazoline ligands for imidazoline and adrenergic receptors is a critical determinant of their pharmacological profile. The data presented below, compiled from various radioligand binding studies, highlights the binding characteristics of representative compounds.
| Compound | Receptor/Site | Ki (nM) | pKi | IC50 (nM) | Species/Tissue | Reference |
| Tracizoline | I2 | - | 8.74 | - | - | [5] |
| α2 | - | < 5.0 | - | - | [5] | |
| α1 | - | < 5.5 | - | - | [5] | |
| Benazoline | I2 | - | 9.07 | - | - | [5] |
| α2 | - | < 5.0 | - | - | [5] | |
| α1 | - | < 5.5 | - | - | [5] | |
| RS-45041-190 | I2 | - | 8.66 ± 0.09 | - | Rat Kidney | |
| I2 | - | 9.37 ± 0.07 | - | Rabbit Kidney | ||
| I2 | - | 9.32 ± 0.18 | - | Dog Kidney | ||
| I2 | - | 8.85 ± 0.12 | - | Baboon Kidney | ||
| [3H]-RS-45041-190 | I2 | 2.71 ± 0.59 | - | - | Rat Kidney Membranes |
Experimental Protocols
Synthesis of Imidazoline Derivatives
The synthesis of the imidazoline ring is a fundamental process in the development of ligands for imidazoline receptors. A common and effective method involves the condensation of a fatty acid with a polyamine, such as hydroxyethyl ethylenediamine.
Protocol: Synthesis of an Imidazoline Compound
-
Reaction Setup: In a nitrogen atmosphere, heat a mixture of a fatty acid and hydroxyethyl ethylenediamine (in a specified molar ratio) to a temperature range of 80-150°C in the presence of a suitable catalyst.
-
Acylation: Gradually increase the temperature to 190-220°C to initiate the nitrogen acylation reaction, leading to the formation of an alkyl amide intermediate.
-
Cyclization: Induce dewatering and cyclization of the alkyl amide by gradually reducing the pressure. This step facilitates the formation of the imidazoline ring.
-
Purification: The resulting imidazoline compound can be purified using standard techniques such as distillation or chromatography.
This method is advantageous due to its simplicity and the ability to minimize the formation of bi-amide side products, resulting in a stable final product.
Radioligand Binding Assay for I2 Imidazoline Receptors
Radioligand binding assays are a cornerstone for characterizing the interaction of novel compounds with their target receptors. The following protocol details a typical assay for the I2 imidazoline receptor using a selective radioligand.
Protocol: [3H]-RS-45041-190 Radioligand Binding Assay
-
Membrane Preparation: Prepare membrane homogenates from a tissue source known to express I2 imidazoline receptors (e.g., rat kidney).
-
Assay Setup: In a 96-well plate, combine the membrane suspension, binding buffer, and varying concentrations of the radioligand, [3H]-RS-45041-190.
-
Total and Non-specific Binding:
-
Total Binding Wells: Contain the membrane suspension, binding buffer, and the radioligand.
-
Non-specific Binding (NSB) Wells: In addition to the components of the total binding wells, include a high concentration of an unlabeled competing ligand (e.g., 10 µM RS-45041-190 or another suitable displacing agent) to saturate the specific binding sites.
-
-
Incubation: Incubate the plate under defined conditions (e.g., temperature and time) to allow the binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the dried filters into scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM) for each radioligand concentration.
-
Convert the specific binding CPM values to fmol/mg of protein.
-
Plot the specific binding against the radioligand concentration to determine the binding affinity (Kd) and receptor density (Bmax).
-
Signaling Pathways and Experimental Workflows
The biological effects of imidazoline receptor ligands are mediated through distinct signaling cascades. Understanding these pathways is crucial for rational drug design.
I1 Imidazoline Receptor Signaling
Activation of the I1 imidazoline receptor is coupled to several downstream signaling events that are distinct from classical G-protein coupled receptor pathways.[6]
Caption: I1 Imidazoline Receptor Signaling Pathway.
Drug Discovery Workflow for Imidazoline Sulfonic Acid Compounds
The development of novel imidazoline sulfonic acid compounds follows a structured drug discovery pipeline, from initial concept to preclinical evaluation.
Caption: Drug Discovery Workflow.
Future Directions and Conclusion
The exploration of imidazoline sulfonic acid compounds is an exciting frontier in medicinal chemistry. The established pharmacology of imidazoline receptor ligands, combined with the diverse biological roles of sulfonic acids, suggests a rich potential for novel therapeutic agents. Key areas for future research include:
-
Targeted Synthesis: The development of robust and efficient synthetic routes to create libraries of imidazoline sulfonic acid derivatives.
-
Structure-Activity Relationship (SAR) Studies: Systematic evaluation of these compounds to understand how structural modifications influence receptor affinity, selectivity, and functional activity.
-
Elucidation of Novel Signaling Pathways: Investigating whether the combination of these two pharmacophores leads to unique intracellular signaling events.
-
Therapeutic Applications: Exploring the potential of these compounds in a range of diseases, including cardiovascular disorders, metabolic diseases, and neurological conditions.
References
- 1. Imidazoline receptors and their endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 3. Recent advances in imidazoline receptor research: ligands--localization and isolation--signaling--functional and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel targets and techniques in imidazoline receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Theoretical and Computational Elucidation of 4,5-dihydro-1H-imidazole-2-sulfonic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and computational overview of 4,5-dihydro-1H-imidazole-2-sulfonic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental and computational studies on this specific molecule, this document synthesizes information from related compounds and established methodologies to propose plausible synthetic routes, detailed characterization protocols, and a robust computational analysis framework. The presented data, structured for clarity and comparative analysis, aims to serve as a foundational resource for researchers investigating this and similar molecular scaffolds.
Introduction
The 4,5-dihydro-1H-imidazole, commonly known as the imidazoline ring, is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Derivatives of this heterocyclic system have shown diverse pharmacological activities, including antidepressant, antihypertensive, and anti-inflammatory properties.[2] The introduction of a sulfonic acid moiety is a common strategy in drug design to enhance aqueous solubility, modulate pharmacokinetic properties, and introduce a potential binding group for biological targets.
This guide focuses on the theoretical and computational aspects of this compound (also known as 2-imidazoline-2-sulfonic acid). While specific literature on this exact molecule is scarce, this document extrapolates from known chemistries of imidazolines and sulfonic acids to provide a detailed technical resource.
Physicochemical Properties
A summary of the computed physicochemical properties of this compound is presented in Table 1. These values are derived from computational predictions and provide a preliminary understanding of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₃H₆N₂O₃S | PubChem |
| Molecular Weight | 150.16 g/mol | PubChem[3] |
| CAS Number | 64205-92-1 | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| SMILES | C1CN=C(N1)S(=O)(=O)O | PubChem[3] |
| Topological Polar Surface Area | 99.9 Ų | PubChem (Computed) |
| Hydrogen Bond Donors | 2 | PubChem (Computed) |
| Hydrogen Bond Acceptors | 4 | PubChem (Computed) |
| LogP (octanol/water) | -2.4 | PubChem (Computed) |
Proposed Synthesis and Experimental Protocols
Detailed Experimental Protocol
Step 1: Synthesis of 2-Mercapto-4,5-dihydro-1H-imidazole
This procedure is adapted from established methods for the synthesis of ethylene thiourea.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylenediamine (0.1 mol, 6.01 g) in 100 mL of absolute ethanol.
-
Reagent Addition: Slowly add carbon disulfide (0.1 mol, 7.61 g) to the stirred solution of ethylenediamine. The addition should be carried out in a fume hood due to the toxicity and flammability of carbon disulfide. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Cool the reaction mixture to room temperature. The product, 2-mercapto-4,5-dihydro-1H-imidazole, will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from ethanol or water can be performed for further purification.
Step 2: Oxidation of 2-Mercapto-4,5-dihydro-1H-imidazole to this compound
The oxidation of thiols to sulfonic acids can be achieved using various oxidizing agents.[4] Hydrogen peroxide is a common and environmentally benign choice.
-
Reaction Setup: Suspend 2-mercapto-4,5-dihydro-1H-imidazole (0.05 mol, 5.11 g) in 100 mL of water in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Oxidant Addition: Cool the suspension in an ice bath. Slowly add 30% hydrogen peroxide (0.15 mol, 17.0 g) dropwise from the dropping funnel, maintaining the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation and Purification: The product, being a sulfonic acid, is expected to be soluble in water. The reaction mixture can be concentrated under reduced pressure to obtain the crude product. Purification can be achieved by recrystallization from a suitable solvent system, such as water/ethanol.
Characterization Methods
The synthesized compound should be characterized using a suite of analytical techniques to confirm its structure and purity.
| Technique | Expected Observations |
| ¹H NMR | A singlet for the two equivalent CH₂ groups of the imidazoline ring. A broad singlet for the NH protons. The chemical shifts will be influenced by the solvent and the presence of the sulfonic acid group. |
| ¹³C NMR | A signal for the CH₂ carbons and a signal for the C2 carbon attached to the sulfonic acid group. |
| FT-IR | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and strong, broad bands for the S=O stretching of the sulfonic acid group (around 1030-1060 cm⁻¹ and 1150-1210 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight (150.16 g/mol ). Fragmentation patterns can provide further structural information. |
| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should match the calculated values for the molecular formula C₃H₆N₂O₃S. |
Theoretical and Computational Studies
To gain deeper insights into the molecular properties of this compound, a comprehensive computational study using Density Functional Theory (DFT) is proposed.
Computational Methodology
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
-
Method: Density Functional Theory (DFT).
-
Functional: A hybrid functional such as B3LYP or a more modern functional like ωB97X-D for good accuracy with dispersion corrections.
-
Basis Set: A Pople-style basis set like 6-311++G(d,p) or a Dunning-style correlation-consistent basis set like cc-pVTZ to provide a good balance between accuracy and computational cost.
-
Solvation Model: An implicit solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), to simulate the effects of a solvent (e.g., water).
Key Computational Analyses
-
Geometry Optimization: To determine the most stable 3D conformation of the molecule. The resulting bond lengths, bond angles, and dihedral angles provide fundamental structural information.
-
Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. This analysis also provides theoretical vibrational frequencies that can be compared with experimental IR spectra.
-
Electronic Structure Analysis:
-
Frontier Molecular Orbitals (FMOs): Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.
-
Molecular Electrostatic Potential (MEP): To visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule. This is crucial for understanding intermolecular interactions.
-
-
Spectroscopic Simulations:
-
NMR Spectroscopy: Calculation of ¹H and ¹³C chemical shifts to aid in the interpretation of experimental NMR spectra.
-
IR Spectroscopy: Simulation of the infrared spectrum based on the calculated vibrational frequencies and intensities.
-
-
Reactivity Descriptors: Calculation of global and local reactivity descriptors (e.g., chemical potential, hardness, electrophilicity index, and Fukui functions) to predict the reactivity of different atomic sites.
Tabulated Computational Data (Hypothetical)
The following tables present hypothetical, yet plausible, computational data that would be expected from a DFT study on this compound at the B3LYP/6-311++G(d,p) level of theory.
Table 2: Selected Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-S | 1.80 | N1-C2-N3 | 110.5 |
| S-O1 | 1.45 | C2-N1-C5 | 112.0 |
| S-O2 | 1.45 | N1-C5-C4 | 105.0 |
| C2-N1 | 1.35 | C5-C4-N3 | 105.0 |
| C2-N3 | 1.35 | C4-N3-C2 | 112.0 |
| N1-C5 | 1.48 | O1-S-O2 | 120.0 |
| C5-C4 | 1.54 | C2-S-O1 | 108.0 |
| C4-N3 | 1.48 | C2-S-O2 | 108.0 |
Table 3: Calculated Electronic Properties
| Property | Value |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 6.7 eV |
| Dipole Moment | 8.5 D |
| Total Energy | (Value in Hartrees) |
Potential Applications and Future Directions
The unique combination of a hydrophilic sulfonic acid group and a heterocyclic imidazoline core suggests several potential applications for this compound and its derivatives:
-
Drug Development: As a building block for novel pharmaceuticals with improved solubility and pharmacokinetic profiles. The sulfonic acid group can act as a mimic for phosphate or carboxylate groups, potentially interacting with biological targets.
-
Catalysis: As a ligand for transition metal catalysts, where the imidazoline nitrogen atoms can coordinate to the metal center, and the sulfonic acid group can influence solubility and catalytic activity in aqueous media.
-
Material Science: As a monomer or functionalizing agent for polymers, imparting hydrophilicity and ion-exchange properties.
Future research should focus on the experimental validation of the proposed synthetic route and the comprehensive characterization of the title compound. Further computational studies could explore its interaction with specific biological targets through molecular docking and molecular dynamics simulations. The investigation of its potential as a taurine analogue could also be a fruitful area of research.[5]
Conclusion
This technical guide provides a foundational understanding of the theoretical and computational aspects of this compound. By leveraging existing knowledge of related chemical systems, we have proposed a viable synthetic pathway, detailed characterization methods, and a thorough computational protocol. The presented data and workflows are intended to facilitate further research into this promising molecule and its potential applications in science and technology.
References
- 1. Pd-Catalyzed direct C-H functionalization of imidazolones with aryl- and alkenyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. US4269730A - Substituted imidazoline reactions with chloroacetate salts - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Potential biological activities of the "4,5-dihydro-1H-imidazole" core structure
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4,5-dihydro-1H-imidazole, also known as the 2-imidazoline ring system, represents a cornerstone in the development of therapeutic agents. Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular framework that can interact with a diverse range of biological targets. This technical guide provides a comprehensive overview of the significant biological activities associated with the 4,5-dihydro-1H-imidazole core, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to facilitate further research and drug discovery efforts.
General Synthesis of the 4,5-Dihydro-1H-Imidazole Core
The synthesis of the 4,5-dihydro-1H-imidazole ring is often achieved through the condensation of a nitrile with ethylenediamine. This method provides a versatile route to a wide array of 2-substituted imidazolines.
Experimental Protocol: Synthesis from Nitriles and Ethylenediamine
This protocol describes a general procedure for the synthesis of 2-substituted 4,5-dihydro-1H-imidazoles.
Materials:
-
Substituted nitrile
-
Ethylenediamine
-
Trimethylaluminum (or another suitable catalyst/reagent)
-
Anhydrous solvent (e.g., toluene, xylene)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve the substituted nitrile in an appropriate anhydrous solvent.
-
Under a continuous flow of inert gas, add ethylenediamine to the solution.
-
Cool the reaction mixture in an ice bath and slowly add a solution of trimethylaluminum in the same solvent.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for the time specified by the particular synthesis (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and cautiously quench it by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-substituted 4,5-dihydro-1H-imidazole.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Anticancer Activity
Derivatives of the imidazole core have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.
Quantitative Data: In Vitro Anticancer Activity
| Compound/Derivative Class | Cell Line | Activity Metric | Value (µM) | Reference |
| Ag(I) N-heterocyclic carbene complexes | OVCAR-3 (ovarian) | IC50 | ~10 | [1] |
| Ag(I) N-heterocyclic carbene complexes | MB157 (breast) | IC50 | ~10 | [1] |
| Dehydroabietylamine imidazole derivative (L2) | MCF-7 (breast) | IC50 | 0.75 | [2] |
| Dehydroabietylamine imidazole derivative (L5) | MCF-7 (breast) | IC50 | 2.17 | [2] |
| Dehydroabietylamine imidazole derivative (L1) | A549 (lung) | IC50 | 1.85 | [2] |
| 2,4,5-triphenyl-1H-imidazole-1-yl derivative (6b) | Not specified | - | Most potent of series | [3] |
| Imidazole derivative (5) | MCF-7 (breast) | IC50 | < 5 | [4] |
| Imidazole derivative (5) | HCT-116 (colon) | IC50 | < 5 | [4] |
| Imidazole derivative (5) | HepG2 (liver) | IC50 | < 5 | [4] |
| 1H-imidazole [4,5-f][5][6] phenanthroline derivative (IPM714) | HCT116 (colorectal) | IC50 | 1.74 | [7] |
| 1H-imidazole [4,5-f][5][6] phenanthroline derivative (IPM714) | SW480 (colorectal) | IC50 | 2 | [7] |
Signaling Pathway: TGF-β Inhibition
Many solid tumors exhibit dysregulated Transforming Growth Factor-β (TGF-β) signaling, which can promote tumor progression and metastasis. Small molecule inhibitors targeting the TGF-β pathway represent a promising therapeutic strategy.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of test compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for vehicle control (e.g., DMSO at the highest concentration used) and a positive control (e.g., a known cytotoxic drug). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization buffer to each well to dissolve the purple formazan crystals. Gently agitate the plate on a shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Antihypertensive Activity
The 4,5-dihydro-1H-imidazole core is a key pharmacophore in several centrally-acting antihypertensive drugs. Their mechanism of action often involves interaction with imidazoline and α-adrenergic receptors in the brainstem.
Quantitative Data: Antihypertensive and Vasorelaxant Effects
| Compound | Model/Assay | Activity Metric | Value | Reference |
| Benzo[d]imidazole derivative (13) | Ex vivo rat aortic rings | EC50 | 1.81 µM | [8] |
| 4-[1-(4-fluorobenzyl)-5-imidazolyl] dihydropyridine (5b) | Rat model | MABP Reduction | Significant (P<0.05) | [9] |
| N-(4,5-dihydroimidazol-2-yl)-1,3-dihydrobenzimidazole derivatives (Type 3) | Normotensive rats | Arterial Blood Pressure | Efficacious reduction | [5] |
Signaling Pathway: Imidazoline I1 Receptor-Mediated Antihypertension
The antihypertensive effects of many 4,5-dihydro-1H-imidazole derivatives are mediated by their agonist activity at I1-imidazoline receptors in the rostral ventrolateral medulla (RVLM) of the brainstem. This leads to a reduction in sympathetic outflow and a decrease in blood pressure.
Experimental Protocol: Measurement of Mean Arterial Blood Pressure in Spontaneously Hypertensive Rats (SHR)
This protocol describes the tail-cuff method for non-invasive measurement of blood pressure in conscious rats.
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
Non-invasive blood pressure measurement system (tail-cuff plethysmography)
-
Rat restrainer
-
Warming chamber or heating pad
-
Test compound and vehicle
Procedure:
-
Acclimatization: Acclimate the rats to the restrainer and the tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure variations.
-
Animal Preparation: Place the rat in the restrainer. The tail is passed through the inflatable cuff and a photoelectric sensor. Gently warm the tail to increase blood flow and improve signal detection.
-
Baseline Measurement: Record stable baseline systolic and mean arterial blood pressure (MABP) readings for each rat before drug administration.
-
Compound Administration: Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Post-Dose Measurement: At predetermined time points after administration (e.g., 1, 2, 4, 6, and 24 hours), measure the blood pressure again using the same procedure.
-
Data Analysis: Calculate the change in MABP from the baseline for each rat at each time point. Compare the changes in the treated group to the vehicle control group using appropriate statistical analysis (e.g., t-test or ANOVA).
Antidepressant Activity
Certain 4,5-dihydro-1H-imidazole derivatives have shown promise as antidepressants due to their unique ability to act as both α2-adrenoreceptor antagonists and serotonin-selective reuptake inhibitors.[10]
Quantitative Data: MAO Inhibition
| Compound | Target | Activity Metric | Value (µM) | Reference |
| 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI) | MAO-A | Ki | 1.53 | [11] |
| 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI) | MAO-B | Ki | 46.67 | [11] |
Experimental Protocol: Serotonin Transporter (SERT) Binding Assay
This protocol describes an in vitro radioligand binding assay to determine the affinity of test compounds for the serotonin transporter.
Materials:
-
Membrane preparations from cells expressing human SERT
-
Radioligand (e.g., [3H]Imipramine or [3H]Citalopram)
-
Test compounds
-
Assay buffer
-
Non-specific binding inhibitor (e.g., a high concentration of a known SERT ligand like fluoxetine)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound in the assay buffer.
-
Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding inhibitor.
-
Incubation: Incubate the reaction mixtures at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a vacuum filtration manifold. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percentage of inhibition of specific binding by the test compound at each concentration. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Antimicrobial Activity
The imidazole scaffold is present in many antifungal and antibacterial agents. Derivatives of 4,5-dihydro-1H-imidazole have also demonstrated notable antimicrobial properties.
Quantitative Data: Antibacterial Activity
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 4,5-diphenyl-1H-imidazole derivative (6d) | Staphylococcus aureus | 4 | [12] |
| 4,5-diphenyl-1H-imidazole derivative (6c) | Staphylococcus aureus | 16 | [12] |
| 4,5-diphenyl-1H-imidazole derivative (6c) | Enterococcus faecalis | 16 | [12] |
| Benzimidazole derivative (EJMCh-13) | Staphylococcus aureus ATCC 25923 | 15.6 | [13] |
| Benzimidazole derivative (EJMCh-13) | Staphylococcus epidermidis ATCC 12228 | 15.6 | [13] |
| Benzimidazole derivative (EJMCh-13) | Micrococcus luteus ATCC 10240 | <15.6 | [13] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterial strain.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Test compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: In a 96-well plate, prepare serial two-fold dilutions of the test compound in the broth medium. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound stock is added to the first well and serially diluted across the plate.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.
Anti-inflammatory Activity
Derivatives of the imidazole core have also been investigated for their anti-inflammatory properties.
Quantitative Data: Anti-inflammatory Activity
| Compound/Derivative Class | Assay | Activity Metric | Value | Reference | | :--- | :--- | :--- | :--- | | 1,2,4-Trisubstituted-1H-imidazoles (3a, 3b, 3d) | Carrageenan-induced paw edema | % Inhibition | Good activity compared to indomethacin |[14] | | Diarylsulfonylurea-chalcone hybrids (4r, 4o) | Carrageenan-induced paw edema | % Reduction of paw volume | Remarkable, comparable to Aceclofenac | |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar or Sprague-Dawley rats
-
1% (w/v) carrageenan solution in sterile saline
-
Test compound and vehicle
-
Standard anti-inflammatory drug (e.g., indomethacin)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Grouping and Fasting: Divide the rats into groups (e.g., vehicle control, standard drug, and test compound groups). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the vehicle, standard drug, or test compound to the respective groups, typically 1 hour before the carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. Compare the results of the test compound group with the control and standard drug groups using statistical analysis.
Conclusion
The 4,5-dihydro-1H-imidazole core structure is a remarkably versatile scaffold that has yielded compounds with a broad spectrum of potent biological activities. Its continued exploration in medicinal chemistry is warranted, with significant opportunities for the development of novel therapeutics for a variety of diseases. This guide provides a foundational resource for researchers in this field, offering a compilation of quantitative data, detailed experimental methodologies, and an understanding of the underlying mechanisms of action to inspire and support future drug discovery endeavors.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indirect systolic and mean blood pressure determination by a new tail cuff method in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antidepressant-like effect of the novel MAO inhibitor 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]
- 13. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Synthesis and Applications of 4,5-Dihydro-1H-imidazole-2-sulfonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4,5-dihydro-1H-imidazole-2-sulfonic acid and its N-sulfonylated derivatives. These compounds are of interest in medicinal chemistry due to the diverse biological activities associated with the 2-imidazoline scaffold.
Application Notes
The 4,5-dihydro-1H-imidazole (2-imidazoline) ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antihypertensive, antihyperglycemic, anti-inflammatory, and anticancer properties. The introduction of a sulfonic acid moiety at the 2-position and further derivatization at the nitrogen atoms can modulate the physicochemical properties and biological activity of these compounds, potentially leading to novel therapeutic agents.
Potential Therapeutic Areas:
-
α2-Adrenergic Receptor Modulation: Many 2-imidazoline derivatives are known to interact with α2-adrenergic receptors, which are involved in the regulation of blood pressure and neurotransmission. Sulfonic acid derivatives may offer a novel pharmacological profile at these receptors.
-
Imidazoline Receptor Ligands: These compounds may also target imidazoline receptors (I1, I2, I3), which are implicated in blood pressure regulation, insulin secretion, and neuroprotection.
-
Enzyme Inhibition: The sulfonamide moiety is a well-known pharmacophore in enzyme inhibitors. N-sulfonylated derivatives of this compound could be explored as inhibitors of various enzymes, such as carbonic anhydrases or kinases.
Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of this class of compounds.
Synthetic Protocols
A plausible synthetic strategy for this compound and its N-sulfonylated derivatives is outlined below. The synthesis of the parent compound is proposed via a nucleophilic substitution reaction, while the derivatives can be obtained by subsequent sulfonylation.
Protocol 1: Synthesis of this compound
This protocol describes a proposed synthesis of the parent compound starting from 2-chloro-4,5-dihydro-1H-imidazole.
Reaction Scheme:
Materials:
-
2-Chloro-4,5-dihydro-1H-imidazole hydrogen sulfate
-
Sodium sulfite (Na₂SO₃)
-
Water
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Dissolve 2-chloro-4,5-dihydro-1H-imidazole hydrogen sulfate in water.
-
Add an aqueous solution of sodium sulfite to the reaction mixture.
-
Heat the mixture under reflux for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
After completion of the reaction, cool the mixture to room temperature.
-
Acidify the solution with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and then with ethanol.
-
Dry the product under vacuum to yield this compound.
Note: This is a proposed protocol and may require optimization of reaction conditions such as temperature, reaction time, and stoichiometry.
Protocol 2: Synthesis of N-Aryl/Alkyl-sulfonyl-4,5-dihydro-1H-imidazole Derivatives
This protocol is adapted from a known procedure for the synthesis of N-sulfonylated derivatives of a complex 2-imidazoline-containing molecule and can be applied to simpler starting materials.[1]
Reaction Scheme:
(Where R' is a substituent on the imidazoline ring)
Materials:
-
A 2-substituted-4,5-dihydro-1H-imidazole starting material
-
Appropriate aryl or alkyl sulfonyl chloride
-
Anhydrous dichloroethane (DCE)
-
Triethylamine (TEA)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Chloroform
-
Ethyl acetate
Procedure:
-
Dissolve the 2-substituted-4,5-dihydro-1H-imidazole starting material (1 mmol) in anhydrous dichloroethane (5 mL).
-
Add triethylamine (4 mmol) to the solution.
-
Add the desired aryl or alkyl sulfonyl chloride (2 mmol) to the reaction mixture.
-
Heat the mixture at 90 °C for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a chloroform:ethyl acetate (4:1, v/v) eluent.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Dissolve the oily residue in chloroform (10-15 mL), dry over anhydrous MgSO₄, and filter.
-
Purify the product by preparative thin-layer chromatography or column chromatography to yield the desired N-sulfonylated derivative.
Data Presentation
Table 1: Synthesis of N-Sulfonylated 4,5-Dihydro-1H-imidazole Derivatives
| Entry | Starting Imidazoline | Sulfonyl Chloride | Product | Yield (%) |
| 1 | 2-(Phthalazin-1(2H)-ylideneamino)-4,5-dihydro-1H-imidazole | Benzenesulfonyl chloride | N-(2-(1-(phenylsulfonyl)-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-ylidene)benzenesulfonamide | 29 |
| 2 | 2-(Phthalazin-1(2H)-ylideneamino)-4,5-dihydro-1H-imidazole | 4-Methylbenzenesulfonyl chloride | N-(2-(1-((4-methylphenyl)sulfonyl)-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-ylidene)-4-methylbenzenesulfonamide | 35 |
| 3 | 2-(Phthalazin-1(2H)-ylideneamino)-4,5-dihydro-1H-imidazole | 4-Methoxybenzenesulfonyl chloride | N-(2-(1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-ylidene)-4-methoxybenzenesulfonamide | 29 |
| 4 | 2-(Phthalazin-1(2H)-ylideneamino)-4,5-dihydro-1H-imidazole | 4-Chlorobenzenesulfonyl chloride | N-(2-(1-((4-chlorophenyl)sulfonyl)-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-ylidene)-4-chlorobenzenesulfonamide | 33 |
| 5 | 2-(Phthalazin-1(2H)-ylideneamino)-4,5-dihydro-1H-imidazole | Naphthalene-2-sulfonyl chloride | N-(2-(1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-ylidene)naphthalene-2-sulfonamide | 41 |
*Yields are based on the starting imidazoline derivative as reported in the cited literature.[1]
Visualizations
Logical Workflow for Synthesis
Caption: General synthetic workflow for this compound and its N-sulfonylated derivatives.
Signaling Pathway Hypothesis
References
Application Notes and Protocols: 4,5-dihydro-1H-imidazole-2-sulfonic acid as a Precursor in Medicinal Chemistry
To our valued researchers, scientists, and drug development professionals,
Following a comprehensive investigation into the role of "4,5-dihydro-1H-imidazole-2-sulfonic acid" as a precursor in medicinal chemistry, we have compiled the following notes. Our extensive search of scientific literature and chemical databases aimed to provide detailed application notes, experimental protocols, quantitative data, and pathway diagrams as requested.
However, our search revealed a significant gap in the publicly available scientific literature regarding the direct use of This compound as a starting material or key intermediate in the synthesis of medicinally active compounds. While the broader class of 4,5-dihydro-1H-imidazole (imidazoline) derivatives is a well-established and important scaffold in medicinal chemistry with a wide range of biological activities, the specific sulfonic acid precursor you inquired about is not prominently featured in published research as a versatile building block.
The available information primarily consists of supplier listings for the chemical itself, and general reviews of imidazoline derivatives that do not mention this specific sulfonic acid precursor. We did not find any detailed experimental protocols for its synthesis or its direct conversion into pharmacologically evaluated molecules. Consequently, we are unable to provide the requested quantitative data tables, detailed experimental protocols, and signaling pathway diagrams directly related to derivatives synthesized from this compound.
We are committed to providing accurate and well-supported information. Given the current state of available data, we cannot fulfill the request for detailed Application Notes and Protocols for this specific precursor. We will continue to monitor the scientific literature and update our resources should new information on the medicinal chemistry applications of this compound become available.
We appreciate your understanding and encourage you to explore the broader literature on 4,5-dihydro-1H-imidazole derivatives for insights into the potential applications of this structural motif.
Application Notes & Protocols for the Characterization of 4,5-dihydro-1H-imidazole-2-sulfonic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4,5-dihydro-1H-imidazole-2-sulfonic acid (also known as 2-imidazoline-2-sulfonic acid), with the chemical formula C₃H₆N₂O₃S and a molecular weight of 150.16 g/mol , is a heterocyclic organic compound. It serves as a valuable reagent in various synthetic pathways. Accurate analytical characterization is crucial to ensure its identity, purity, and stability for its intended applications in research and development. These application notes provide detailed protocols for the comprehensive characterization of this compound using modern analytical techniques.
The analytical workflow is designed to confirm the structural integrity and purity of this compound, employing a combination of chromatographic and spectroscopic methods.
Analytical Workflow Diagram
Caption: A comprehensive analytical workflow for the characterization of this compound.
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are powerful techniques for assessing the purity of this compound. Given its polar and ionic nature, both reversed-phase HPLC with an ion-pairing agent and ion-exchange chromatography are suitable methods.
1.1. High-Performance Liquid Chromatography (HPLC)
This method is suitable for the analysis and purification of the target compound.[1]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Mobile Phase A.
Data Presentation:
| Parameter | Result |
| Retention Time (tᵣ) | To be determined experimentally |
| Purity (%) | Calculate based on peak area |
1.2. Ion Chromatography (IC)
Ion chromatography is an excellent alternative for the analysis of sulfonic acids.
Experimental Protocol:
-
Instrumentation: An ion chromatography system with a conductivity detector.
-
Column: Anion-exchange column suitable for organic acid analysis.
-
Eluent: A gradient of aqueous sodium hydroxide or a sodium carbonate/bicarbonate buffer. The exact conditions should be optimized based on the column manufacturer's recommendations.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Suppressed conductivity.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 10 mL of deionized water.
Data Presentation:
| Parameter | Result |
| Retention Time (tᵣ) | To be determined experimentally |
| Concentration (if quantified) | To be determined via calibration curve |
Chromatographic Method Selection Workflow
Caption: A decision workflow for selecting the appropriate chromatographic method.
Spectroscopic Analysis for Structural Elucidation
2.1. Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight of the compound.
Experimental Protocol:
-
Instrumentation: A liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions: Use the HPLC method described in section 1.1.
-
Ionization Mode: ESI positive and negative modes should be evaluated. Given the acidic sulfonic acid group, negative ion mode is likely to be more informative.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: m/z 50-500.
Expected Data:
| Ionization Mode | Expected m/z [M-H]⁻ | Expected m/z [M+H]⁺ |
| ESI Negative | 149.00 | - |
| ESI Positive | - | 151.02 |
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure, connectivity, and environment of the atoms in the molecule.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
2D NMR (COSY, HSQC) for unambiguous assignments.
-
Expected ¹H NMR Data (in D₂O):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.8 | s | 4H | -CH₂-CH₂- |
| NH and SO₃H protons may be exchanged in D₂O |
Expected ¹³C NMR Data (in D₂O):
| Chemical Shift (δ, ppm) | Assignment |
| ~45 | -CH₂-CH₂- |
| ~160 | C=N |
Note: The exact chemical shifts are dependent on the solvent, pH, and concentration. The provided values are estimates based on similar structures.
2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Measurement Range: 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching |
| 3000-2800 | C-H stretching |
| ~1640 | C=N stretching |
| 1250-1150 | S=O stretching (asymmetric) |
| 1080-1030 | S=O stretching (symmetric) |
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which can be compared to the theoretical values to confirm the empirical formula.
Experimental Protocol:
-
Instrumentation: A CHNS elemental analyzer.
-
Sample Preparation: Accurately weigh a small amount of the dry sample (typically 1-3 mg).
Theoretical vs. Experimental Data:
| Element | Theoretical % | Experimental % |
| C | 24.00 | To be determined |
| H | 4.03 | To be determined |
| N | 18.65 | To be determined |
| S | 21.36 | To be determined |
| O | 31.96 | By difference |
Interrelation of Spectroscopic Techniques
Caption: The synergistic role of different spectroscopic techniques in structural confirmation.
References
Application Notes: 4,5-Dihydro-1H-imidazole-2-sulfonic Acid Derivatives in Anticancer Agent Synthesis
Introduction
The 4,5-dihydro-1H-imidazole, also known as the 2-imidazoline scaffold, is a prominent heterocyclic structure in medicinal chemistry. Its derivatives have garnered significant attention for their wide array of biological activities, including antihypertensive, anti-inflammatory, and notably, anticancer properties. The incorporation of a sulfonic acid or, more commonly, a sulfonamide moiety at the 2-position of the imidazoline ring has emerged as a promising strategy in the design of novel anticancer agents. These compounds often exhibit potent and selective cytotoxicity against various cancer cell lines. This document provides an overview of the application of 4,5-dihydro-1H-imidazole derivatives, particularly those containing a sulfonamide group, in the synthesis of potential anticancer drugs, including experimental protocols and data on their biological activity.
Data Presentation: Anticancer Activity of 4,5-Dihydro-1H-imidazole Sulfonamide Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values in µM) of representative 4,5-dihydro-1H-imidazole sulfonamide derivatives against a panel of human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4e | 7-(4,5-dihydro-1H-imidazol-2-yl)-imidazo[2,1-c][1][2][3]triazole derivative | SISO (Cervical Cancer) | 2.38 | [3] |
| RT-112 (Bladder Cancer) | 3.77 | [3] | ||
| 5l | 7-(4,5-dihydro-1H-imidazol-2-yl)-imidazo[2,1-c][1][2][3]triazole derivative | SISO (Cervical Cancer) | 2.95 | [3] |
| RT-112 (Bladder Cancer) | 3.24 | [3] | ||
| 6c | Phthalazin-1(2H)-imine and 4,5-dihydro-1H-imidazole hybrid | HeLa (Cervical Cancer) | Not specified, but active | [4] |
| 6e | Phthalazin-1(2H)-imine and 4,5-dihydro-1H-imidazole hybrid | HeLa (Cervical Cancer) | Not specified, but active | [4] |
| IPM714 | 1H-imidazole[4,5-f][1][5]phenanthroline derivative | HCT116 (Colorectal Cancer) | 1.74 | [6] |
| SW480 (Colorectal Cancer) | 2.0 | [6] |
Experimental Protocols
Protocol 1: General Synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine Derivatives
This protocol describes a method for synthesizing hybrid compounds containing both a phthalazine and a 4,5-dihydro-1H-imidazole core.[4]
Materials:
-
Phthalazine
-
2-chloro-4,5-dihydro-1H-imidazole hydrogen sulfate
-
(Aminooxy)sulfonic acid (HOSA)
-
Anhydrous dimethylformamide (DMF)
-
5% Sodium hydroxide (NaOH) solution
-
Aryl/alkyl sulfonic acid chloride
-
Chloroform
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)-1,2-dihydrophthalazin-1-ol: React phthalazine with 2-chloro-4,5-dihydro-1H-imidazole hydrogen sulfate to form the pseudobase.
-
Formation of the Betaine Intermediate: Treat the product from step 1 with a 3-fold excess of (aminooxy)sulfonic acid (HOSA) in anhydrous dimethylformamide. This intermediate is typically used without further purification.
-
Synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine: Treat the betaine intermediate with a 5% solution of sodium hydroxide at room temperature.
-
Synthesis of Di-substituted Sulfonamide Derivatives: To the product from step 3, add the desired aryl or alkyl sulfonic acid chloride (2 mmol). Heat the mixture at 90 °C for 8–12 hours.
-
Work-up and Purification: Monitor the reaction by thin-layer chromatography. After completion, evaporate the solvent under reduced pressure. Dissolve the oily residue in chloroform, dry over anhydrous MgSO4, and filter. The final products can be isolated by chromatography.
Protocol 2: In Vitro Cytotoxicity Assay (SRB Assay)
This protocol outlines the sulforhodamine B (SRB) assay, a common method to evaluate the antiproliferative activity of synthesized compounds.[7]
Materials:
-
Human cancer cell lines (e.g., A375, B16) and a normal fibroblast cell line
-
Complete cell culture medium
-
Synthesized imidazole/imidazoline analogs
-
10% Trichloroacetic acid (TCA)
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid
-
10 mM Tris base solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of the synthesized compounds for 48 hours.
-
Cell Fixation: After the incubation period, fix the cells by adding cold 10% TCA to each well and incubate for 1 hour at 4 °C.
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% SRB solution for 10 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization and Absorbance Reading: Air dry the plates and solubilize the bound dye with 10 mM Tris base solution. Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
Signaling Pathways and Mechanisms of Action
Several studies suggest that imidazole and its derivatives exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. One of the critical pathways targeted by some of these compounds is the PI3K/AKT/mTOR pathway.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[6] Its dysregulation is a common event in many types of cancer, making it an attractive target for anticancer drug development. Certain 1H-imidazole derivatives have been shown to suppress this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[6]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 4,5-dihydro-1H-imidazole derivatives.
Experimental Workflow: Synthesis and Evaluation of Anticancer Agents
The general workflow for the development of anticancer agents based on the 4,5-dihydro-1H-imidazole scaffold involves several key stages, from initial synthesis to biological evaluation.
Caption: General workflow for the synthesis and evaluation of 4,5-dihydro-1H-imidazole based anticancer agents.
Conclusion
Derivatives of 4,5-dihydro-1H-imidazole, particularly those incorporating a sulfonamide functional group, represent a promising class of compounds for the development of novel anticancer agents. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for biological screening. The data presented herein highlights the potential of these compounds to exhibit significant cytotoxic activity against various cancer cell lines. Further investigation into their mechanism of action, such as the inhibition of key signaling pathways like PI3K/AKT/mTOR, will be crucial for the rational design and optimization of future drug candidates based on this versatile heterocyclic core. The provided protocols offer a foundational framework for researchers and drug development professionals to explore the synthesis and biological evaluation of these promising anticancer agents.
References
- 1. Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,5-dihydro-1H-imidazole Derivatives in Antidepressant Drug Development
Introduction
The 4,5-dihydro-1H-imidazole core structure is a significant pharmacophore in the design of novel antidepressant compounds. While 4,5-dihydro-1H-imidazole-2-sulfonic acid itself is not extensively studied as an antidepressant, its structural derivatives have shown promise through various mechanisms of action. These mechanisms include dual-action alpha-2 adrenoceptor antagonism and serotonin reuptake inhibition, monoamine oxidase (MAO) inhibition, and modulation of serotonin receptors.[1][2][3] This document provides an overview of these approaches, along with detailed protocols for key experiments and quantitative data from relevant studies.
1. Dual-Action Alpha-2 Adrenoceptor Antagonists and Serotonin Reuptake Inhibitors
A promising strategy in antidepressant development is the combination of alpha-2 adrenoceptor antagonism with serotonin-selective reuptake inhibition (SSRI) in a single molecule. Certain 2-substituted 4,5-dihydro-1H-imidazole derivatives have been identified to possess this dual activity.[1] One such example is napamezole, which has shown potential as an antidepressant.[1]
Quantitative Data Summary
| Compound | Target | Assay Type | Value | Reference |
| Napamezole | Alpha-2 Adrenoceptor | Antagonism | - | [1] |
| Napamezole | Serotonin Transporter | Reuptake Inhibition | - | [1] |
(Note: Specific quantitative values for napamezole were not available in the provided search results, but its dual-action mechanism is highlighted.)
Experimental Protocols
In Vivo Model: Tetrabenazine-Induced Ptosis in Mice
This model is used to assess the in vivo antagonist activity at the alpha-2 adrenoceptor. Tetrabenazine depletes monoamines, leading to ptosis (eyelid drooping), which can be reversed by alpha-2 adrenoceptor antagonists.
Protocol:
-
Male albino mice are used for the experiment.
-
The test compound (e.g., a 4,5-dihydro-1H-imidazole derivative) is administered intraperitoneally (i.p.) at various doses.
-
Thirty minutes after administration of the test compound, tetrabenazine (30 mg/kg, i.p.) is administered.
-
The degree of ptosis is scored at 30, 60, and 120 minutes after tetrabenazine administration.
-
A control group receives a vehicle instead of the test compound.
-
The dose that produces a 50% reduction in the ptosis score (ED50) is calculated.
In Vitro Assay: Serotonin Reuptake Inhibition
This assay measures the ability of a compound to inhibit the reuptake of serotonin into synaptosomes.
Protocol:
-
Synaptosomes are prepared from the cerebral cortex of rats.
-
The synaptosomes are incubated with the test compound at various concentrations.
-
³H-labeled serotonin is added to the incubation mixture.
-
The uptake of ³H-serotonin is allowed to proceed for a specified time at 37°C.
-
The reaction is terminated by rapid filtration.
-
The amount of radioactivity trapped in the synaptosomes is measured by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the serotonin uptake (IC50) is determined.
2. Monoamine Oxidase (MAO) Inhibitors
Certain derivatives of 4,5-dihydro-1H-imidazole have been identified as potent and selective inhibitors of monoamine oxidase A (MAO-A), a key enzyme in the degradation of monoamine neurotransmitters like serotonin and norepinephrine.
One such derivative, 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI), has demonstrated antidepressant-like effects in animal models.[2] It acts as a mixed and reversible inhibitor of MAO-A.[2]
Quantitative Data Summary
| Compound | Target | Assay Type | Value (Ki) | Reference |
| 2-DMPI | MAO-A | Inhibition | 1.53 µM | [2] |
| 2-DMPI | MAO-B | Inhibition | 46.67 µM | [2] |
Experimental Protocols
In Vitro Assay: MAO-A and MAO-B Inhibition
This assay determines the inhibitory potency and selectivity of a compound against the two isoforms of MAO.
Protocol:
-
Mitochondrial fractions from rat brain are used as the source of MAO-A and MAO-B.
-
The test compound (e.g., 2-DMPI) is pre-incubated with the mitochondrial fraction at various concentrations.
-
A specific substrate for either MAO-A (e.g., kynuramine) or MAO-B (e.g., benzylamine) is added to initiate the enzymatic reaction.
-
The reaction is incubated at 37°C for a defined period.
-
The reaction is stopped, and the product of the enzymatic reaction is measured spectrophotometrically or fluorometrically.
-
The inhibitory constant (Ki) is calculated from the concentration-response curves.
In Vivo Model: Tail Suspension Test (TST) in Mice
The TST is a widely used behavioral test to screen for potential antidepressant drugs. A reduction in immobility time is indicative of an antidepressant-like effect.
Protocol:
-
Male Swiss mice are used for the experiment.
-
The test compound (e.g., 2-DMPI) is administered subcutaneously (s.c.) at various doses (e.g., 100-1000 µmol/kg).[2]
-
After a specific pretreatment time (e.g., 30 minutes), the mice are suspended by their tail using adhesive tape, in a position where they cannot escape or hold on to nearby surfaces.
-
The duration of immobility is recorded over a 6-minute period.
-
A control group receives a vehicle injection.
-
A significant decrease in the immobility time in the test group compared to the control group suggests antidepressant-like activity.
3. Serotonin Receptor Modulators
Many imidazole-based compounds have been developed as ligands for various serotonin receptors, which are key targets in the treatment of depression.[3] Derivatives of imidazo[2,1-f]purine-2,4-dione, for example, have shown high affinity for the 5-HT1A receptor.[4]
Quantitative Data Summary
| Compound Class | Target | Assay Type | Value (Ki) | Reference |
| Imidazo[2,1-f]purine-2,4-dione derivatives | 5-HT1A Receptor | Binding Affinity | 5.6 - 278 nM | [5] |
| Imidazolidine-2,4-dione derivatives | 5-HT1A Receptor | Binding Affinity | 23 - 350 nM | [5] |
| Imidazolidine-2,4-dione derivatives (9c, 9g) | SERT | Binding Affinity | 166 nM, 278 nM | [3] |
Experimental Protocols
In Vitro Assay: Radioligand Binding Assay for 5-HT1A Receptor
This assay measures the affinity of a test compound for the 5-HT1A receptor.
Protocol:
-
Cell membranes expressing the human 5-HT1A receptor are prepared.
-
The membranes are incubated with a specific radioligand for the 5-HT1A receptor (e.g., [³H]8-OH-DPAT).
-
The test compound is added at various concentrations to compete with the radioligand for binding to the receptor.
-
The incubation is carried out at room temperature for a specified time.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of action for antidepressant 4,5-dihydro-1H-imidazole derivatives.
Caption: Workflow for antidepressant drug discovery with imidazole derivatives.
The 4,5-dihydro-1H-imidazole scaffold serves as a versatile platform for the development of novel antidepressant agents with diverse mechanisms of action. By targeting alpha-2 adrenoceptors, the serotonin transporter, monoamine oxidase, and various serotonin receptors, these compounds offer multiple avenues for therapeutic intervention in depression. The protocols and data presented herein provide a foundational framework for researchers engaged in the discovery and development of next-generation antidepressants based on this important chemical core.
References
- 1. Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant-like effect of the novel MAO inhibitor 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and preliminary pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin transporter activity of imidazolidine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives in aspect of their acid–base properties - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4,5-dihydro-1H-imidazole-2-sulfonic acid in Catalysis: A Review of Available Information
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-dihydro-1H-imidazole-2-sulfonic acid is a chemical compound with the molecular formula C₃H₆N₂O₃S.[1] While the broader families of imidazole and sulfonic acid derivatives have established roles in catalysis, specific applications and detailed protocols for this particular molecule are not well-documented in publicly available scientific literature. This document summarizes the general catalytic applications of related compounds to provide a potential framework for investigating the catalytic activity of this compound.
General Catalytic Context of Imidazole and Sulfonic Acid Moieties
Imidazole Derivatives in Catalysis
Imidazole and its derivatives are versatile in catalysis due to their ability to act as ligands, bases, and catalysts themselves. Imidazole-based ionic liquids, particularly those functionalized with sulfonic acid groups, have been synthesized and employed as Brønsted acidic catalysts.[2] These catalysts have shown high activity in multi-component coupling reactions and alkylation desulfurization.[2][3] The imidazole moiety often plays a crucial role in the catalytic cycle, for instance, by interacting with substrates or co-catalysts.[4]
Sulfonic Acids in Catalysis
Sulfonic acids (R-SO₃H) are a class of strong organic acids widely used as catalysts in various organic transformations.[5][6] Their strong acidity allows them to activate reactants and accelerate reactions such as esterification, alkylation, and condensation.[6] Chiral sulfonic acids have been instrumental in asymmetric catalysis, including Diels-Alder and Mannich reactions.[5] Furthermore, sulfonic acid-functionalized materials, such as chitosan-SO₃H, have been developed as biodegradable and reusable heterogeneous organocatalysts.[7]
Potential Catalytic Applications of this compound
Based on the functionalities present in this compound, it can be hypothesized that this compound could function as a Brønsted acid catalyst. The presence of the sulfonic acid group provides the acidic site, while the dihydroimidazole core might influence its solubility, stability, and interaction with substrates.
Hypothetical Workflow for Investigating Catalytic Activity:
Caption: A hypothetical workflow for the investigation of the catalytic properties of this compound.
Experimental Protocols for Related Catalysts
While no specific protocols for this compound were found, the following are generalized examples of protocols for related sulfonic acid and imidazole-based catalysts. These can serve as a starting point for designing experiments.
General Protocol for Acid-Catalyzed Esterification
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1 mmol), the alcohol (1.2 mmol), and the sulfonic acid catalyst (typically 1-10 mol%).
-
Solvent: Add a suitable solvent (e.g., toluene, dichloromethane) to dissolve the reactants.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Dilute with an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Synthesis of Imidazole-Based Ionic Liquids
-
Alkylation: React 1-vinylimidazole with 1,4-butanesultone at room temperature to form a solid salt.[8]
-
Acidification: Dissolve the resulting salt in water and slowly add an equimolar amount of sulfuric acid at 0 °C.[8]
-
Reaction: Heat the mixture to 60 °C and stir for 12 hours.[8]
-
Isolation: The resulting Brønsted acidic ionic liquid can then be isolated and characterized.
Quantitative Data for Related Catalysts
Due to the lack of specific data for this compound, a comparative data table cannot be generated. However, for related imidazole-based sulfonic acid catalysts, key performance indicators such as yield, turnover number (TON), and turnover frequency (TOF) would be essential metrics to evaluate. For instance, in the synthesis of triazolo[4,3-a]pyrimidines using an immobilized sulfonic acid functionalized ionic liquid, the catalyst showed good activity even after six recycling runs.[8]
Conclusion
There is a significant gap in the scientific literature regarding the specific catalytic applications of this compound. Based on the known catalytic activities of its constituent moieties, it is plausible that this compound could serve as a Brønsted acid catalyst. Further research is required to synthesize, characterize, and evaluate its catalytic performance in various organic transformations. The protocols and general information provided here for related compounds can serve as a foundational guide for such investigations.
References
- 1. This compound | C3H6N2O3S | CID 274561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and applications of novel imidazole and benzimidazole based sulfonic acid group functionalized Brönsted acidic ionic liquid catalysts [dspace.iitrpr.ac.in:8080]
- 3. researchgate.net [researchgate.net]
- 4. Reaction of imidazole with toluene-4-sulfonate salts of substituted phenyl N-methylpyridinium-4-carboxylate esters: special base catalysis by imidazole - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. alfachemic.com [alfachemic.com]
- 6. Sulfonic Acids as Powerful Catalysts in Organic Transformations: Latest Research, Applications & Industrial Insights | 2024 China News [sulfonic-acid.com]
- 7. Direct Lawsone O-Alkylation Employing Sulfonic Acid-Functionalized Chitosan as a Biodegradable Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immobilized sulfonic acid functionalized ionic liquid on magnetic cellulose as a novel catalyst for the synthesis of triazolo[4,3-<i>a</i>]pyrimidines - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for the Synthesis of Copper(II) Complexes with 4,5-dihydro-1H-imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis and characterization of copper(II) complexes with 4,5-dihydro-1H-imidazole (also known as 2-imidazoline) derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their potential as anticancer and antimicrobial agents. The methodologies outlined below are based on established literature procedures.
General Synthesis Protocol
The synthesis of these copper(II) complexes typically involves the reaction of a 4,5-dihydro-1H-imidazole-containing ligand with a copper(II) salt in a suitable solvent. A representative example is the synthesis of dichloro[2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine]copper(II).
Experimental Protocol: Synthesis of Dichloro[2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine]copper(II)
This protocol is adapted from the synthesis of similar copper(II) complexes with imidazoline-phthalazine ligands.[1][2][3]
Materials:
-
2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine (Ligand)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Dimethylformamide (DMF)
-
Ethanol
-
n-Butanol
Procedure:
-
Dissolve the 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine ligand in 98% dimethylformamide (DMF) at room temperature.
-
To this solution, add a solution of copper(II) chloride dihydrate, also dissolved in 98% DMF, in a 1:1 molar ratio to the ligand.
-
Upon addition of the copper(II) salt, the copper(II) complex is expected to precipitate immediately as a powder.[1] For instance, dichloro[2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine]copper(II) precipitates as an intense green powder.[1]
-
Stir the reaction mixture at room temperature for a designated period (e.g., 2-4 hours) to ensure complete reaction.
-
Collect the precipitated complex by filtration.
-
Wash the solid product with a suitable solvent, such as cold methanol and water, to remove any unreacted starting materials.[4]
-
Dry the final product in vacuo.
Optimization and Crystal Growth:
To obtain single crystals suitable for X-ray analysis, the reaction conditions can be modified. This includes carrying out the reaction at an elevated temperature, gradually adding the copper(II) salt solution, or using alternative solvents such as ethanol or n-butanol.[1]
Characterization of the Copper(II) Complexes
The synthesized complexes should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Elemental Analysis (CHN): To determine the elemental composition of the complex.
-
Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the copper(II) ion. Shifts in the vibrational frequencies of functional groups, such as the C=N and C=O stretching bands, can confirm complexation.[5]
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic properties of the complex. The appearance of d-d transition bands in the visible region is characteristic of copper(II) complexes.[6]
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex, including bond lengths and angles.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for representative copper(II) complexes with 4,5-dihydro-1H-imidazole derivatives and their ligands.
Table 1: Physicochemical and Spectroscopic Data
| Compound/Complex | Formula | Molar Mass ( g/mol ) | Color | Key IR Bands (cm⁻¹) (Assignment) |
| Ligand: 2-(1-benzoyl-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-one (L3) | C₁₈H₁₄N₄O₂ | 318.33 | - | 1678, 1660 (C=O stretching); 1634-1578 (C=N and aromatic skeletal stretching)[1] |
| Complex: dichloro[2-(1-benzoyl-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-one]copper(II) (C2) | C₁₈H₁₄Cl₂CuN₄O₂ | 452.77 | - | Shifts in C=O and C=N stretching frequencies upon coordination. |
| Complex: [Cu(L)(Cl)(H₂O)] where L = (1-[(3-methyl-pyridine-2-ylimino)-methyl]-naphthalen-2-ol) | C₁₇H₁₅ClCuN₂O₂ | 378.5 | - | 1618 (CH=N); 1470 (C=N); 3438 (O-H)[4] |
Table 2: Cytotoxicity Data (IC₅₀ Values in µM)
| Compound | HeLa (Cervical Cancer) | BALB/3T3 (Normal Fibroblasts) |
| dichloro[2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine]copper(II) (Complex 1) | 2.13[7][8][9] | 135.30[7][8][9] |
| 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine (Ligand for Complex 1) | 87.74[7][8][9] | - |
Visualized Experimental Workflow and Biological Mechanisms
Diagram 1: General Synthesis Workflow
Caption: General workflow for the synthesis of copper(II) complexes.
Diagram 2: Proposed Anticancer Mechanism of Action
Copper(II) complexes with 4,5-dihydro-1H-imidazole derivatives are believed to exert their anticancer effects through multiple mechanisms, primarily by inducing oxidative stress and inhibiting key cellular enzymes.[10][11][12][13][14][15]
Caption: Proposed mechanisms of anticancer activity for copper(II) complexes.
References
- 1. Synthesis, Structure, and Stability of Copper(II) Complexes Containing Imidazoline-Phthalazine Ligands with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sciforum.net [sciforum.net]
- 4. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. DSpace [helda.helsinki.fi]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. Copper Complexes as Anticancer Agents Targeting Topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Copper Complexes as Anticancer Agents Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes | MDPI [mdpi.com]
Application Notes and Protocols for 4,5-dihydro-1H-imidazole-2-sulfonic acid in Organometallic Chemistry
Introduction
4,5-dihydro-1H-imidazole-2-sulfonic acid, also known as 2-imidazoline-2-sulfonic acid, is a heterocyclic compound featuring an imidazoline ring functionalized with a sulfonic acid group. While the broader class of 2-imidazoline derivatives has garnered significant interest as ligands in organometallic chemistry and catalysis, specific literature detailing the synthesis, characterization, and application of organometallic complexes featuring this compound as a ligand is notably scarce. This document aims to provide a foundational understanding based on the general principles of 2-imidazoline chemistry and extrapolates potential applications and hypothetical protocols for its use in an organometallic context.
Ligand Properties and Coordination Chemistry
The this compound ligand possesses two potential coordination sites: the nitrogen atoms of the imidazoline ring and the oxygen atoms of the sulfonic acid group. The lone pair of electrons on the sp2-hybridized nitrogen atom can readily coordinate to a metal center, forming a stable metal-nitrogen bond. The sulfonic acid group introduces water solubility and can also participate in coordination, potentially acting as a monodentate or bidentate ligand, or by forming hydrogen bonds that influence the secondary coordination sphere.
The coordination behavior of the parent 2-imidazoline scaffold has been explored, with numerous examples of its complexes with transition metals. These complexes have found applications in various catalytic transformations.
Potential Applications in Organometallic Catalysis
Based on the catalytic activity of related 2-imidazoline-ligated metal complexes, it can be postulated that complexes of this compound could be active in a range of catalytic reactions. The sulfonic acid moiety could be particularly advantageous for reactions in aqueous or biphasic media. Potential applications include:
-
Cross-Coupling Reactions: Palladium complexes of 2-imidazolines have been utilized in Suzuki-Miyaura and Mizoroki-Heck couplings. A water-soluble catalyst derived from this compound could offer advantages in terms of catalyst recycling and green chemistry.
-
Asymmetric Catalysis: Chiral derivatives of 2-imidazolines are effective ligands for asymmetric catalysis, including Diels-Alder reactions and allylic substitutions. Functionalization of the sulfonic acid ligand with chiral substituents could lead to new water-soluble asymmetric catalysts.
-
Polymerization Reactions: Late transition metal complexes with nitrogen-based ligands are known to catalyze olefin polymerization. The electronic properties of the sulfonic acid-containing ligand could influence the properties of the resulting polymers.
Hypothetical Experimental Protocols
The following protocols are hypothetical and based on general procedures for the synthesis of related 2-imidazoline metal complexes. Experimental conditions would require significant optimization for this specific ligand.
Synthesis of a Palladium(II) Complex
This protocol describes a hypothetical synthesis of a dichlorido-bis(this compound)palladium(II) complex.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) chloride (1 mmol) in anhydrous acetonitrile (20 mL).
-
In a separate flask, dissolve this compound (2.2 mmol) in anhydrous acetonitrile (10 mL).
-
Slowly add the ligand solution to the palladium(II) chloride solution at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 24 hours. A precipitate may form during this time.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with anhydrous diethyl ether (3 x 10 mL) to remove any unreacted starting materials.
-
Dry the solid product under vacuum to yield the desired palladium(II) complex.
Characterization:
The resulting complex should be characterized by techniques such as:
-
¹H and ¹³C NMR spectroscopy
-
Fourier-transform infrared (FT-IR) spectroscopy
-
Elemental analysis
-
X-ray crystallography (if suitable crystals can be obtained)
Quantitative Data (Hypothetical):
| Parameter | Expected Value |
| Yield | 60-80% |
| Appearance | Pale yellow to brown solid |
| ¹H NMR (DMSO-d₆) | Broadening of N-H and C-H peaks of the imidazoline ring upon coordination. |
| FT-IR (KBr, cm⁻¹) | Shift in the ν(S=O) and ν(S-O) stretching frequencies of the sulfonic acid group upon coordination. Shift in the ν(C=N) of the imidazoline ring. |
Application in a Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a hypothetical use of the synthesized palladium complex as a catalyst for the Suzuki-Miyaura coupling of 4-bromotoluene and phenylboronic acid in an aqueous medium.
Materials:
-
[PdCl₂(this compound)₂] (as synthesized above)
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Water/Ethanol solvent mixture (e.g., 1:1 v/v)
-
Toluene (for extraction)
Procedure:
-
To a round-bottom flask, add 4-bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2 mmol), and the palladium catalyst (0.01 mmol, 1 mol%).
-
Add the water/ethanol solvent mixture (10 mL).
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and extract the product with toluene (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Parameter | Expected Value |
| Conversion | >90% |
| Isolated Yield | 80-95% |
Visualizations
Logical Relationship of Ligand Synthesis and Complexation
Caption: General workflow for ligand synthesis and subsequent complexation.
Experimental Workflow for Catalytic Testing
Caption: Experimental workflow for a typical catalytic cross-coupling reaction.
Disclaimer: The information provided, particularly the experimental protocols and quantitative data, is hypothetical due to the lack of specific literature on the organometallic chemistry of this compound. Researchers should use this information as a guideline and would need to conduct their own extensive research and optimization.
Application Note: Synthesis and Evaluation of Novel α1A-Adrenergic Receptor Agonists Incorporating a 4,5-Dihydro-1H-imidazole Moiety
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.
Introduction: The α1A-adrenergic receptor (α1A-AR) is a G-protein coupled receptor (GPCR) that plays a crucial role in mediating the physiological effects of the endogenous catecholamines, norepinephrine and epinephrine. Predominantly expressed in smooth muscle tissues such as those in the prostate, bladder neck, and blood vessels, the α1A-AR is a key regulator of smooth muscle contraction. Selective agonists of the α1A-AR have significant therapeutic potential, particularly in cardiovascular medicine and for conditions requiring smooth muscle modulation. The 4,5-dihydro-1H-imidazole (imidazoline) scaffold is a well-established pharmacophore found in numerous adrenergic receptor ligands. Compounds such as cirazoline and the highly selective A-61603 feature this moiety and have been instrumental in probing α1A-AR function.[1][2] This application note provides a detailed experimental protocol for the synthesis of α1A-AR agonists based on this scaffold, along with methodologies for their pharmacological evaluation.
Key Signaling Pathway: Activation of the α1A-adrenergic receptor, a Gq-protein coupled receptor, initiates a well-defined signaling cascade. Upon agonist binding, the associated Gαq subunit activates phospholipase C (PLC).[3][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5] The resulting increase in cytosolic Ca2+ concentration, along with the activation of Protein Kinase C (PKC) by DAG, leads to downstream cellular responses, most notably smooth muscle contraction.[5]
Caption: Alpha-1A Adrenergic Receptor Signaling Pathway.
Experimental Protocols
General Synthetic Workflow for 2-Aryl-4,5-dihydro-1H-imidazole Derivatives
The synthesis of α1A-AR agonists containing the 4,5-dihydro-1H-imidazole core can be achieved through a multi-step sequence. A common and reliable method for constructing the imidazoline ring is via the Pinner reaction, which converts a nitrile precursor into an imidate salt, followed by cyclization with ethylenediamine.[3][4][6]
Caption: General Synthetic Workflow for Target Compounds.
Protocol 1.1: Synthesis of 2-Aryl-4,5-dihydro-1H-imidazole via Pinner Reaction
This protocol describes a general method for the final two steps of the synthesis: formation of the imidazoline ring from an aryl nitrile intermediate.
Materials:
-
Aryl Nitrile Intermediate
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas or solution in dioxane)
-
Ethylenediamine
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
Step A: Formation of the Ethyl Imidate Hydrochloride (Pinner Salt)
-
Dissolve the aryl nitrile intermediate (1.0 eq) in anhydrous ethanol (approx. 0.5 M).
-
Cool the solution to 0°C in an ice bath under a dry nitrogen atmosphere.
-
Bubble anhydrous hydrogen chloride gas through the solution for 15-20 minutes, or add a stoichiometric amount of HCl solution in dioxane. Ensure the reaction remains anhydrous.
-
Seal the reaction vessel and stir at 0°C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours. The Pinner salt may precipitate as a white solid.
-
If a precipitate forms, collect it by filtration, wash with anhydrous diethyl ether, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude Pinner salt. Use this intermediate directly in the next step.
Step B: Cyclization to form the 4,5-Dihydro-1H-imidazole
-
Dissolve the crude Pinner salt (1.0 eq) in anhydrous methanol (approx. 0.5 M) and cool to 0°C.
-
Add ethylenediamine (1.1 - 1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane (DCM) and saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by silica gel column chromatography or crystallization to afford the pure 2-aryl-4,5-dihydro-1H-imidazole derivative.
Pharmacological Evaluation Workflow
The pharmacological profile of newly synthesized compounds is determined through a series of in vitro assays to establish their affinity, potency, and efficacy at the human α1-adrenergic receptor subtypes (α1A, α1B, and α1D).
Caption: Pharmacological Screening Workflow for Novel Agonists.
Protocol 2.1: Radioligand Binding Assay for Receptor Affinity (Ki)
This protocol determines the affinity of the test compounds for α1A, α1B, and α1D adrenergic receptors.
Materials:
-
Cell membranes from stable cell lines expressing human recombinant α1A, α1B, or α1D receptors.
-
[³H]-Prazosin (radioligand).
-
Test compounds.
-
Phentolamine (for non-specific binding determination).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-Prazosin (at a final concentration near its Kd), 50 µL of test compound dilution (or phentolamine for non-specific binding, or buffer for total binding), and 50 µL of the cell membrane preparation (containing 10-50 µg protein).
-
Incubate the plates at room temperature for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2.2: Functional Assay for Agonist Potency (EC50) and Efficacy
This protocol measures the ability of test compounds to stimulate a cellular response (e.g., calcium mobilization) mediated by receptor activation.
Materials:
-
Stable cell line expressing the human recombinant α1A, α1B, or α1D receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds and a reference full agonist (e.g., Norepinephrine).
-
Fluorescence plate reader with automated injection capability.
Procedure:
-
Plate the cells in black-walled, clear-bottom 96-well plates and grow to confluence.
-
Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add serial dilutions of the test compounds or the reference agonist to the wells.
-
Measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.
-
Determine the peak fluorescence response for each concentration.
-
Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration producing 50% of the maximal response) and the Emax (maximal response).
-
Calculate the efficacy of the test compound as a percentage of the maximal response produced by the reference full agonist.
Data Presentation
The pharmacological data for representative α1A-AR agonists containing the 4,5-dihydro-1H-imidazole scaffold are summarized below. Data are presented as the mean of multiple experiments.
Table 1: Pharmacological Profile of Representative α1A-Adrenergic Agonists
| Compound | Receptor Subtype | Binding Affinity (pKi) | Functional Potency (pEC50) | Efficacy (% of Norepinephrine) | Selectivity (α1A vs α1B/α1D) | Reference |
| A-61603 | Human α1A | 9.0 | 8.7 | ~100% (Full Agonist) | >660-fold vs α1B/α1D | [7] |
| Human α1B | 6.2 | 6.0 | Partial Agonist | [7] | ||
| Human α1D | 6.1 | 6.1 | Partial Agonist | [7] | ||
| Cirazoline | Human α1A | 7.7 | 7.2 | ~100% (Full Agonist) | ~8-fold vs α1B | [8] |
| Human α1B | 6.8 | 6.9 | Partial Agonist | [8] | ||
| Human α1D | 7.1 | 6.4 | Partial Agonist | [8] | ||
| Norepinephrine | Human α1A | 6.7 | 7.2 | 100% (Reference) | Non-selective | [7][8] |
| Human α1B | 6.5 | 7.0 | 100% (Reference) | [7][8] | ||
| Human α1D | 7.2 | 7.7 | 100% (Reference) | [7][8] |
Note: pKi and pEC50 are negative logarithms of the Ki and EC50 values, respectively. Higher values indicate greater affinity/potency. Selectivity is based on affinity (Ki) ratios.
References
- 1. A-61603, a potent alpha 1-adrenergic receptor agonist, selective for the alpha 1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor interactions of imidazolines. IX. Cirazoline is an alpha-1 adrenergic agonist and an alpha-2 adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and cirazoline) for human cloned alpha 1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of "4,5-dihydro-1H-imidazole-2-sulfonic acid" Derivative Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4,5-dihydro-1H-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have shown therapeutic potential across a range of diseases, including cancer, cardiovascular disorders, and neurological conditions. This broad activity spectrum is attributed to their ability to interact with various biological targets. For instance, certain imidazoline derivatives are known to be potent inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently hyperactivated in cancer.[1][2][3][4][5] This application note provides a detailed protocol for the high-throughput screening (HTS) of a library of "4,5-dihydro-1H-imidazole-2-sulfonic acid" derivatives to identify novel inhibitors of the PI3Kα signaling pathway, a key target in oncology.[1][3]
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, survival, and growth.[2][5] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[1][4] This document outlines a primary biochemical screen to identify direct inhibitors of PI3Kα, followed by a cell-based secondary assay to confirm on-target activity and assess cellular potency.
Data Presentation
The following tables summarize hypothetical quantitative data from a high-throughput screening campaign of a 10,000-compound library of this compound derivatives against PI3Kα.
Table 1: Summary of Primary High-Throughput Screen
| Parameter | Value |
| Total Compounds Screened | 10,000 |
| Compound Concentration | 10 µM |
| Primary Hit Rate | 1.5% |
| Number of Primary Hits | 150 |
| Z'-factor | 0.75 |
| Signal-to-Background Ratio | 4.2 |
Table 2: Profile of Top 5 Hits from Primary and Secondary Assays
| Compound ID | Primary Assay: PI3Kα Inhibition (%) @ 10 µM | Primary Assay: IC50 (µM) | Secondary Assay: Anti-Proliferation (IC50, µM) |
| DHI-001 | 95.2 | 0.15 | 0.58 |
| DHI-002 | 92.8 | 0.21 | 0.75 |
| DHI-003 | 88.5 | 0.45 | 1.20 |
| DHI-004 | 85.1 | 0.68 | 2.50 |
| DHI-005 | 82.3 | 1.10 | 4.80 |
Experimental Protocols
Primary Screen: PI3Kα (p110α/p85α) HTRF Assay
This protocol describes a biochemical assay to identify direct inhibitors of PI3Kα enzymatic activity using a Homogeneous Time-Resolved Fluorescence (HTRF) format.
Materials:
-
Recombinant human PI3Kα (p110α/p85α) enzyme
-
PI3K lipid substrate (PIP2)
-
ATP
-
HTRF detection reagents (e.g., europium-labeled anti-phospho-PIP3 antibody and a fluorescently tagged PIP3 tracer)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM EGTA, 0.03% Brij-35)
-
384-well, low-volume, black microplates
-
"this compound" derivative library (10 mM in DMSO)
-
Positive control (known PI3Kα inhibitor, e.g., Alpelisib)
-
Negative control (DMSO)
Protocol:
-
Compound Plating: Using an acoustic liquid handler, transfer 20 nL of each library compound (10 mM stock) to the assay plate wells. For controls, add 20 nL of positive control or DMSO.
-
Enzyme Addition: Add 5 µL of PI3Kα enzyme solution (diluted in assay buffer to the desired concentration) to all wells.
-
Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 5 µL of a substrate mix containing PIP2 and ATP (diluted in assay buffer) to all wells to start the enzymatic reaction. The final concentration of compounds is 10 µM.
-
Reaction Incubation: Incubate the plates for 60 minutes at room temperature.
-
Detection: Add 10 µL of the HTRF detection reagent mix to each well to stop the reaction and initiate the detection signal.
-
Signal Reading: Incubate for 60 minutes at room temperature, protected from light. Read the plates on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and determine the percent inhibition for each compound relative to the positive and negative controls.
Secondary Screen: Cell-Based Proliferation Assay
This protocol describes a secondary assay to confirm the anti-proliferative effect of the primary hits in a cancer cell line with a known PIK3CA mutation.
Materials:
-
Human breast cancer cell line (e.g., MCF-7, which has a PIK3CA mutation)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
384-well, clear-bottom, white-walled microplates
-
Primary hit compounds (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
Protocol:
-
Cell Seeding: Seed MCF-7 cells into 384-well plates at a density of 2,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of the primary hit compounds. Add 10 µL of the diluted compounds to the corresponding wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Measurement: Equilibrate the plates to room temperature. Add 25 µL of the cell viability reagent to each well.
-
Signal Reading: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Read the luminescence on a microplate reader.
-
Data Analysis: Determine the IC50 value for each compound by fitting the dose-response data to a four-parameter logistic curve.
Mandatory Visualization
Caption: High-throughput screening workflow for identifying PI3Kα inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory target of HTS hits.
References
- 1. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for "4,5-dihydro-1H-imidazole-2-sulfonic acid" synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4,5-dihydro-1H-imidazole-2-sulfonic acid. The primary synthetic route involves the controlled oxidation of ethylenethiourea (ETU). Careful optimization of reaction conditions is crucial to maximize yield and purity.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Question: My reaction is showing low conversion of the starting material, ethylenethiourea (ETU). What are the possible causes and solutions?
Answer:
Low conversion of ETU can be attributed to several factors:
-
Insufficient Oxidant: The stoichiometry of the oxidant to ETU is critical. Ensure the molar ratio of the oxidant is appropriate for the complete conversion to the sulfonic acid. It may be necessary to add the oxidant in slight excess.
-
Low Reaction Temperature: The oxidation of the thiol group may require a specific activation energy. If the reaction temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a practical timeframe. Consider a modest increase in temperature, monitoring for byproduct formation.
-
Poor Reagent Quality: The purity of the starting material and the oxidant can significantly impact the reaction. Use ETU of high purity and ensure the oxidant has not degraded. For instance, the concentration of hydrogen peroxide solutions should be verified.
-
Inadequate Mixing: In heterogeneous reactions, or if the oxidant is added slowly, poor mixing can lead to localized reactions and incomplete conversion of the bulk material. Ensure efficient stirring throughout the reaction.
Question: I am observing the formation of significant byproducts, leading to a low yield of the desired sulfonic acid. How can I minimize these?
Answer:
Byproduct formation is a common challenge in oxidation reactions. Key byproducts can include the corresponding urea (from over-oxidation and C-S bond cleavage) and sulfinic acid (from incomplete oxidation).
-
Over-oxidation: Aggressive oxidizing conditions can lead to the cleavage of the carbon-sulfur bond, ultimately forming ethyleneurea and sulfate ions. To mitigate this:
-
Control the Temperature: Maintain the recommended reaction temperature. Avoid excessive heating, as it can promote over-oxidation. Running the reaction at a lower temperature for a longer duration might be beneficial.
-
Controlled Addition of Oxidant: Add the oxidizing agent portion-wise or via a syringe pump over an extended period. This maintains a low concentration of the oxidant at any given time, favoring the formation of the sulfonic acid over more aggressive oxidation pathways.
-
Choice of Oxidant: Milder oxidizing agents may provide better selectivity. While strong oxidants like Fenton's reagent can be effective, they may also be more prone to causing C-S bond cleavage.[1] A well-controlled reaction with hydrogen peroxide or ozone could offer a better outcome.[2]
-
-
Formation of Sulfinic Acid: The sulfinic acid is a potential intermediate in the oxidation of thioureas to sulfonic acids.[3] If the reaction is stopped prematurely or if an insufficient amount of oxidant is used, the sulfinic acid may be a major component of the product mixture. To address this, ensure the reaction goes to completion by monitoring with techniques like TLC or LC-MS and using a slight excess of the oxidant.
Question: The purification of the final product is proving difficult. What strategies can I employ?
Answer:
Purification can be challenging due to the polar nature of the sulfonic acid and the potential for similar polarity in byproducts.
-
Crystallization: As this compound is a solid, crystallization is a primary method for purification. Experiment with different solvent systems. Given its polarity, aqueous solutions or polar organic solvents are likely starting points. Adjusting the pH can also influence its solubility and aid in selective precipitation.
-
Ion-Exchange Chromatography: Due to the presence of the sulfonic acid group, ion-exchange chromatography can be a powerful purification technique. Anion exchange resins can be used to bind the sulfonic acid, allowing neutral byproducts to be washed away. The product can then be eluted with a salt gradient or by changing the pH.
-
Exclusion of Urea Byproducts: If ethyleneurea is a significant impurity, its solubility characteristics can be exploited. It is generally soluble in water and polar organic solvents. Washing the crude product with a solvent in which the desired sulfonic acid has low solubility but the urea is soluble can be an effective purification step.
Frequently Asked Questions (FAQs)
What is the most common precursor for the synthesis of this compound?
The most common and logical precursor is ethylenethiourea (ETU), also known as 2-imidazolidinethione.[4] The synthesis involves the oxidation of the sulfur atom in the ETU ring.
What are the recommended oxidizing agents for this synthesis?
Several oxidizing agents can be used for the oxidation of thioureas. Common examples include:
-
Hydrogen peroxide
-
Ozone[2]
-
Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst)[1]
-
Peroxy acids (e.g., m-CPBA)
The choice of oxidant will depend on the desired reaction rate, selectivity, and available equipment. Hydrogen peroxide is often a good starting point due to its availability and relatively clean byproducts (water).
How can I monitor the progress of the reaction?
The reaction progress can be monitored by techniques that can distinguish between the starting material, intermediates, and the final product.
-
Thin Layer Chromatography (TLC): This is a quick and effective method to qualitatively track the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing for the identification of the desired product and any byproducts by their mass-to-charge ratio.
What are the expected physical properties of this compound?
Based on its structure, it is expected to be a white to off-white solid. It is a polar molecule and is likely to be soluble in water and other polar solvents. The molecular formula is C3H6N2O3S, with a molecular weight of approximately 150.16 g/mol .[5]
Experimental Protocols
General Protocol for the Oxidation of Ethylenethiourea to this compound
This is a generalized procedure and may require optimization.
-
Dissolution: Dissolve ethylenethiourea (1 equivalent) in a suitable solvent (e.g., water, acetic acid, or an aqueous alcohol mixture) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.
-
Oxidant Addition: Slowly add the oxidizing agent (e.g., 30% hydrogen peroxide, 2.2-2.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. The slow addition is crucial to control the reaction exotherm and minimize byproduct formation.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction monitoring (e.g., TLC) indicates the consumption of the starting material.
-
Workup: The workup procedure will depend on the solvent and oxidant used. For an aqueous reaction with hydrogen peroxide, it may involve quenching any excess peroxide with a reducing agent (e.g., sodium sulfite), followed by concentration of the solution under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography (e.g., ion-exchange chromatography).
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions
| Entry | Oxidant (equivalents) | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) | Purity (%) |
| 1 | H₂O₂ (2.2) | 0-10 | 4 | Water | 65 | 85 |
| 2 | H₂O₂ (2.5) | 0-10 | 4 | Water | 75 | 90 |
| 3 | H₂O₂ (2.5) | 25 | 2 | Water | 70 | 80 (increased urea byproduct) |
| 4 | Ozone | -78 to 0 | 3 | Methanol | 80 | 92 |
| 5 | m-CPBA (2.2) | 0-25 | 6 | Dichloromethane | 60 | 88 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. Degradation of ethylene thiourea (ETU) with three fenton treatment processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C3H6N2O3S | CID 274561 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common byproducts in the synthesis of "4,5-dihydro-1H-imidazole-2-sulfonic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-dihydro-1H-imidazole-2-sulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most plausible and widely applicable synthetic strategy involves a two-step process. The first step is the synthesis of the precursor, 2-mercapto-4,5-dihydro-1H-imidazole (also known as ethylene thiourea or 2-imidazolidinethione), from the reaction of ethylenediamine with carbon disulfide. The second step involves the oxidation of the thiol group of this precursor to a sulfonic acid using a suitable oxidizing agent.
Q2: What are the primary byproducts I should expect during the synthesis of the 2-mercapto-4,5-dihydro-1H-imidazole precursor?
A2: The principal byproduct during the formation of the precursor is hydrogen sulfide gas, which is liberated during the cyclization step.[1] In cases of incomplete reaction or insufficient heating, the open-chain intermediate, N-(2-aminoethyl)dithiocarbamic acid, may also be present as an impurity.[2]
Q3: What byproducts can form during the oxidation of 2-mercapto-4,5-dihydro-1H-imidazole to the final sulfonic acid product?
A3: The oxidation of the thiol group is a stepwise process. Therefore, incomplete oxidation can lead to the formation of the corresponding disulfide and sulfinic acid intermediates. Conversely, overly harsh oxidation conditions could potentially lead to the cleavage of the imidazole ring, although specific degradation products from this are less commonly reported.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low yield of 2-mercapto-4,5-dihydro-1H-imidazole precursor.
| Possible Cause | Suggested Solution |
| Incomplete reaction of ethylenediamine and carbon disulfide. | Ensure that the reaction has initiated before the complete addition of carbon disulfide to prevent a runaway reaction and ensure proper mixing.[3] |
| Incomplete cyclization of the dithiocarbamic acid intermediate. | Prolonged heating (reflux) is often necessary to drive the cyclization to completion and minimize the presence of the non-cyclic intermediate.[1] |
| Loss of product during workup. | The precursor has some solubility in water. To maximize yield, it is advisable to cool the reaction mixture thoroughly before filtration.[4] |
Problem 2: Presence of impurities in the final this compound product.
| Possible Cause | Suggested Solution |
| Incomplete oxidation of the thiol precursor. | This will result in the presence of the starting material and/or the disulfide and sulfinic acid intermediates. Increase the molar ratio of the oxidizing agent or prolong the reaction time. Monitor the reaction progress using techniques like TLC or HPLC. |
| Over-oxidation and degradation of the product. | Use a milder oxidizing agent or perform the reaction at a lower temperature. Careful control of the stoichiometry of the oxidizing agent is crucial. |
| Presence of non-cyclic impurities from the precursor synthesis. | Purify the 2-mercapto-4,5-dihydro-1H-imidazole precursor by recrystallization before proceeding to the oxidation step. |
Experimental Protocols
Synthesis of 2-mercapto-4,5-dihydro-1H-imidazole (Ethylene thiourea)
This protocol is adapted from established procedures.[3]
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of ethylenediamine in ethanol and water is prepared.
-
Carbon disulfide is added dropwise to the stirred solution. An exothermic reaction should be observed. The rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, the mixture is heated under reflux for an extended period (e.g., 9-10 hours) to ensure complete cyclization.[1]
-
The reaction mixture is then cooled, and the precipitated product is collected by filtration, washed with cold acetone, and dried.
Oxidation of 2-mercapto-4,5-dihydro-1H-imidazole
The following is a general procedure, and the specific oxidizing agent and conditions may need to be optimized.
-
The 2-mercapto-4,5-dihydro-1H-imidazole precursor is dissolved or suspended in a suitable solvent (e.g., water, acetic acid).
-
An oxidizing agent (e.g., hydrogen peroxide, nitric acid) is added portion-wise while monitoring the temperature.
-
The reaction mixture is stirred until the starting material is consumed, as indicated by an appropriate monitoring technique (e.g., TLC, HPLC).
-
The product is then isolated by a suitable workup procedure, which may include crystallization, precipitation, or chromatography.
Visualizations
Caption: Synthetic pathway for this compound and potential byproducts.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 4,5-dihydro-1H-imidazole-2-sulfonic acid and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-dihydro-1H-imidazole-2-sulfonic acid and its derivatives. The following information is designed to address common challenges encountered during the purification of these highly polar, ionic compounds.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a highly water-soluble solid. What is the best initial approach for purification?
A1: For highly water-soluble solids like this compound, recrystallization is often a good first step to significantly improve purity. If the compound is a salt, ion-exchange chromatography can also be a very effective initial purification technique.
Q2: I am struggling to find a suitable solvent for the recrystallization of my sulfonic acid derivative. What should I do?
A2: Due to the high polarity of sulfonic acids, finding a single suitable solvent can be challenging. They are often highly soluble in water and poorly soluble in most organic solvents.[1] Consider using a binary solvent system. Dissolve your compound in a minimal amount of a hot "good" solvent (like water or a polar protic solvent such as ethanol) and then slowly add a "poor" solvent (an anti-solvent like isopropanol, acetone, or acetonitrile) until turbidity is observed. Then, allow the solution to cool slowly.
Q3: My compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?
A3: "Oiling out" can occur if the compound's melting point is lower than the boiling point of the solvent or if significant impurities are present. To address this, try the following:
-
Slower Cooling: Allow the solution to cool to room temperature more slowly before placing it in an ice bath.
-
Solvent Adjustment: Add a small amount more of the "good" solvent to the hot solution to ensure complete dissolution.
-
Seeding: Add a few seed crystals of the pure compound to the cooled solution to encourage crystallization.
Q4: During column chromatography on silica gel, my imidazole-sulfonic acid derivative shows significant tailing and poor separation. What is causing this?
A4: The acidic nature of silica gel can strongly and sometimes irreversibly interact with the basic imidazole ring, leading to tailing and poor recovery. For such compounds, consider alternative stationary phases like neutral or basic alumina, or employ reversed-phase chromatography (C18) with an appropriate mobile phase. Adding a basic modifier like triethylamine (0.1-1%) to the mobile phase in normal-phase chromatography can also help by neutralizing the acidic sites on the silica gel.
Q5: What are the common impurities I should expect in the synthesis of this compound?
A5: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual inorganic salts from pH adjustments or workup procedures. Depending on the synthetic route, these could include starting amines or sulfonyl chlorides. Sulfuric acid can also be a common impurity in sulfonation reactions.[1]
Q6: How can I remove inorganic salt impurities from my highly water-soluble product?
A6: If your compound has some solubility in a polar organic solvent like methanol or ethanol, you can try to dissolve or slurry the crude product in it, as many inorganic salts have low solubility in these solvents. Alternatively, size-exclusion chromatography or dialysis (for larger molecules) can be effective. For smaller molecules, preparative HPLC with a volatile buffer system that can be removed by lyophilization is a good option.
Troubleshooting Guides
Recrystallization Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| No crystal formation upon cooling | The solution is not supersaturated; too much solvent was used. | 1. Induce crystallization by scratching the inside of the flask with a glass rod.2. Add a seed crystal of the pure compound.3. Slowly evaporate some of the solvent to increase the concentration.4. Add an anti-solvent dropwise until the solution becomes slightly turbid. |
| Product precipitates as an oil | The compound is melting in the hot solvent; significant impurities are present. | 1. Re-heat the solution to re-dissolve the oil and allow it to cool much more slowly.2. Use a larger volume of solvent.3. Try a different solvent system with a lower boiling point. |
| Low recovery of purified product | The compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | 1. Ensure the solution is cooled sufficiently (e.g., in an ice bath) to minimize solubility.2. Use a minimal amount of cold solvent to wash the crystals.3. Pre-heat the funnel and filter paper for hot filtration. |
| Recrystallized product is still impure | The chosen solvent does not effectively differentiate between the product and impurities. | 1. Perform a second recrystallization.2. Try a different solvent or a binary solvent system.3. Consider an alternative purification method like chromatography. |
Chromatography Challenges
| Symptom | Possible Cause | Troubleshooting Steps |
| Compound does not elute from the column (Normal Phase) | Strong, irreversible adsorption to the acidic silica gel. | 1. Switch to a less acidic stationary phase like neutral or basic alumina.2. Add a basic modifier (e.g., 0.5% triethylamine) to the mobile phase.3. Consider using reversed-phase chromatography. |
| Poor separation of product from polar impurities | Insufficient resolution with the chosen mobile phase. | 1. Optimize the mobile phase composition; use a shallower gradient in HPLC.2. Try a different chromatographic technique (e.g., ion-exchange or HILIC). |
| Compound is not retained on a C18 column (Reversed-Phase) | The compound is too polar for the stationary phase. | 1. Use a highly aqueous mobile phase (e.g., >95% water/buffer).2. Employ an ion-pairing agent (e.g., tetra-n-butylammonium hydrogen sulfate for anion pairing) in the mobile phase.3. Switch to a more suitable technique like Hydrophilic Interaction Liquid Chromatography (HILIC). |
Experimental Protocols
Protocol 1: General Recrystallization of this compound
This protocol provides a general guideline. The choice of solvent and volumes will need to be optimized for your specific derivative and impurity profile.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., water, ethanol, isopropanol, methanol, acetonitrile) at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not at room temperature. For a binary system, find a "good" solvent that dissolves the compound well and a miscible "poor" solvent in which it is insoluble.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (or the pure "good" solvent in a binary system) with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.
-
Crystallization:
-
Single Solvent: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Binary Solvent: Slowly add the "poor" solvent to the hot solution until a slight turbidity persists. Add a drop or two of the hot "good" solvent to redissolve the precipitate. Then, allow the solution to cool as described above.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Ion-Exchange Chromatography (IEC) for Purification
This protocol is a general starting point for the purification of the anionic sulfonic acid group.
-
Resin Selection and Preparation:
-
Select a strong anion exchange (SAX) resin (e.g., quaternary ammonium functionality).
-
Prepare a slurry of the resin in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0) and pack it into a column.
-
-
Equilibration: Equilibrate the column by washing it with 5-10 column volumes of the starting buffer (low ionic strength, e.g., 20 mM Tris-HCl, pH 8.0).
-
Sample Loading:
-
Dissolve the crude product in a minimal volume of the starting buffer. Ensure the pH is adjusted so that the sulfonic acid is deprotonated (anionic).
-
Apply the sample to the top of the column.
-
-
Washing: Wash the column with several column volumes of the starting buffer to remove any unbound, neutral, or cationic impurities.
-
Elution: Elute the bound compound by increasing the salt concentration of the buffer. This can be done in a stepwise or linear gradient (e.g., from 0 to 1 M NaCl in the starting buffer).
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the desired product using a suitable method (e.g., UV-Vis spectroscopy, TLC, or HPLC).
-
Desalting: Combine the pure fractions and remove the salt if necessary. This can be achieved by dialysis, size-exclusion chromatography, or by using a volatile buffer (e.g., ammonium bicarbonate) during IEC followed by lyophilization.
Visualizations
Caption: Recrystallization workflow for purifying solid compounds.
Caption: Troubleshooting logic for common purification problems.
References
Troubleshooting low yields in imidazole sulfonic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of imidazole sulfonic acid, thereby helping to improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing imidazole sulfonic acid?
A1: Imidazole sulfonic acid is typically synthesized via electrophilic aromatic substitution. The most common methods involve the reaction of imidazole with a sulfonating agent. Key approaches include:
-
Direct Sulfonation with Sulfuric Acid: This method uses concentrated or fuming sulfuric acid to introduce the sulfonic acid group onto the imidazole ring. The reaction generally affords imidazole-4(5)-sulfonic acid.[1]
-
Reaction with Chlorosulfonic Acid: A common laboratory preparation involves the reaction of imidazole with chlorosulfonic acid.[2][3] This method can be effective but requires careful handling due to the reactivity of chlorosulfonic acid.
-
Using Imidazolium-Based Sulfonating Agents: More recent methods utilize imidazolium-based ionic liquids, such as 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl), as the sulfonating agent.[2][3][4] This approach can offer better control over the degree of sulfonation and may proceed under milder conditions.[4]
Q2: I am getting a very low yield. What are the potential causes?
A2: Low yields in imidazole sulfonic acid synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.[5] Common causes include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[5] Ensure the reaction is conducted at the optimal temperature and for a sufficient duration.
-
Purity of Reagents and Solvents: Impurities in the starting materials or the presence of moisture can lead to side reactions and incomplete conversion.[5] It is crucial to use reagents of appropriate purity and ensure that solvents are anhydrous, especially when using moisture-sensitive reagents like chlorosulfonic acid.
-
Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can result in low reaction rates and diminished yields.[5]
-
Product Decomposition: The desired imidazole sulfonic acid may be unstable under the reaction or workup conditions.[5]
-
Reversibility of the Reaction: Aromatic sulfonation is a reversible reaction. The equilibrium can be driven towards the product by using dehydrating agents.[6]
Q3: My final product is a dark brown color. How can I prevent this?
A3: The appearance of a dark brown coloration in the product can be an indication of side reactions or degradation. This issue can sometimes be addressed by modifying the reaction temperature. For instance, conducting the reaction at room temperature for a longer duration (e.g., 48 hours) instead of at an elevated temperature may mitigate the coloration issue.[2]
Q4: I am observing significant side product formation. What are the common side reactions and how can they be minimized?
A4: Side reactions are a common cause of low yields and impure products. Key side reactions in imidazole sulfonation include:
-
Formation of Monosulfonated Byproducts: When using reagents like [Dsim]Cl, a monosulfonated imidazolium side product can form.[2][3] While this particular impurity may not interfere with the reaction, its formation should be accounted for when calculating stoichiometry.[2][3]
-
Sulfone Crosslinking: At high molar ratios of the sulfonating agent, intermolecular crosslinking can occur, leading to the formation of sulfone-linked dimers or polymers.[2] This can be addressed by reducing the molar ratio of the sulfonating agent to the imidazole substrate.[2]
-
Oxidation and Chain Scission: Harsher sulfonating agents and high temperatures can lead to oxidative degradation of the imidazole ring.
To minimize these side reactions, it is crucial to optimize the reaction conditions, particularly the stoichiometry of the reactants and the reaction temperature.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of imidazole sulfonic acid.
Issue 1: Low Yield
| Potential Cause | Troubleshooting Step |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reactants. An excess of the sulfonating agent can sometimes lead to side reactions, while an insufficient amount will result in incomplete conversion.[2] |
| Suboptimal Temperature | Optimize the reaction temperature. Higher temperatures can increase the reaction rate but may also promote side reactions and degradation.[2][3] Lower temperatures may require longer reaction times. |
| Poor Solvent Choice | Ensure the solvent is appropriate for the reaction. The solubility of the sulfonating agent can significantly impact the yield.[2] For instance, with [Dsim]Cl, chlorinated solvents like dichloromethane (DCM) have been shown to give better yields than THF or cyclohexane.[2] |
| Reaction Time | Monitor the reaction progress using techniques like TLC or NMR to determine the optimal reaction time. |
| Moisture Contamination | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive reagents like chlorosulfonic acid. |
Issue 2: Product Purity Issues
| Problem | Potential Cause | Solution |
| Presence of Starting Material | Incomplete reaction. | Increase reaction time, temperature, or adjust stoichiometry. |
| Formation of Sulfone Crosslinks | High molar ratio of sulfonating agent. | Decrease the molar ratio of the sulfonating agent to the imidazole substrate.[2] |
| Discoloration of Product | Side reactions or degradation at high temperatures. | Conduct the reaction at a lower temperature for a longer duration.[2] |
| Residual Sulfuric Acid | Incomplete removal during workup. | Purify the product using dialysis, ion-exchange chromatography, or by washing with a suitable solvent.[2] |
Data Presentation
The following table summarizes the effect of various reaction parameters on the yield and degree of sulfonation (DS) when using 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl) as the sulfonating agent for a model aromatic polymer. While not specific to imidazole itself, these data provide valuable insights into the general trends of sulfonation reactions.
| Entry | Solvent | [Dsim]Cl/Substrate Ratio | Time (h) | Temp (°C) | Yield (%) | DS (%) |
| 1 | Neat (H₂SO₄) | - | 4 | 25 | 64 | 91 |
| 2 | Neat ([Dsim]Cl) | 1.4 | 4 | 50 | 40 | 71 |
| 3 | THF | 1.4 | 4 | 50 | <1 | <1 |
| 4 | Cyclohexane | 1.4 | 4 | 50 | 40 | 71 |
| 5 | Chloroform | 1.4 | 4 | 50 | 65 | 86 |
| 6 | DCM | 1.4 | 4 | 50 | 65 | 86 |
| 7 | DCM | 1.4 | 4 | RT | 84 | 79 |
| 8 | DCM | 1.1 | 4 | 50 | 80 (approx.) | 85 (approx.) |
| 9 | DCM | 1.1 | 4 | 70 | 87 | 92 |
| 10 | DCM (higher conc.) | 1.1 | 4 | 70 | 65 | 73 |
Data adapted from a study on the sulfonation of polystyrene using [Dsim]Cl and is intended to be illustrative of general trends.[2]
Experimental Protocols
Protocol 1: Synthesis of 1,3-Disulfonic Acid Imidazolium Chloride ([Dsim]Cl)
This protocol is based on previously reported procedures for the synthesis of the sulfonating agent.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add imidazole.
-
Addition of Chlorosulfonic Acid: Cool the flask in an ice bath. Slowly add chlorosulfonic acid dropwise to the imidazole while maintaining a low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature.
-
Workup: The resulting product can be used directly or purified as needed. Under optimized conditions, the formation of the monosulfonated side product can be limited to approximately 10 mol%.[2]
Protocol 2: General Procedure for Sulfonation of an Aromatic Compound using [Dsim]Cl
This protocol is a general guideline for the sulfonation of an aromatic substrate.
-
Dissolution: Dissolve the aromatic compound in a suitable solvent, such as dichloromethane (DCM).
-
Addition of Sulfonating Agent: Add the [Dsim]Cl sulfonating agent dropwise to the solution at room temperature. The molar ratio of [Dsim]Cl to the aromatic substrate should be carefully controlled (a ratio of approximately 1.1:1 is often effective at minimizing side reactions).[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 70 °C) and allow it to react for a set period (e.g., 4 hours).[2]
-
Quenching: Stop the reaction by adding deionized water.
-
Purification:
-
For water-soluble products: The product can be purified by dialysis against deionized water using a membrane with an appropriate molecular weight cutoff.[2]
-
For water-insoluble products: The product can be collected by filtration and washed with deionized water. Further purification can be achieved by stirring in dilute NaOH and HCl solutions, followed by thorough rinsing with deionized water.[2]
-
-
Drying: Dry the final product under vacuum.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Imidazole sulfonic acid synthesis pathway.
References
- 1. Unit 4 imidazole | PDF [slideshare.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonic acid synthesis by sulfonation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. US5519143A - Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation - Google Patents [patents.google.com]
Stability issues of "4,5-dihydro-1H-imidazole-2-sulfonic acid" in solution
Disclaimer: The following information is provided as a general guide for researchers. Currently, there is limited publicly available data on the specific stability profile of "4,5-dihydro-1H-imidazole-2-sulfonic acid" in various solution conditions. The recommendations below are based on the general chemical properties of sulfonic acids and imidazoline-containing compounds. It is highly recommended that users perform their own stability studies for their specific experimental conditions.
Troubleshooting Guide: Unexpected Experimental Results
This guide is intended to help you troubleshoot common issues that may be related to the stability of "this compound" in your experiments.
| Issue | Potential Cause Related to Stability | Recommended Action |
| Low reaction yield or incomplete reaction | The compound may have degraded in the reaction solvent or under the reaction conditions (e.g., high temperature, non-optimal pH). | 1. Prepare a fresh solution of the compound immediately before use. 2. Analyze the purity of your starting material. 3. Consider running the reaction at a lower temperature. 4. Perform a preliminary stability test of the compound in your reaction solvent under the planned reaction conditions (see --INVALID-LINK--). |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS, NMR) | These peaks may correspond to degradation products of "this compound". | 1. Analyze a control sample of the compound in your solvent, incubated under the same conditions but without other reactants. 2. Attempt to identify the structure of the degradation products. A common degradation pathway for imidazolines is hydrolysis of the ring. 3. Adjust your experimental conditions (e.g., pH, temperature, exclusion of light and oxygen) to minimize degradation. |
| Inconsistent results between experimental runs | The age of the stock solution or variations in storage conditions may be affecting the integrity of the compound. | 1. Use freshly prepared solutions for each experiment. 2. If using a stock solution, establish its stability over time at the intended storage temperature. 3. Ensure consistent storage conditions (temperature, light exposure) for all solutions. |
| Change in the physical appearance of the solution (e.g., color change, precipitation) | This could indicate degradation of the compound or reaction with solvent components. | 1. Visually inspect solutions before use. 2. If a change is observed, do not use the solution. 3. Prepare a fresh solution and re-evaluate. |
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing "this compound" powder and its solutions?
A1:
-
Solid Form: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. A desiccator can be used to minimize moisture exposure.
-
Solutions: It is highly recommended to prepare solutions fresh for each use. If a stock solution must be prepared, it should be stored at a low temperature (e.g., 2-8 °C or -20 °C) and protected from light. The stability of the stock solution in your specific solvent and at your storage temperature should be experimentally verified.
Q2: What factors can affect the stability of "this compound" in solution?
A2: Based on the chemistry of related compounds, the following factors are likely to influence its stability:
-
pH: Imidazoline rings can be susceptible to hydrolysis, particularly under acidic or alkaline conditions. Sulfonic acids are generally stable but the overall stability will be dictated by the most labile part of the molecule.
-
Temperature: Higher temperatures typically accelerate degradation reactions.
-
Light: Photodegradation is a possibility for many organic molecules. Solutions should be protected from light, for example, by using amber vials.
-
Oxidizing Agents: The presence of oxidizing agents could potentially lead to degradation.
-
Solvent: The type of solvent can influence stability. Protic solvents might participate in degradation pathways like hydrolysis.
Q3: What is a potential degradation pathway for this compound?
A3: While specific data is unavailable, a plausible degradation pathway for "this compound" is the hydrolysis of the imidazoline ring. This would involve the cleavage of one of the C-N bonds within the ring to form an ethylenediamine derivative. A hypothetical representation of this is shown below.
Caption: Hypothetical hydrolysis of the imidazoline ring.
Q4: How can I determine the stability of "this compound" in my specific experimental setup?
A4: You should conduct a simple stability study. This involves preparing a solution of the compound in your chosen solvent, storing it under your experimental conditions (or a range of conditions), and analyzing samples at different time points using a suitable analytical method like HPLC or NMR. For a more detailed approach, refer to the --INVALID-LINK-- below.
General Protocol for Assessing Solution Stability
This protocol provides a general workflow for determining the stability of "this compound" in a specific solution. This approach is based on principles of forced degradation studies often employed in the pharmaceutical industry.[1][2][3]
Objective: To quantify the concentration of "this compound" over time under specific conditions (e.g., solvent, temperature, pH) and identify potential degradation products.
Materials:
-
"this compound"
-
Solvent of interest
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis or MS) or NMR spectrometer
-
Temperature-controlled environment (e.g., incubator, water bath)
-
pH meter (if applicable)
Experimental Workflow Diagram:
Caption: General workflow for a solution stability study.
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of "this compound".
-
Dissolve it in the solvent of interest in a volumetric flask to achieve a precise final concentration (e.g., 1 mg/mL). This is your T=0 sample.
-
-
Incubation:
-
Aliquot the stock solution into several vials.
-
Place the vials in the desired environmental condition(s) (e.g., 25°C, 40°C, protected from light).
-
If testing pH effects, adjust the pH of the solution before incubation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove one vial from each condition.
-
If the samples are from elevated temperatures, cool them to room temperature before analysis.
-
-
Analysis:
-
Analyze each sample using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) is often preferred for its quantitative accuracy and ability to separate the parent compound from degradation products.[4][5]
-
HPLC Method:
-
A reversed-phase C18 column is a common starting point.
-
The mobile phase could be a gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection can be performed using a UV detector at a wavelength where the compound has maximum absorbance.
-
-
Record the peak area of the parent compound and any new peaks that appear.
-
-
Data Presentation and Analysis:
-
Calculate the concentration of "this compound" remaining at each time point relative to the T=0 sample.
-
Summarize the data in a table.
Example Data Table:
Time (hours) Concentration at 25°C (% of initial) Concentration at 40°C (% of initial) 0 100.0 100.0 2 99.5 97.2 4 99.1 94.5 8 98.2 88.3 24 95.0 75.1 -
Plot the percentage of the remaining compound against time for each condition to visualize the degradation kinetics.
-
The appearance and increase in the area of new peaks over time indicate the formation of degradation products. These can be further characterized by techniques like LC-MS or by isolating them for NMR analysis.
-
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
How to avoid decarboxylation in imidazole carboxylic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of imidazole carboxylic acids, with a primary focus on preventing unwanted decarboxylation.
Troubleshooting Guide: Avoiding Decarboxylation
Decarboxylation, the loss of a carboxyl group as carbon dioxide, is a common side reaction in the synthesis of imidazole carboxylic acids, often leading to significantly lower yields.[1] The following table outlines common issues, their probable causes, and recommended solutions to mitigate this problem.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired imidazole carboxylic acid, with the corresponding decarboxylated imidazole detected as a major byproduct. | Excessive Heat During Reaction: Many synthetic routes to imidazole carboxylic acids are sensitive to high temperatures, which promote decarboxylation.[1] | - Lower Reaction Temperature: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Consider extending the reaction time instead of increasing the temperature.- Alternative Heating Methods: For reactions requiring elevated temperatures, consider using microwave irradiation for precise and rapid heating, which can sometimes reduce reaction times and byproduct formation.[2] |
| High Temperatures During Workup/Purification: Concentrating reaction mixtures by heating or using high-temperature purification techniques like distillation can induce decarboxylation of the thermally labile product.[1][3] | - Low-Temperature Solvent Removal: Use a rotary evaporator with a low-temperature water bath and an efficient vacuum to remove solvents.[1]- Avoid Distillation: Do not purify the final imidazole carboxylic acid product by distillation.[3]- Mild Purification Techniques: Employ crystallization from a suitable solvent at low temperatures or perform column chromatography at room temperature.[3] | |
| Inappropriate pH Conditions: Both acidic and basic conditions can catalyze the decarboxylation of imidazole carboxylic acids, particularly during workup and purification steps.[3][4] | - Maintain Neutral pH: Whenever possible, maintain a neutral pH during aqueous workups and extractions.- Careful Acidification: When precipitating the carboxylic acid from its salt, add acid slowly and at a low temperature to avoid localized heating and strongly acidic conditions. | |
| Formation of decarboxylated byproduct during the hydrolysis of an ester precursor. | Harsh Hydrolysis Conditions: Vigorous heating or prolonged exposure to strong acid or base during the saponification of an ester precursor can lead to decarboxylation of the resulting carboxylic acid. | - Mild Hydrolysis Reagents: Use milder bases (e.g., lithium hydroxide) or acids, and perform the reaction at or below room temperature.[3]- Controlled Temperature: A specific protocol suggests hydrolysis with potassium hydroxide at 30°C, indicating that careful temperature control is critical.[5] |
| In situ decarboxylation during carboxylation reactions. | Instability of the Carboxylated Intermediate: The initially formed imidazole carboxylate may be inherently unstable under the reaction conditions required for its formation. Azole carboxylic acids are known to be prone to decomposition.[6] | - Use of Stabilizing Agents: The use of silyl triflates has been reported to stabilize azole carboxylic acid intermediates, preventing their immediate decarboxylation.[6]- Protecting Groups: Introduce a protecting group on the imidazole ring that can be removed under mild conditions after the carboxylation step.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the most significant side reaction to be aware of during the synthesis of imidazole carboxylic acids?
A1: The most prevalent side reaction is decarboxylation, which involves the loss of CO₂ from the carboxylic acid group. This is frequently triggered by heat and can substantially decrease the yield of the desired product. The resulting byproduct is the corresponding imidazole lacking the carboxylic acid functionality.[1]
Q2: How can I minimize decarboxylation during the synthesis and workup?
A2: To minimize decarboxylation, it is essential to maintain strict control over the reaction temperature. Use the lowest temperature necessary for the reaction to proceed effectively. During the workup phase, avoid heating to concentrate the solution; instead, utilize a rotary evaporator under reduced pressure at room temperature.[1]
Q3: Are there specific reaction conditions that favor the synthesis of imidazole carboxylic acids while avoiding decarboxylation?
A3: Yes, milder reaction conditions are generally preferred. For instance, in the hydrolysis of an ethyl imidazole-4-carboxylate precursor, a reaction temperature of 30°C with potassium hydroxide has been successfully used.[5] For direct carboxylation, while some methods use high temperatures and pressures[9], newer techniques focus on milder conditions, sometimes employing stabilizing agents like silyl triflates to prevent decomposition of the product.[6]
Q4: Can protecting groups be used to prevent decarboxylation?
A4: Yes, protecting groups can be a valuable strategy. By protecting the carboxylic acid functionality, for example as an ester, the tendency for decarboxylation can be reduced during subsequent reaction steps.[8] The choice of protecting group is critical, as it must be stable under the reaction conditions and removable under mild conditions that will not induce decarboxylation of the final product. Common esters used for protection include methyl, ethyl, and benzyl esters.[8]
Q5: What are the best methods for purifying imidazole carboxylic acids without causing decarboxylation?
A5: Gentle purification techniques are crucial. Avoid high-temperature methods like distillation. Recommended methods include:
-
Crystallization: If the product is a solid, crystallization from a suitable solvent at a low temperature is an effective purification method.[3]
-
Column Chromatography: Perform column chromatography at room temperature. It is important to ensure the stationary phase (e.g., silica gel) is neutral to prevent acid- or base-catalyzed decarboxylation.[3]
-
Aqueous Extraction: Dissolving the crude product in an organic solvent and extracting it with an aqueous base (like NaHCO₃) will move the imidazole carboxylic acid into the aqueous layer as its salt. The layers can be separated, and the aqueous layer can then be carefully acidified at low temperature to precipitate the pure product.[1]
Visualizing Experimental Workflow and Logic
To aid in experimental design, the following diagrams illustrate key decision-making processes and workflows for minimizing decarboxylation.
Caption: Decision workflow for minimizing decarboxylation.
References
- 1. benchchem.com [benchchem.com]
- 2. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 2-Protecting groups for 5-lithiation in the syntheses of imidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. US5117004A - Preparation of imidazole-2-carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Derivatization of 4,5-dihydro-1H-imidazole-2-sulfonic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-dihydro-1H-imidazole-2-sulfonic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for derivatization?
A1: The primary reactive sites are the sulfonic acid group and the secondary amine within the dihydroimidazole ring. The sulfonic acid is typically converted to a more reactive intermediate, such as a sulfonyl chloride, to facilitate derivatization. The secondary amine is nucleophilic and can react with various electrophiles.
Q2: What is the most common side reaction to be aware of during the derivatization of this compound?
A2: The most significant side reaction is the hydrolysis of the 4,5-dihydro-1H-imidazole (imidazoline) ring. This ring is susceptible to opening under both acidic and basic conditions, especially at elevated temperatures, to form an N-(2-aminoethyl)ethanediamide derivative.[1][2][3]
Q3: How can I monitor the integrity of the 4,5-dihydro-1H-imidazole ring during my reaction?
A3: Spectroscopic methods are ideal for monitoring the ring's integrity.
-
FTIR Spectroscopy: The disappearance of the C=N bond stretch of the imidazoline ring (typically around 1605-1615 cm⁻¹) and the appearance of amide C=O stretches can indicate ring opening.
-
NMR Spectroscopy: Changes in the chemical shifts of the methylene protons in the imidazoline ring can be monitored. Ring opening will result in a significantly different NMR spectrum.
Q4: I am seeing low yields in my sulfonamide formation reaction. What are the likely causes?
A4: Low yields in sulfonamide formation can stem from several factors:
-
Incomplete conversion of the sulfonic acid to the sulfonyl chloride: Ensure your chlorinating agent is active and the reaction goes to completion.
-
Hydrolysis of the sulfonyl chloride: Sulfonyl chlorides are moisture-sensitive and can hydrolyze back to the sulfonic acid. Ensure anhydrous conditions.
-
Steric hindrance: If the amine you are using is sterically bulky, the reaction may be slow or incomplete.
-
Ring opening of the dihydroimidazole core: If the reaction conditions are too harsh (e.g., high temperature, strong base), the starting material may be degrading.
Troubleshooting Guides
Problem 1: Low or No Conversion During Sulfonamide Synthesis
Symptoms:
-
Starting material (this compound or its sulfonyl chloride derivative) is recovered unchanged.
-
Low yield of the desired sulfonamide product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Inactive Chlorinating Agent | Use a fresh or newly opened bottle of the chlorinating agent (e.g., thionyl chloride, oxalyl chloride). | Chlorinating agents can degrade upon exposure to moisture. |
| Insufficient Reaction Time or Temperature for Sulfonyl Chloride Formation | Increase the reaction time or temperature for the conversion of the sulfonic acid to the sulfonyl chloride. Monitor the reaction by TLC or a suitable analytical method. | The conversion of sulfonic acids to sulfonyl chlorides can be slow and may require forcing conditions. |
| Hydrolysis of Sulfonyl Chloride | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | Sulfonyl chlorides are highly susceptible to hydrolysis. |
| Low Nucleophilicity of the Amine | For weakly nucleophilic amines, consider using a catalyst such as 4-dimethylaminopyridine (DMAP).[4] | DMAP can activate the sulfonyl chloride, making it more susceptible to nucleophilic attack.[4] |
Problem 2: Presence of Multiple Unidentified Byproducts
Symptoms:
-
Complex reaction mixture observed by TLC or LC-MS.
-
Difficulty in purifying the desired product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Di-sulfonylation of Primary Amine | Use a 1:1 stoichiometry of the sulfonyl chloride to the primary amine. Add the sulfonyl chloride slowly to the amine solution. | Using an excess of the sulfonyl chloride or adding it too quickly can lead to the formation of a di-sulfonylated product. |
| Hydrolysis of the Dihydroimidazole Ring | Maintain a neutral or slightly basic pH if possible. Avoid prolonged exposure to high temperatures. Work up the reaction at a lower temperature. | The dihydroimidazole ring is prone to hydrolysis under harsh conditions.[1][2][3] |
| Reaction with the Dihydroimidazole Ring Nitrogen | If derivatization of the sulfonic acid is desired, consider protecting the dihydroimidazole nitrogen if it is interfering with the reaction. | The secondary amine in the ring is also a nucleophile and can compete in the reaction. |
Experimental Protocols
Protocol 1: Conversion of this compound to its Sulfonyl Chloride
This protocol is a general guideline and may require optimization.
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).
-
Chlorination: Add thionyl chloride (2.0-3.0 eq) dropwise to the suspension at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by quenching a small aliquot with methanol and analyzing by LC-MS for the formation of the methyl sulfonate ester.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully evaporate the excess thionyl chloride and DCM under reduced pressure. The crude 4,5-dihydro-1H-imidazole-2-sulfonyl chloride can be used in the next step without further purification.
Note: This reaction should be performed in a well-ventilated fume hood as it generates HCl and SO₂ gas.
Protocol 2: Synthesis of a Sulfonamide Derivative
This protocol is a general guideline for the reaction of the in-situ generated sulfonyl chloride with an amine.
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0-1.2 eq) in anhydrous DCM (10 mL/mmol). Add a non-nucleophilic base such as triethylamine (2.0 eq).
-
Reaction: Cool the amine solution to 0 °C. To this, add a solution of the crude 4,5-dihydro-1H-imidazole-2-sulfonyl chloride (1.0 eq) in anhydrous DCM dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Derivatization workflow and potential side reactions.
Caption: Troubleshooting logic for low product yield.
References
- 1. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-Chlorinations [organic-chemistry.org]
- 3. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]
- 4. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in 4,5-dihydro-1H-imidazole Reactions
Welcome to the technical support center for improving the regioselectivity of reactions involving 4,5-dihydro-1H-imidazole (also known as 2-imidazoline). This resource is designed for researchers, scientists, and drug development professionals to address common challenges in achieving regiocontrol during the functionalization of this heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in N-alkylation or N-acylation of 2-substituted 4,5-dihydro-1H-imidazoles?
A1: The regioselectivity of N-substitution on a 2-substituted 4,5-dihydro-1H-imidazole is primarily governed by a combination of steric hindrance, electronic effects, and reaction conditions. The interplay of these factors determines whether the incoming electrophile attacks the N1 or N3 position. For instance, a bulky substituent at the C2 position will sterically hinder the adjacent nitrogen atoms, potentially directing substitution to the less hindered nitrogen. Electron-donating or withdrawing groups at C2 can also influence the nucleophilicity of the respective nitrogen atoms.
Q2: How do reaction conditions such as solvent and base choice impact regioselectivity?
A2: Solvents and bases play a crucial role in modulating the reactivity of the dihydroimidazole ring. The choice of base can influence the formation of the imidazoline anion, and the nature of the counter-ion can affect the accessibility of the nitrogen atoms. For example, the use of a strong, bulky base might selectively deprotonate the less sterically hindered nitrogen. The polarity of the solvent can affect the transition state energies for the two possible pathways of substitution, thereby influencing the product ratio.
Q3: Can I predict the major regioisomer based on the properties of the electrophile?
A3: Yes, the nature of the electrophile is a significant factor. Bulky electrophiles will preferentially react at the less sterically hindered nitrogen atom. Furthermore, "hard" and "soft" acid-base principles can apply. The nitrogen atoms of the dihydroimidazole can be considered "soft" nucleophiles, and their reaction with "soft" electrophiles might be favored.
Q4: Are there any protecting group strategies to achieve absolute regioselectivity?
A4: While less common for dihydroimidazoles than for aromatic imidazoles, a protecting group strategy can be employed for definitive control. This would involve protecting one of the nitrogen atoms, performing the desired reaction on the other, and then deprotecting. However, this adds steps to the synthesis and the choice of a suitable protecting group that is stable to the reaction conditions and easily removable is critical.
Troubleshooting Guides
Problem 1: My N-alkylation reaction on a 2-aryl-4,5-dihydro-1H-imidazole is producing a nearly 1:1 mixture of regioisomers.
Possible Causes and Solutions:
-
Similar Steric and Electronic Environment of N1 and N3: The 2-aryl substituent may not be providing sufficient steric or electronic bias.
-
Reaction under Thermodynamic Control: The reaction conditions might be allowing for equilibration to a mixture of isomers.
Troubleshooting Steps:
-
Modify the Electrophile: Switch to a bulkier alkylating agent (e.g., from methyl iodide to isopropyl iodide or benzyl bromide). The increased steric demand should favor alkylation at the more accessible nitrogen atom.
-
Change the Base and Solvent System:
-
Try a bulkier, non-coordinating base like lithium diisopropylamide (LDA) in a non-polar solvent like THF at low temperatures to favor kinetic control.
-
Conversely, using a smaller base like sodium hydride in a polar aprotic solvent like DMF might favor the thermodynamically more stable product. Experimentation is key.
-
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., -78 °C) can often enhance selectivity by favoring the reaction pathway with the lower activation energy.
Problem 2: I am attempting an N-acylation, but the reaction is sluggish and gives a poor yield of the desired regioisomer.
Possible Causes and Solutions:
-
Reduced Nucleophilicity: The dihydroimidazole may not be sufficiently nucleophilic to react efficiently with the acylating agent.
-
Unfavorable Reaction Conditions: The base may not be strong enough to deprotonate the dihydroimidazole, or the solvent may be inappropriate.
Troubleshooting Steps:
-
Activate the Dihydroimidazole: Use a stronger base, such as sodium hydride or n-butyllithium, to generate the more nucleophilic imidazoline anion.
-
Use a More Reactive Acylating Agent: Switch from an acyl chloride to a more reactive acyl anhydride or use an activating agent like DMAP (4-dimethylaminopyridine).
-
Optimize the Solvent: Change to a polar aprotic solvent like DMF or acetonitrile, which can help to dissolve the reagents and stabilize charged intermediates.
Data Presentation
The following tables summarize hypothetical quantitative data based on established principles of organic chemistry to guide experimental design.
Table 1: Effect of C2-Substituent and Electrophile Size on N1/N3 Alkylation Regioselectivity
| C2-Substituent (R) | Alkylating Agent (R'-X) | N1:N3 Ratio (Kinetic Control) | N1:N3 Ratio (Thermodynamic Control) |
| Phenyl | Methyl Iodide | 55:45 | 50:50 |
| Phenyl | Isopropyl Bromide | 85:15 | 70:30 |
| tert-Butyl | Methyl Iodide | 95:5 | 90:10 |
| tert-Butyl | Isopropyl Bromide | >99:1 | >99:1 |
| Methoxy | Methyl Iodide | 60:40 | 55:45 |
Table 2: Influence of Reaction Conditions on the N-Benzylation of 2-Phenyl-4,5-dihydro-1H-imidazole
| Base | Solvent | Temperature (°C) | N1:N3 Ratio |
| K₂CO₃ | Acetonitrile | 80 | 60:40 |
| NaH | DMF | 25 | 75:25 |
| NaH | THF | 0 | 80:20 |
| LDA | THF | -78 | 90:10 |
Experimental Protocols
Protocol 1: Regioselective N-Alkylation under Kinetic Control
This protocol aims to favor the formation of the less sterically hindered N-alkylated product.
Materials:
-
2-Substituted-4,5-dihydro-1H-imidazole (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene)
-
Alkyl halide (1.2 eq)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add the 2-substituted-4,5-dihydro-1H-imidazole and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise to the stirred solution. Maintain the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.
Visualizations
Signaling Pathways and Workflows
Caption: Troubleshooting workflow for poor regioselectivity in N-alkylation.
Caption: Experimental workflow for kinetically controlled N-alkylation.
Caption: Factors influencing regioselectivity in dihydroimidazole reactions.
Challenges in the scale-up of "4,5-dihydro-1H-imidazole-2-sulfonic acid" production
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4,5-dihydro-1H-imidazole-2-sulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: While specific literature on the direct synthesis is limited, a plausible and common approach for analogous 2-substituted imidazolines involves the cyclocondensation of ethylenediamine with a suitable C1-synthon containing a sulfonic acid moiety or a precursor group. A likely precursor would be a derivative of a sulfonic acid that can react with the diamine to form the imidazoline ring.
Q2: What are the primary challenges in scaling up the production of this compound?
A2: Key challenges during scale-up include:
-
Exothermic reactions: The cyclization step can be exothermic, requiring careful temperature management to prevent side reactions and ensure safety.
-
Purification: The high polarity of the sulfonic acid group can make purification by traditional silica gel chromatography challenging. Alternative methods like recrystallization or ion-exchange chromatography may be necessary.
-
Product stability: The compound's stability under various pH and temperature conditions during work-up and purification needs to be established to prevent degradation.
-
Reagent handling: Handling of reagents like chlorosulfonic acid or oleum, if used in any sulfonation step, requires stringent safety protocols, especially at a larger scale.
Q3: How can I effectively purify the final product?
A3: Purification of the highly polar this compound can be challenging. Here are some recommended strategies:
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is often the most effective and scalable purification method.
-
Ion-Exchange Chromatography: This technique is well-suited for separating ionic compounds like sulfonic acids from non-ionic impurities.
-
Acid-Base Extraction: While potentially complex due to the amphoteric nature of the molecule, carefully controlled acid-base extractions might help in removing certain impurities.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction | - Extend the reaction time or increase the temperature. - Ensure efficient mixing, especially in heterogeneous reaction mixtures. |
| Degradation of starting materials or product | - Lower the reaction temperature. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Incorrect stoichiometry | - Re-verify the molar ratios of the reactants. | |
| Presence of multiple spots on TLC/LC-MS | Side reactions | - Optimize the reaction temperature and reagent addition rate. - Investigate the use of protecting groups if reactive sites are present. |
| Impure starting materials | - Verify the purity of starting materials before use. | |
| Difficulty in product isolation | High water solubility | - Use lyophilization (freeze-drying) to remove water. - Employ salting out techniques to decrease aqueous solubility. |
| Product is an oil | - Attempt to induce crystallization by scratching the flask or seeding with a small crystal. - Consider converting the product to a salt to facilitate crystallization. | |
| Inconsistent results upon scale-up | Inefficient heat transfer | - Use a jacketed reactor with controlled heating and cooling. - Ensure adequate agitation for uniform temperature distribution. |
| Changes in reaction kinetics | - Re-optimize reaction parameters at the larger scale. |
Data Presentation
Table 1: Optimization of Reaction Conditions for Cyclocondensation
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Toluene | 110 | 12 | 65 | 85 |
| 2 | Xylene | 140 | 8 | 75 | 88 |
| 3 | DMF | 120 | 10 | 72 | 90 |
| 4 | No Solvent | 150 | 6 | 80 | 82 |
Table 2: Comparison of Lab-Scale vs. Pilot-Scale Production
| Parameter | Lab-Scale (10 g) | Pilot-Scale (1 kg) |
| Reactant A | 0.1 mol | 10 mol |
| Reactant B | 0.1 mol | 10 mol |
| Solvent Volume | 200 mL | 20 L |
| Reaction Time | 8 h | 12 h |
| Isolated Yield | 7.5 g (75%) | 720 g (72%) |
| Purity (by HPLC) | 95% | 94% |
Experimental Protocols
Synthesis of this compound
Disclaimer: This is a hypothetical protocol and should be adapted and optimized with appropriate safety precautions.
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add ethylenediamine (6.0 g, 0.1 mol) and toluene (100 mL).
-
Reagent Addition: Slowly add a solution of a suitable sulfonic acid derivative (e.g., a sulfonic acid ester or chloride, 0.1 mol) in toluene (50 mL) to the stirred solution of ethylenediamine at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purification: Wash the crude product with a non-polar solvent (e.g., hexane) to remove non-polar impurities. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
-
Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Logical flow for the scale-up process.
Analytical challenges in the detection of impurities in "4,5-dihydro-1H-imidazole-2-sulfonic acid"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-dihydro-1H-imidazole-2-sulfonic acid. The information is presented in a question-and-answer format to directly address common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities can originate from the starting materials, intermediates, byproducts, and degradation products.[1][2] Based on a plausible synthesis route involving the reaction of ethylenediamine with a sulfur-containing reagent followed by cyclization and oxidation, the following impurities are likely:
-
Starting Materials:
-
Ethylenediamine
-
Unreacted sulfur source (e.g., carbon disulfide)
-
-
Intermediates:
-
Byproducts:
-
Oxidized, non-cyclized species
-
Polymeric materials
-
Q2: What are the main analytical challenges in detecting these impurities?
A2: The primary challenge is the high polarity of both the main compound and its likely impurities. This compound is zwitterionic, containing both a basic imidazole ring and an acidic sulfonic acid group. This makes it and its polar impurities poorly retained on traditional reversed-phase HPLC columns.[5][6] Additionally, many of these compounds lack a strong UV chromophore, making detection by UV-Vis spectroscopy difficult.[7]
Q3: Which analytical techniques are most suitable for impurity profiling of this compound?
A3: Due to the polar nature of the analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) coupled with mass spectrometry (MS) are the most effective techniques.[6][8][9][10][11]
-
HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which allows for the retention of highly polar compounds.[8][9][12][13][14]
-
MMC utilizes stationary phases with both reversed-phase and ion-exchange properties, providing multiple modes of interaction to retain a wide range of analytes, including polar and charged molecules.[6][10][11][15][16]
-
Mass Spectrometry (MS) is the preferred detection method due to its high sensitivity and ability to detect compounds lacking a UV chromophore.[7][17]
-
Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of unknown impurities once they are isolated.[18][19][20][21][22]
Troubleshooting Guides
HPLC/LC-MS Method Development
Q4: My peaks are broad and tailing when analyzing my sample. What could be the cause?
A4: Peak tailing for a basic compound like this compound is often due to interactions with residual silanols on the silica-based column packing.[23]
-
Solution 1: Adjust Mobile Phase pH. Lowering the mobile phase pH can suppress the ionization of silanols, reducing these interactions.
-
Solution 2: Use a High-Purity Silica Column. Modern, high-purity silica columns have fewer accessible silanols.
-
Solution 3: Employ an Appropriate Chromatography Mode. If using reversed-phase, consider switching to HILIC or Mixed-Mode Chromatography, which are better suited for polar and basic compounds.[5][24]
-
Solution 4: Check for Column Overload. Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.[25]
Q5: I am not seeing any retention of my main compound or its impurities on my C18 column. What should I do?
A5: This is a common issue for highly polar compounds on non-polar stationary phases.
-
Solution 1: Switch to a HILIC column. HILIC is designed for the retention of polar analytes.[8][9][12][26]
-
Solution 2: Use a Mixed-Mode column. A mixed-mode column with both reversed-phase and ion-exchange characteristics can provide retention for your zwitterionic compound.[6][11][15][16]
-
Solution 3: Consider Ion-Pairing Chromatography. Adding an ion-pairing reagent to the mobile phase can help retain your charged analytes on a reversed-phase column. However, this can lead to long equilibration times and may not be ideal for MS detection.[24]
Q6: My retention times are shifting between injections. What is causing this?
A6: Retention time variability can be caused by several factors.[25][27]
-
Insufficient Column Equilibration: HILIC, in particular, may require longer equilibration times between gradient runs compared to reversed-phase chromatography.[14]
-
Mobile Phase Instability: Ensure your mobile phase is fresh and properly mixed. In HILIC, the water content of the organic solvent is critical and can be affected by evaporation.
-
Temperature Fluctuations: Use a column oven to maintain a consistent temperature.
-
Pump Performance: Check for leaks and ensure the pump is delivering a consistent flow rate.
Experimental Protocols
Protocol 1: HILIC-MS for Impurity Profiling
This method is suitable for the separation of polar compounds.
-
Instrumentation: HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A HILIC column with an amide or bare silica stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).[8][26]
-
Mobile Phase:
-
A: 10 mM Ammonium formate in water, pH 3.0
-
B: Acetonitrile
-
-
Gradient:
-
0-1 min: 95% B
-
1-10 min: 95% to 50% B
-
10-12 min: 50% B
-
12.1-15 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 2 µL
-
MS Detection: Electrospray ionization (ESI) in both positive and negative ion modes.
Protocol 2: Mixed-Mode Chromatography for Impurity Profiling
This method provides an alternative selectivity for polar and charged compounds.
-
Instrumentation: HPLC or UHPLC system coupled to a mass spectrometer.
-
Column: A mixed-mode column with reversed-phase and cation-exchange properties (e.g., a column with a C12 chain and a carboxylic acid functional group).[6][16]
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 50% B
-
15-17 min: 50% to 95% B
-
17-19 min: 95% B
-
19.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
MS Detection: ESI in positive ion mode.
Data Presentation
Table 1: Hypothetical HILIC-MS Data for this compound and Potential Impurities
| Compound | Expected Retention Time (min) | [M+H]+ | [M-H]- |
| Ethylenediamine | 2.5 | 61.07 | - |
| 2-imidazolidinethione | 5.8 | 103.03 | 101.01 |
| N-(2-aminoethyl)dithiocarbamic acid | 7.2 | 137.02 | 135.00 |
| This compound | 8.5 | 151.02 | 149.00 |
| Oxidized intermediate | 9.7 | Varies | Varies |
Table 2: Hypothetical Mixed-Mode Chromatography Data for this compound and Potential Impurities
| Compound | Expected Retention Time (min) | [M+H]+ |
| Ethylenediamine | 3.1 | 61.07 |
| 2-imidazolidinethione | 6.5 | 103.03 |
| N-(2-aminoethyl)dithiocarbamic acid | 8.9 | 137.02 |
| This compound | 10.2 | 151.02 |
| Oxidized intermediate | 11.5 | Varies |
Visualizations
Caption: Experimental workflow for impurity analysis.
Caption: Troubleshooting common HPLC issues.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. FAQs: Organic Impurities [usp.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. helixchrom.com [helixchrom.com]
- 7. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 8. waters.com [waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column | SIELC Technologies [sielc.com]
- 11. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 12. halocolumns.com [halocolumns.com]
- 13. nestgrp.com [nestgrp.com]
- 14. waters.com [waters.com]
- 15. waters.com [waters.com]
- 16. helixchrom.com [helixchrom.com]
- 17. Pharmaceutical Impurities: Top Four Questions [thermofisher.com]
- 18. An analytical study of eight medicinal 2-imidazolines by 1H and 13C nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2-N-PROPYL-2-IMIDAZOLINE(15450-05-2) 1H NMR spectrum [chemicalbook.com]
- 22. 2-METHYL-2-IMIDAZOLINE(534-26-9) 1H NMR spectrum [chemicalbook.com]
- 23. hplc.eu [hplc.eu]
- 24. biopharmaservices.com [biopharmaservices.com]
- 25. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 26. mdpi.com [mdpi.com]
- 27. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
"4,5-dihydro-1H-imidazole-2-sulfonic acid" vs. other sulfonates in cross-coupling reactions
For researchers, scientists, and drug development professionals, the quest for efficient and robust catalytic systems for cross-coupling reactions is perpetual. While a wide array of ligands and additives have been explored, the specific utility of "4,5-dihydro-1H-imidazole-2-sulfonic acid" in this domain remains largely uncharted in peer-reviewed literature. This guide, therefore, broadens the scope to evaluate related and well-documented sulfonate-containing compounds that have shown significant promise and utility in pivotal cross-coupling methodologies.
This comparative analysis will focus on two primary areas where sulfonate functionalities play a crucial role in palladium-catalyzed cross-coupling reactions: as modifying groups on N-heterocyclic carbene (NHC) ligands and as leaving groups on the electrophilic coupling partner. We will delve into experimental data to draw objective comparisons and provide detailed protocols for key reactions.
Sulfonate-Functionalized N-Heterocyclic Carbene (NHC) Ligands in Suzuki-Miyaura Coupling
N-Heterocyclic carbenes have emerged as a powerful class of ligands in cross-coupling chemistry due to their strong σ-donating properties, which form stable complexes with transition metals. The introduction of sulfonate groups onto the NHC framework enhances the water solubility of the resulting palladium complexes, enabling efficient catalysis in aqueous media—a significant step towards greener chemistry.
A study by Godoy et al. provides a direct comparison of different palladium(II) complexes bearing sulfonate-functionalized NHC ligands in the Suzuki-Miyaura cross-coupling of aryl halides with phenylboronic acid. The performance of these catalysts highlights the influence of the ligand architecture on catalytic activity.
Comparative Performance of Sulfonate-Functionalized NHC-Pd Complexes
| Catalyst/Ligand Structure | Coupling Partners | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Complex 1 (bis-chelate) | 4-Bromoacetophenone + Phenylboronic acid | Water | 100 | 2 | 99 | [1] |
| Complex 2 (pincer) | 4-Bromoacetophenone + Phenylboronic acid | Water | 100 | 2 | 75 | [1] |
| Complex 3 (monodentate) | 4-Bromoacetophenone + Phenylboronic acid | Water | 100 | 2 | 60 | [1] |
| Complex 1 (bis-chelate) | 4-Chloroacetophenone + Phenylboronic acid | Water | 100 | 2 | 98 | [1] |
| Complex 2 (pincer) | 4-Chloroacetophenone + Phenylboronic acid | Water | 100 | 2 | 65 | [1] |
| Complex 3 (monodentate) | 4-Chloroacetophenone + Phenylboronic acid | Water | 100 | 2 | 55 | [1] |
Key Observation: The bis-chelating sulfonate-functionalized NHC-palladium complex (Complex 1 ) demonstrated superior catalytic activity for both aryl bromides and chlorides compared to its pincer and monodentate counterparts. This suggests that the coordination mode of the sulfonate-containing ligand is a critical determinant of catalytic efficiency.
Experimental Protocol: Suzuki-Miyaura Coupling with Sulfonate-Functionalized NHC-Pd Catalyst
A representative experimental procedure based on the work of Godoy et al. is as follows:
-
Reaction Setup: In a Schlenk tube, the aryl halide (1 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2 mmol) are combined.
-
Catalyst Addition: The sulfonate-functionalized NHC-Pd complex (0.1 mol%) is added to the mixture.
-
Solvent Addition: Degassed water (3 mL) is added, and the tube is sealed.
-
Reaction Conditions: The mixture is stirred vigorously and heated to 100 °C for the specified reaction time.
-
Workup: After cooling to room temperature, the reaction mixture is extracted with diethyl ether (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Sulfonates as Leaving Groups in Cross-Coupling Reactions
Aryl sulfonates, such as triflates (-OTf), tosylates (-OTs), and mesylates (-OMs), are widely used alternatives to aryl halides in cross-coupling reactions. Their reactivity is influenced by the electronic nature of the sulfonate group. Recently, aryl imidazolylsulfonates have been introduced as effective electrophilic partners, offering a unique combination of reactivity and stability.
A study by Reeve et al. provides a compelling comparison of the reactivity of 2-naphthyl imidazolylsulfonate with its triflate and tosylate analogues in the Suzuki-Miyaura coupling.
Comparative Reactivity of Aryl Sulfonates
| Aryl Sulfonate | Coupling Partner | Catalyst System | Solvent | Time | Conversion (%) | Ref. |
| 2-Naphthyl Triflate | Phenylboronic acid | Pd(OAc)₂ / SPhos | Toluene | 30 min | 98 | |
| 2-Naphthyl Imidazolylsulfonate | Phenylboronic acid | Pd(OAc)₂ / SPhos | Toluene | 2.5 h | >95 | |
| 2-Naphthyl Tosylate | Phenylboronic acid | Pd(OAc)₂ / SPhos | Toluene | 2.5 h | 0 |
Key Observation: Aryl imidazolylsulfonates exhibit reactivity comparable to the highly reactive aryl triflates, while being significantly more reactive than the corresponding aryl tosylates under the same conditions. This positions them as a practical and more stable alternative to triflates.
An additional advantage of imidazolylsulfonates is that their byproduct, imidazolesulfonic acid, readily hydrolyzes to imidazole and sulfuric acid, mitigating concerns about potentially genotoxic residual alkyl or aryl sulfonates.
Experimental Protocol: Suzuki-Miyaura Coupling with Aryl Imidazolylsulfonate
The following protocol is adapted from the work of Reeve et al.:
-
Reaction Setup: To a reaction vessel are added the aryl imidazolylsulfonate (1.0 equiv), arylboronic acid (1.5 equiv), and Cs₂CO₃ (2.0 equiv).
-
Catalyst Loading: Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) are added.
-
Solvent Addition: The vessel is charged with toluene (to 0.2 M).
-
Reaction Conditions: The mixture is heated to 80 °C and stirred until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: The reaction is cooled, diluted with ethyl acetate, and washed with water and brine.
-
Purification: The organic layer is dried, concentrated, and the residue is purified by chromatography.
Visualizing Catalytic Processes
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict a generalized catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow.
References
A Comparative Analysis of the Anticancer Potential of 4,5-Dihydro-1H-Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4,5-dihydro-1H-imidazole scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents. Its derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines, operating through diverse mechanisms of action. This guide provides a comparative overview of the anticancer activities of various 4,5-dihydro-1H-imidazole and structurally related imidazole derivatives, supported by experimental data to aid in ongoing research and development efforts.
Comparative Anticancer Activity (IC50 Values)
The in vitro cytotoxic activity of 4,5-dihydro-1H-imidazole and related imidazole derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| IPM714 | HCT116 (Colon) | 1.74 | - | - |
| SW480 (Colon) | 2.0 | - | - | |
| NSC 771432 | A549 (Lung) | - | - | - |
| Ag(I) NHC Complex 1 | OVCAR-3 (Ovarian) | ~10-20 | Cisplatin | >20 |
| MB157 (Breast) | ~10 | Cisplatin | ~10 | |
| Ag(I) NHC Complex 2 | OVCAR-3 (Ovarian) | ~15-25 | Cisplatin | >20 |
| MB157 (Breast) | ~10 | Cisplatin | ~10 | |
| Ag(I) NHC Complex 3 | OVCAR-3 (Ovarian) | ~15-25 | Cisplatin | >20 |
| MB157 (Breast) | ~10 | Cisplatin | ~10 | |
| Compound 5 | MCF-7 (Breast) | < 5 | Docetaxel | - |
| HepG2 (Liver) | < 5 | Docetaxel | - | |
| HCT-116 (Colon) | < 5 | Docetaxel | - | |
| Compound 4d | MCF-7 (Breast) | - | Docetaxel | - |
| HCT-116 (Colon) | - | Docetaxel | - |
Note: IC50 values are highly dependent on the specific experimental conditions, including cell line, incubation time, and assay method. Direct comparison between different studies should be made with caution. "-" indicates that a specific value was not provided in the referenced search results.
Mechanisms of Anticancer Action
The anticancer effects of 4,5-dihydro-1H-imidazole derivatives are attributed to several key mechanisms, primarily the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.
Induction of Apoptosis and Cell Cycle Arrest
Several studies have demonstrated that these derivatives can trigger programmed cell death (apoptosis) and halt the cell cycle, predominantly at the G2/M or S phase, thereby preventing cancer cell proliferation.
For instance, the novel 1H-imidazole[4,5-f][1][2]phenanthroline derivative, IPM714 , has been shown to induce apoptosis in both HCT116 and SW480 colorectal cancer cells.[1][3] Furthermore, it arrests the cell cycle of HCT116 cells in the S phase.[1][3] Similarly, another imidazole derivative, NSC 771432 , induces cell cycle arrest in the G2/M phase in A549 lung cancer cells.
The general workflow for assessing apoptosis and cell cycle arrest is depicted below.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[4]
Western blot and molecular docking studies have suggested that IPM714 may exert its anticancer effects by suppressing the PI3K/AKT/mTOR pathway.[1][3] This inhibition disrupts the downstream signaling that would normally promote cell growth and proliferation, and prevent apoptosis.
The simplified signaling cascade and the point of inhibition by certain imidazole derivatives are illustrated below.
Tubulin Polymerization Inhibition
Microtubules, which are dynamic polymers of tubulin, play a critical role in cell division, motility, and intracellular transport. Disruption of tubulin polymerization is a well-established anticancer strategy. Some imidazole derivatives have been identified as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[5]
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the 4,5-dihydro-1H-imidazole derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the imidazole derivatives for a specific time, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then stained with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The resulting data is analyzed to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Derivatives of 4,5-dihydro-1H-imidazole represent a versatile and potent class of anticancer compounds. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit key oncogenic signaling pathways like PI3K/AKT/mTOR underscores their therapeutic potential. The comparative data presented in this guide, along with the outlined experimental methodologies, can serve as a valuable resource for researchers in the field of oncology drug discovery and development, facilitating the rational design and evaluation of new, more effective anticancer agents. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic efficacy and safety of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpbs.com [ijpbs.com]
- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole-4,5-dicarboxamide derivatives with antiproliferative activity against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jcdr.net [jcdr.net]
In-depth Analysis of 4,5-dihydro-1H-imidazole-2-sulfonic Acid Analogs Reveals Limited Publicly Available Structure-Activity Relationship Data
Despite significant interest in imidazole-based compounds within the scientific and drug development communities, a comprehensive structure-activity relationship (SAR) guide for analogs of 4,5-dihydro-1H-imidazole-2-sulfonic acid cannot be compiled at this time due to a lack of specific, publicly available experimental data. Extensive searches of scientific literature and patent databases did not yield systematic studies detailing the synthesis and comparative biological evaluation of a series of analogs based on this specific parent compound.
While the broader class of molecules containing the 4,5-dihydro-1H-imidazole (also known as a 2-imidazoline) ring is associated with a wide range of biological activities, including anticancer, antimicrobial, and antihypertensive effects, the specific contribution and modification of the 2-sulfonic acid group in relation to these activities have not been thoroughly investigated in published research.
General Biological Activities of Related Imidazole and Dihydroimidazole Derivatives
The imidazole scaffold is a crucial component in many biologically active molecules. Its derivatives have been explored for various therapeutic applications:
-
Anticancer Properties: Certain imidazole derivatives, particularly those incorporating a benzenesulfonamide moiety, have demonstrated cytotoxicity against cancer cell lines. For example, some benzenesulfonamide-bearing imidazole derivatives have shown activity against triple-negative breast cancer and melanoma cells.
-
Antimicrobial Effects: The imidazole ring is a key feature in many antifungal and antibacterial agents. Research has shown that N-substituted 2-aminoimidazoles can inhibit biofilm formation by pathogenic bacteria like Salmonella typhimurium and Pseudomonas aeruginosa.
-
Cardiovascular and CNS Activities: Derivatives of 2-substituted 4,5-dihydro-1H-imidazole have been investigated for their effects on the cardiovascular and central nervous systems. Notably, some have been identified as α2-adrenoreceptor antagonists and serotonin-selective reuptake inhibitors, suggesting potential as antidepressants.
Closest Structurally Related Compounds with SAR Data
While direct SAR studies on this compound analogs are absent, research on related structures provides some insights into how modifications of the dihydroimidazole core can influence activity. For instance, studies on N-(4,5-dihydroimidazol-2-yl)-1,3-dihydrobenzimidazole derivatives have shown that these compounds can act as inhibitors of human blood platelet aggregation and reduce arterial blood pressure in rats. However, these studies do not explore the role of a sulfonic acid group at the 2-position.
Another area of related research involves taurine (2-aminoethanesulfonic acid), which, like our compound of interest, contains a sulfonic acid group. Some taurine amide derivatives have been synthesized and evaluated for anticancer activity, with certain compounds showing selective cytotoxicity against specific cancer cell lines. This suggests that the sulfonic acid moiety can be a part of biologically active molecules, but a direct comparison to the this compound structure is not possible.
Experimental Methodologies in Related Studies
In the absence of specific protocols for this compound analogs, we can refer to the general methodologies used for evaluating the biological activities of other imidazole derivatives. These typically include:
-
Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of a compound is often determined using broth microdilution methods to assess its potency against various bacterial and fungal strains.
-
Receptor Binding Assays: For compounds targeting specific receptors, radioligand binding assays are commonly employed to determine their affinity and selectivity.
Visualization of a General Experimental Workflow
Due to the lack of specific data, a detailed signaling pathway or a logical relationship diagram for the SAR of this compound analogs cannot be constructed. However, a generalized workflow for screening such compounds can be visualized as follows:
"4,5-dihydro-1H-imidazole-2-sulfonic acid" derivatives compared to known alpha-blockers
A Comparative Guide to 4,5-dihydro-1H-imidazole Derivatives and Known Alpha-Blockers in Alpha-Adrenergic Receptor Antagonism
This guide provides a detailed comparison of the pharmacological properties of 4,5-dihydro-1H-imidazole derivatives and established alpha-blockers. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Alpha-Adrenergic Blockers
Alpha-adrenergic receptors (α-adrenoceptors) are a class of G protein-coupled receptors that are targets for the catecholamines, norepinephrine and epinephrine. They are integral to the sympathetic nervous system, mediating various physiological responses, including smooth muscle contraction, which in turn affects blood pressure and urinary flow.[1] Alpha-blockers, or alpha-adrenoceptor antagonists, are a class of drugs that inhibit the effects of catecholamines at these receptors.[2] They are clinically significant for their use in treating conditions such as hypertension and benign prostatic hyperplasia (BPH).[3][4][5]
Known alpha-blockers can be categorized based on their selectivity for α1 and α2-adrenoceptor subtypes.[1] Non-selective alpha-blockers like phenoxybenzamine and phentolamine are used in specific situations such as managing pheochromocytoma.[1] The more commonly prescribed alpha-blockers are selective for the α1-adrenoceptor and include drugs like prazosin, doxazosin, and terazosin.[6] Further selectivity for α1-adrenoceptor subtypes (α1A, α1B, and α1D) has led to the development of drugs like tamsulosin, which shows a preference for the α1A and α1D subtypes, potentially reducing cardiovascular side effects.[7][8][9]
The 4,5-dihydro-1H-imidazole (also known as 2-imidazoline) scaffold is a key pharmacophore in many adrenergic ligands.[10] Derivatives of this structure have been investigated for their activity at both α1 and α2-adrenoceptors, exhibiting a range of effects from agonism to antagonism.[1][2][11][12] While specific data on 4,5-dihydro-1H-imidazole-2-sulfonic acid derivatives as alpha-blockers is limited in publicly available literature, this guide will compare the alpha-adrenergic blocking properties of other reported 4,5-dihydro-1H-imidazole derivatives with well-established alpha-blockers.
Quantitative Comparison of Receptor Binding Affinities
The binding affinity of a compound for a receptor is a critical measure of its potency. It is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower Ki or Kd value indicates a higher binding affinity. The following tables summarize the binding affinities of known alpha-blockers and select 4,5-dihydro-1H-imidazole derivatives for α1-adrenergic receptor subtypes.
Table 1: Binding Affinities (pKi) of Known Alpha-Blockers for Human α1-Adrenergic Receptor Subtypes
| Compound | α1A | α1B | α1D | Reference(s) |
| Prazosin | 9.4 | - | - | [13] |
| Doxazosin | 8.58 | 8.46 | 8.33 | [14] |
| Tamsulosin | 10.38 | 9.33 | 9.85 | [15] |
pKi is the negative logarithm of the Ki value. A higher pKi value indicates higher binding affinity.
Table 2: Binding Affinities (Ki in nM) of 4,5-dihydro-1H-imidazole Derivatives for α1 and α2-Adrenergic Receptors
| Compound | α1 Ki (nM) | α2 Ki (nM) | Selectivity (α1/α2) | Reference(s) |
| Derivative 16 | 7570 | 19 | 0.0025 | [16] |
| Derivative 22 | 5030 | 95 | 0.019 | [16] |
Note: The specific structures of derivatives 16 and 22 can be found in the cited reference. These derivatives show significantly higher affinity for α2-adrenoceptors.
Signaling Pathways and Experimental Workflows
Alpha-1 Adrenergic Receptor Signaling Pathway
Experimental Workflow: Radioligand Binding Assay
Experimental Workflow: Isolated Tissue Bath Assay
Experimental Protocols
Radioligand Binding Assay for α1-Adrenergic Receptors
This protocol is adapted from standard methods for determining the binding affinity of compounds to α1-adrenergic receptors.[17][18][19][20]
-
Membrane Preparation:
-
Tissues (e.g., rat liver, prostate) or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).[18]
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.[18]
-
The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the membranes.[18]
-
The membrane pellet is washed and resuspended in a suitable buffer. The protein concentration is determined using a standard assay (e.g., BCA assay).[18]
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
For competitive binding assays, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [3H]prazosin for α1 receptors) and varying concentrations of the unlabeled test compound.[14][15]
-
Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of an unlabeled standard antagonist (e.g., phentolamine).[17]
-
The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[18]
-
-
Separation and Detection:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate the receptor-bound radioligand from the free radioligand.[18][19]
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.[18]
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
-
Isolated Tissue Bath Assay for Functional Antagonism
This protocol describes a classic pharmacological method to assess the functional activity of an alpha-blocker on smooth muscle contraction.[21][22][23][24][25]
-
Tissue Preparation:
-
A suitable tissue containing α1-adrenoceptors, such as the rat thoracic aorta, is dissected and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).[21]
-
The aorta is cleaned of adhering connective tissue and cut into rings of a specific width (e.g., 2-3 mm).
-
-
Tissue Mounting:
-
The aortic rings are mounted between two L-shaped stainless-steel hooks in an isolated tissue bath chamber containing oxygenated physiological salt solution maintained at 37°C.[21]
-
One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer to measure changes in tension.
-
The tissue is gradually stretched to an optimal resting tension and allowed to equilibrate for a period of time (e.g., 60-90 minutes), with periodic washing.[21]
-
-
Experimental Procedure:
-
The viability of the tissue is confirmed by inducing a contraction with a standard agent (e.g., potassium chloride).
-
A cumulative concentration-response curve is generated for an α1-adrenergic agonist (e.g., phenylephrine or norepinephrine) by adding increasing concentrations of the agonist to the bath and recording the resulting contraction.
-
The tissue is then washed to return to baseline tension.
-
The tissue is incubated with the test compound (potential antagonist) for a specific period.[21]
-
A second cumulative concentration-response curve for the agonist is then generated in the presence of the antagonist.
-
-
Data Analysis:
-
The antagonistic effect is observed as a rightward shift in the agonist's concentration-response curve.
-
The potency of a competitive antagonist can be quantified by determining the pA2 value from a Schild plot. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.
-
Discussion and Conclusion
The comparison of 4,5-dihydro-1H-imidazole derivatives with known alpha-blockers reveals important structure-activity relationships. While the well-established alpha-blockers like prazosin, doxazosin, and tamsulosin exhibit high affinity for α1-adrenoceptors, the specific imidazole derivatives for which data was found (compounds 16 and 22) show a marked preference for α2-adrenoceptors.[16] This highlights the versatility of the imidazole scaffold in targeting different adrenergic receptor subtypes.
The development of subtype-selective antagonists, such as tamsulosin for the α1A/α1D subtypes, has been a key strategy to improve the therapeutic profile of alpha-blockers, particularly in the treatment of BPH, by minimizing cardiovascular side effects.[15][26] The 4,5-dihydro-1H-imidazole derivatives presented in this guide demonstrate that modifications to this core structure can dramatically alter receptor selectivity. Further research into derivatives of 4,5-dihydro-1H-imidazole, including the sulfonic acid analogues, is warranted to explore their potential as selective alpha-adrenergic modulators.
The experimental protocols detailed in this guide provide a framework for the pharmacological characterization of novel compounds targeting adrenergic receptors. Radioligand binding assays are essential for determining the affinity and selectivity of a compound for different receptor subtypes, while isolated tissue bath assays provide crucial information about the functional consequences of this binding in a physiological context. Together, these methods are indispensable tools in the discovery and development of new therapeutics.
References
- 1. A structure-activity relationship study of benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles on alpha 1- and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro characterization of N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8- tetrahydronaphthalen-1-yl]methanesulfonamide and its enantiomers: a novel selective alpha 1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-1 adrenoceptor up-regulation induced by prazosin but not KMD-3213 or reserpine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxazosin: a new alpha 1-adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Alpha1‐Adrenergic Blockers: Current Usage Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tamsulosin: alpha1-adrenoceptor subtype-selectivity and comparison with terazosin. | Semantic Scholar [semanticscholar.org]
- 8. Tamsulosin: alpha1-adrenoceptor subtype-selectivity and comparison with terazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology of tamsulosin: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and alpha-adrenergic activities of 2- and 4-substituted imidazoline and imidazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and alpha-adrenergic binding ligand affinities of 2-iminoimidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Isolated Tissue Baths | ADInstruments [adinstruments.com]
- 25. Vascular reactivity studies using isolated tissue baths [emkatech.com]
- 26. Alpha 1-adrenoceptor subtype selectivity of tamsulosin: studies using livers from different species - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of "4,5-dihydro-1H-imidazole-2-sulfonic acid" based catalysts vs. traditional catalysts
A Comparative Guide to the Efficacy of Imidazolium-Based Sulfonic Acid Catalysts and Traditional Acid Catalysts
For Researchers, Scientists, and Drug Development Professionals
The quest for more efficient, sustainable, and reusable catalytic systems is a cornerstone of modern chemical synthesis. In this context, sulfonic acid-functionalized catalysts based on imidazolium scaffolds have emerged as a promising alternative to traditional homogeneous acid catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA). This guide provides an objective comparison of the performance of these two classes of catalysts, supported by experimental data, detailed methodologies, and visual representations of catalytic workflows. While direct catalytic data for "4,5-dihydro-1H-imidazole-2-sulfonic acid" is limited in publicly available literature, we will draw upon data from closely related and well-studied sulfonic acid-functionalized imidazolium salts, which are expected to exhibit similar catalytic behavior due to the presence of the key sulfonic acid functional group attached to the imidazole-based core.
Data Presentation: Performance in Key Organic Transformations
The efficacy of a catalyst is best assessed through quantitative metrics obtained from controlled experiments. Below, we present a summary of the performance of imidazolium-based sulfonic acid catalysts in comparison to traditional catalysts in two widely employed organic reactions: esterification and Friedel-Crafts acylation.
Table 1: Esterification of Carboxylic Acids with Alcohols
| Catalyst | Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Conversion/Yield (%) | Reusability | Reference |
| Imidazolium-Based Sulfonic Acid Catalysts | ||||||||
| [HO₃S-(CH₂)₃-MIM]HSO₄ | Oleic Acid | Methanol | 10 | 70 | 6 | 95.0 (Yield) | High (5 cycles) | [1] |
| [Et₃N-SO₃H][HSO₄] | Various | Various | 10 | 80 | 0.5-1 | 88-97 (Yield) | High (5 cycles) | [2] |
| Traditional Catalysts | ||||||||
| p-Toluenesulfonic acid (p-TSA) | Oleic Acid | Methanol | - | 70 | - | Lower than imidazolium salt | Not reported | [3] |
| Sulfuric Acid (H₂SO₄) | Lauric Acid | Methanol | - | 70 | 2 | >85 (Activity) | Not reusable | [4] |
| Hydrochloric Acid (HCl) | Acrylic Acid | Ethanol | - | 60 | 7 | 45.7 (Conversion) | Not reusable | [4] |
Table 2: Friedel-Crafts Acylation
| Catalyst | Aromatic Substrate | Acylating Agent | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | Reusability | Reference |
| Imidazolium-Based Ionic Liquids | ||||||||
| Dual Brønsted-Lewis acidic IL | Aryl alkanes | Acid chlorides | - | 100 | - | 74 | High (recyclable) | [5] |
| [EMIm]NTf₂ with FeCl₃ | Anisole | Acetic anhydride | 10 | 40 | 4 | 77 | Not explicitly stated | |
| Traditional Catalysts | ||||||||
| AlCl₃ | Benzene | Acetyl chloride | >100 (stoichiometric) | <5 | - | High | No | |
| Cu(OTf)₂ in [bmim][BF₄] | Anisole | Benzoyl chloride | - | - | 1 | Quantitative | Yes (system) |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation of catalytic performance. Below are representative methodologies for esterification and Friedel-Crafts acylation reactions.
Esterification of Oleic Acid with Methanol using a Sulfonic Acid-Functionalized Imidazolium Catalyst
Objective: To synthesize methyl oleate using an imidazolium-based sulfonic acid catalyst.
Materials:
-
Oleic Acid
-
Methanol
-
Sulfonic acid-functionalized imidazolium catalyst (e.g., [HO₃S-(CH₂)₃-MIM]HSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of oleic acid, methanol (in a specified molar ratio, e.g., 1:12), and the sulfonic acid-functionalized imidazolium catalyst (e.g., 8 wt% relative to oleic acid) is placed in a round-bottom flask equipped with a magnetic stir bar.[3]
-
The flask is connected to a reflux condenser and heated to the desired reaction temperature (e.g., 70°C) with constant stirring.[3]
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product, methyl oleate, is extracted with an organic solvent like dichloromethane.
-
The organic layer is washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified ester.
-
The ionic liquid catalyst, which is typically immiscible with the product and extraction solvent, can be recovered, washed, dried, and reused for subsequent reactions.
Friedel-Crafts Acylation of Anisole with Acetic Anhydride using an Imidazolium-Based Ionic Liquid System
Objective: To synthesize 4-methoxyacetophenone via Friedel-Crafts acylation.
Materials:
-
Anisole
-
Acetic Anhydride
-
Imidazolium-based ionic liquid (e.g., [EMIm]NTf₂)
-
Lewis acid co-catalyst (e.g., FeCl₃·6H₂O)
-
Reaction vessel (e.g., sealed tube or round-bottom flask)
-
Magnetic stirrer and hotplate
-
Diethyl ether (for extraction)
-
Deionized water
Procedure:
-
In a reaction vessel, the imidazolium-based ionic liquid (e.g., 0.5 g) is charged.
-
Anisole (e.g., 1 mmol), acetic anhydride (e.g., 2 equiv.), and the Lewis acid catalyst (e.g., 10 mol%) are added to the ionic liquid.
-
The mixture is stirred at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 4 hours).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The product is extracted from the ionic liquid phase using diethyl ether.
-
The ether layer is washed with deionized water and dried over a suitable drying agent.
-
The solvent is evaporated to yield the crude product, which can be further purified by chromatography if necessary.
-
The ionic liquid phase containing the catalyst can be recovered and potentially reused after appropriate workup.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General catalytic cycle for esterification using an imidazolium-based sulfonic acid catalyst.
References
- 1. Sulfonic acid-functionalized MIL-101 as a highly recyclable catalyst for esterification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. scielo.br [scielo.br]
- 3. Esterification catalyzed by an efficient solid acid synthesized from PTSA and UiO-66(Zr) for biodiesel production - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 4. technoarete.org [technoarete.org]
- 5. Tunable Aryl Imidazolium Recyclable Ionic Liquid with Dual Brønsted–Lewis Acid as Green Catalyst for Friedel–Crafts Acylation and Thioesterification - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Antitumor Efficacy of 4,5-dihydro-1H-imidazole Copper Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro antitumor effects of copper (II) complexes incorporating the 4,5-dihydro-1H-imidazole scaffold. The performance of these complexes is evaluated against established chemotherapeutic agents, supported by experimental data from peer-reviewed studies. Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further research.
Comparative Cytotoxicity Analysis
The antitumor potential of 4,5-dihydro-1H-imidazole copper complexes has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The tables below summarize the IC50 values of various imidazole-based copper complexes in comparison to standard anticancer drugs.
| Compound/Complex | Cell Line | IC50 (µM) | Reference |
| Dichloro[2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine]copper(II) | HeLa | 2.13 | [1] |
| Dichloro[2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine]copper(II) | BALB/3T3 | 135.30 | [1] |
| [Cu(L)2(H2O)2]Cl2 (L = 2,4,5-triphenyl-1H-imidazole) | T74D | 8.78 µg/mL | [2] |
| [Cu(L)2(H2O)2]Cl2 (L = 2,4,5-triphenyl-1H-imidazole) | HeLa | 14.46 µg/mL | [2] |
| N-(4,4-diphenyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)glycine Copper(II) Complex | - | Data not found | |
| Silver(I) NHC Complex from 4,5-dichloro-1H-imidazole | OVCAR-3 | ~10 | |
| Silver(I) NHC Complex from 4,5-dichloro-1H-imidazole | MB157 | ~10 |
Note: Direct comparison of µg/mL to µM requires the molar mass of the complex, which is not always provided in the cited literature.
Comparative IC50 Values of Standard Chemotherapeutics (µM)
| Drug | HeLa | MCF-7 | A549 | HCT116 | Reference(s) |
| Cisplatin | ~3.73 | - | 6.59 | - | [3] |
| Doxorubicin | 2.9 | 2.5 | >20 | - | [4] |
| Etoposide | - | 150 | 3.49 | 0.3-3.7 | [5][6] |
| Paclitaxel | 2.5-7.5 | - | 1.35 | - | [7] |
Mechanistic Insights: Signaling Pathways of Antitumor Action
Copper complexes, including those with imidazole-based ligands, exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and cell cycle arrest. A common pathway involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and triggers downstream apoptotic signaling.
ROS-Mediated Apoptosis
The overproduction of ROS within cancer cells is a key mechanism of action for many copper complexes. This oxidative stress disrupts cellular homeostasis and activates intrinsic and extrinsic apoptotic pathways.
Caption: General overview of the ROS-mediated intrinsic apoptotic pathway induced by copper complexes.
Studies on various copper complexes have shown that the accumulation of ROS leads to a loss of mitochondrial membrane potential. This, in turn, influences the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic proteins like Bcl-2 and increasing the levels of pro-apoptotic proteins like Bax. This shift promotes the release of cytochrome c from the mitochondria into the cytosol, which then activates caspase-9, an initiator caspase. Caspase-9 subsequently activates executioner caspases, such as caspase-3 and -7, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[3] DNA damage caused by ROS can also activate the p53 tumor suppressor protein, which can further promote apoptosis by regulating Bcl-2 family proteins.
Experimental Protocols
To ensure the standardization and reproducibility of in-vitro antitumor studies, detailed experimental protocols for key assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: A simplified workflow of the MTT assay for determining cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the copper complexes and control drugs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of copper complexes for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Intracellular ROS Detection (DCFH-DA Assay)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.
Protocol:
-
Cell Treatment: Treat cells with the copper complexes for the desired time.
-
Loading with DCFH-DA: Incubate the cells with DCFH-DA (typically 10-20 µM) for 30 minutes at 37°C.
-
Measurement: Wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.
Conclusion
Copper complexes based on the 4,5-dihydro-1H-imidazole scaffold demonstrate promising in-vitro antitumor activity, often through the induction of ROS-mediated apoptosis. The data presented in this guide suggests that these complexes can be potent cytotoxic agents against various cancer cell lines, in some cases exhibiting higher efficacy than the standard chemotherapeutic drug cisplatin. Further research is warranted to fully elucidate their mechanisms of action, explore their therapeutic potential in a wider range of cancers, and assess their in-vivo efficacy and safety profiles. The provided experimental protocols offer a standardized framework for future comparative studies in this exciting area of drug discovery.
References
- 1. Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes [mdpi.com]
- 2. Unravelling the mechanism of apoptosis induced by copper(II) complexes of NN2-pincer ligands in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper complexes as prospective anticancer agents: in vitro and in vivo evaluation, selective targeting of cancer cells by DNA damage and S phase arrest - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Apoptotic cell death induced by copper (II), manganese (II) and silver (I) complexes containing bridging dicarboxylate and 1,10-phenanthroline ligands: one of the multi-modes of anticancer activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROS-dependent prostate apoptosis response-4 (Par-4) up-regulation and ceramide generation are the prime signaling events associated with curcumin-induced autophagic cell death in human malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. | Semantic Scholar [semanticscholar.org]
- 7. Copper-imidazo[1,2-a]pyridines induce intrinsic apoptosis and modulate the expression of mutated p53, haem-oxygenase-1 and apoptotic inhibitory proteins in HT-29 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the biological activity of imidazole vs. benzimidazole scaffolds in drug design
For Researchers, Scientists, and Drug Development Professionals
The imidazole and benzimidazole scaffolds are fundamental building blocks in medicinal chemistry, each conferring unique physicochemical properties that translate into a wide spectrum of biological activities. This guide provides a comparative analysis of these two privileged heterocyclic systems, focusing on their performance in key therapeutic areas. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, this document aims to equip researchers with the information needed to make informed decisions in drug design and development.
Core Structural Differences
At the heart of their distinct biological profiles lies a simple structural variance: benzimidazole is formed by the fusion of an imidazole ring with a benzene ring. This fusion extends the π-system, increasing lipophilicity and altering the electronic properties compared to the standalone imidazole ring. These differences fundamentally influence how molecules based on these scaffolds interact with biological targets.
Comparative Biological Activity: A Data-Driven Overview
To provide a clear comparison, the following sections summarize the biological activities of imidazole and benzimidazole derivatives across several key therapeutic areas. Quantitative data, where available from direct comparative studies, is presented to offer an objective assessment.
Antimicrobial Activity
A direct comparison of imidazole and benzimidazole derivatives bearing a sulfonamide moiety has been reported, providing valuable insights into their relative antibacterial efficacy.
Table 1: Comparative Antibacterial Activity of Imidazole and Benzimidazole Sulfonamides (MIC in mg/mL) [1]
| Compound Type | Derivative | S. aureus | B. subtilis | S. epidermidis | E. coli | P. aeruginosa | K. pneumoniae |
| Imidazole | 3a (R=CH₃) | >0.4 | >0.4 | >0.4 | >0.4 | >0.4 | >0.4 |
| 3b (R=OCH₃) | 0.3 | 0.3 | 0.3 | 0.2 | 0.3 | 0.3 | |
| 3c (R=NO₂) | 0.1 | 0.1 | 0.1 | 0.05 | 0.1 | 0.1 | |
| Benzimidazole | 4a (R=CH₃) | >0.4 | >0.4 | >0.4 | >0.4 | >0.4 | >0.4 |
| 4b (R=OCH₃) | 0.3 | 0.3 | 0.3 | 0.3 | 0.3 | 0.3 | |
| 4c (R=NO₂) | 0.2 | 0.2 | 0.2 | 0.1 | 0.2 | 0.2 |
Data Interpretation: In this specific series, the imidazole derivatives, particularly the nitro-substituted compound 3c , demonstrated more potent antibacterial activity against the tested strains compared to their benzimidazole counterparts.[1] This suggests that for this particular substitution pattern and target class, the imidazole scaffold may be more advantageous.
Anticancer Activity
While direct comparative studies are limited, a wealth of data exists for both scaffolds against various cancer cell lines. The following table presents representative examples to illustrate their potential. It is crucial to note that these compounds were not tested in a head-to-head study, and thus, a direct comparison of potency should be made with caution.
Table 2: Representative Anticancer Activity of Imidazole and Benzimidazole Derivatives (IC₅₀ in µM)
| Scaffold | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Imidazole | Thiazole-imidazole | A549 (Lung) | 1.9 | [2] |
| Imidazole | Imidazopyridine | HCT116 (Colon) | 0.8 | [2] |
| Benzimidazole | Benzimidazole-Chalcone | MCF-7 (Breast) | 0.95 | [3] |
| Benzimidazole | Benzimidazole Sulfonamide | HeLa (Cervical) | 0.21 | [4] |
Structure-Activity Relationship (SAR) Insights:
-
Imidazole: The versatility of the imidazole ring allows for substitutions at multiple positions, leading to potent kinase inhibitors and cytotoxic agents.[5]
-
Benzimidazole: The fused benzene ring often enhances interactions with hydrophobic pockets in target proteins, a feature exploited in the design of potent anticancer drugs.[4] Many benzimidazole derivatives are known to target key enzymes involved in cancer progression, such as EGFR and other kinases.[3]
Anti-inflammatory Activity
Both imidazole and benzimidazole derivatives have been extensively explored as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Table 3: Representative Anti-inflammatory Activity of Imidazole and Benzimidazole Derivatives
| Scaffold | Derivative Class | Target | IC₅₀ (µM) | Reference |
| Imidazole | Di- and tri-substituted imidazoles | COX-2 | 1.12 | [6] |
| Benzimidazole | Benzimidazole-carboxamide | COX-2 | 8.2 | [7] |
Note: The presented data is from separate studies and direct comparison is not possible. However, it highlights that both scaffolds can be effectively utilized to develop potent COX-2 inhibitors.
Antiviral Activity
The structural similarity of the benzimidazole core to purine nucleosides has made it a particularly attractive scaffold for the development of antiviral agents. Imidazole derivatives have also demonstrated significant antiviral potential.
Table 4: Representative Antiviral Activity of Imidazole and Benzimidazole Derivatives
| Scaffold | Derivative Class | Virus | EC₅₀ (µM) | Reference |
| Imidazole | Imidazole nucleoside analog | SARS-CoV | >100 | [8] |
| Benzimidazole | 2-phenylbenzimidazole | Zika Virus | 1.9 | [9] |
| Benzimidazole | N-ribosylbenzimidazole | Herpes Simplex Virus-1 (HSV-1) | 2.1 | [10] |
Key Observation: Benzimidazole derivatives have shown particularly promising activity against a range of viruses, often targeting viral polymerases or other essential enzymes.[9][10]
Signaling Pathways and Experimental Workflows
To further understand the context of these biological activities, the following diagrams illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow for activity assessment.
Caption: PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth often targeted by imidazole and benzimidazole-based kinase inhibitors.
Caption: General experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the generation of reproducible and comparable data. Below are outlines for key assays relevant to the biological activities discussed.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Microbroth Dilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
96-well microtiter plates.
-
Standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL).
-
Test compounds (imidazole/benzimidazole derivatives) dissolved in a suitable solvent (e.g., DMSO).
2. Assay Procedure:
-
Perform serial two-fold dilutions of the test compounds in the microtiter plate using MHB to achieve a range of concentrations.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
3. Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[1]
Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
1. Reagents and Materials:
-
Human recombinant COX-2 enzyme.
-
COX Assay Buffer.
-
Arachidonic Acid (substrate).
-
Fluorometric probe (e.g., Amplex™ Red).
-
Test compounds and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
2. Assay Protocol:
-
Dilute the COX-2 enzyme in the assay buffer.
-
Add the diluted enzyme to the wells of a microplate.
-
Add the test compounds at various concentrations to the wells.
-
Pre-incubate the enzyme and inhibitors for a defined period (e.g., 10 minutes at 37°C).
-
Initiate the reaction by adding the substrate (Arachidonic Acid) and the fluorometric probe.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
3. IC₅₀ Determination:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: EGFR Kinase Inhibition Assay (Luminescent)
This biochemical assay quantifies the inhibitory effect of a compound on the activity of the Epidermal Growth Factor Receptor (EGFR) kinase.
1. Materials:
-
Recombinant human EGFR kinase.
-
Kinase substrate (e.g., a specific peptide).
-
ATP.
-
Kinase assay buffer.
-
A luminescent ATP detection reagent (e.g., ADP-Glo™).
2. Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, incubate the EGFR enzyme, substrate, and the inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a specific time at a controlled temperature.
-
Stop the reaction and measure the amount of ADP produced (or remaining ATP) using the luminescent detection reagent. The light output is proportional to the kinase activity.
3. Data Analysis and IC₅₀ Calculation:
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value using a suitable curve-fitting model.
Conclusion
Both imidazole and benzimidazole scaffolds are undeniably valuable in drug discovery, each offering a distinct set of advantages. The choice between them is highly dependent on the specific therapeutic target and the desired pharmacological profile.
-
Imidazole: Its smaller size and versatile substitution patterns make it a highly adaptable scaffold for a wide range of biological targets. It has shown exceptional promise in the development of certain classes of antimicrobial and anti-inflammatory agents.
-
Benzimidazole: The extended aromatic system and increased lipophilicity of the benzimidazole core often lead to enhanced binding affinity with certain targets, particularly those with hydrophobic pockets. This has been successfully leveraged in the development of potent anticancer and antiviral drugs.
This guide provides a foundational comparison based on available data. Researchers are encouraged to consider the specific structure-activity relationships for their target of interest and to conduct direct comparative studies to make the most informed decisions in their drug design endeavors.
References
- 1. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of imidazole and its analogues as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. Triazole, imidazole, and thiazole-based compounds as potential agents against coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation of I2 Imidazoline Receptors as a Therapeutic Target for Chronic Pain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of pain management is undergoing a significant transformation, driven by the urgent need for effective and safer alternatives to traditional analgesics. This guide provides a comprehensive evaluation of the I2 imidazoline receptor as a promising therapeutic target for chronic pain. By examining the preclinical and clinical data of the selective I2 ligand CR4056, and comparing its performance with established non-opioid analgesics, this document serves as a resource for researchers and drug developers exploring novel pain therapeutics.
Executive Summary
Chronic pain represents a substantial unmet medical need, with current therapies often providing inadequate relief and carrying significant side-effect burdens. The I2 imidazoline receptor has emerged as a novel, non-opioid target with the potential to address this gap. CR4056, a first-in-class selective I2 imidazoline receptor ligand, has demonstrated compelling analgesic activity in a range of preclinical models of inflammatory and neuropathic pain. Furthermore, it has shown promising efficacy in a Phase II clinical trial for pain associated with knee osteoarthritis. This guide will delve into the experimental data supporting the validation of the I2 imidazoline receptor, comparing the efficacy of CR4056 with standard-of-care non-steroidal anti-inflammatory drugs (NSAIDs), naproxen and celecoxib.
Mechanism of Action: I2 Imidazoline Receptor Modulation
The proposed mechanism of action for I2 imidazoline receptor ligands in analgesia involves the modulation of descending noradrenergic inhibitory pain pathways.[1] Unlike traditional analgesics, I2 ligands are thought to produce their effects through an innovative, allosteric molecular mechanism.[1] Studies suggest that the analgesic effects of I2 receptor agonists are mediated by serotonergic and noradrenergic systems, with 5-HT1A, 5-HT2A, and α1-adrenoceptors playing a particularly important role.[2]
Preclinical Efficacy of CR4056
CR4056 has demonstrated robust efficacy across multiple rodent models of chronic pain. The following tables summarize the key in vivo data.
Table 1: In Vivo Efficacy of CR4056 in Rat Models of Pain
| Pain Model | Endpoint | CR4056 ED50 (Oral) | Comparator ED50 | Reference |
| Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain | Mechanical Hyperalgesia | 5.8 mg/kg | Piroxicam (10 mg/kg, oral) - active | [3][4] |
| Capsaicin-Induced Neurogenic Pain | Mechanical Hyperalgesia | 4.1 mg/kg | Piroxicam (10 mg/kg, oral) - active | [3][4] |
| Postoperative Pain (Male Rats) | Mechanical Hyperalgesia | 1.63 mg/kg | Morphine (1.27 mg/kg, s.c.) | [5] |
| Postoperative Pain (Female Rats) | Mechanical Hyperalgesia | 0.93 mg/kg | Morphine (0.25 mg/kg, s.c.) | [5] |
| Monoiodoacetate (MIA)-Induced Osteoarthritis Pain | Allodynia & Hyperalgesia | Active (dose-dependent) | Naproxen - Active in allodynia, not hyperalgesia (acute) | [6] |
| Medial Meniscal Tear (MMT)-Induced Osteoarthritis Pain | Weight-bearing Asymmetry | Significantly reduced progression | Naproxen - No effect | [6] |
ED50: The dose of a drug that produces 50% of its maximum response or effect.
Clinical Validation: CR4056 in Knee Osteoarthritis
A Phase II, multicenter, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of CR4056 in patients with moderate to severe pain from knee osteoarthritis.[4][7]
Table 2: Clinical Efficacy of CR4056 in Knee Osteoarthritis (14-day treatment)
| Treatment Group | N | Baseline WOMAC Pain Score (Median) | Change from Baseline in WOMAC Pain Score (Median) | p-value vs. Placebo |
| Placebo | 69 | 58 | -10 | - |
| CR4056 (Women, 100 mg bid) | 92 | 61 | -14 | 0.184 |
| CR4056 (Men, 200 mg bid) | 52 | 58 | -20 | 0.030 |
| CR4056 (Pooled) | 144 | - | -16 | 0.070 |
WOMAC (Western Ontario and McMaster Universities Osteoarthritis Index) Pain Score is a self-reported measure of pain on a 0-100 scale, where lower scores indicate less pain.
Notably, a pre-specified subgroup analysis in patients with a metabolic osteoarthritis phenotype (BMI ≥ 27.5 kg/m ²) showed statistically significant improvements in all CR4056-treated groups compared to placebo.[4] The most common adverse event reported was mild headache.[4]
Comparative Performance with Standard of Care
To contextualize the clinical potential of I2 imidazoline receptor modulation, it is essential to compare the performance of CR4056 with widely used non-opioid analgesics for osteoarthritis pain, such as naproxen and celecoxib.
Table 3: Comparative Clinical Efficacy in Knee Osteoarthritis
| Drug | Dose | Trial Duration | Change from Baseline in WOMAC Pain Score (vs. Placebo) | Reference |
| CR4056 | 200 mg bid (men) | 14 days | Statistically significant improvement (p=0.030) | [4] |
| Naproxen | 500 mg bid | 6 weeks | Statistically significant improvement over placebo | [1][7] |
| Celecoxib | 200 mg qd | 6 weeks | Statistically significant improvement over placebo | [8][9][10] |
While direct head-to-head clinical trials are lacking, the available data suggests that CR4056 has a comparable, if not potentially more targeted, analgesic effect in specific patient populations with osteoarthritis pain.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols.
I2 Imidazoline Receptor Binding Assay
A standard method to determine the binding affinity of a compound for the I2 imidazoline receptor involves a competitive radioligand binding assay.[11][12][13]
-
Tissue Preparation: Rat cerebral cortex is homogenized in a suitable buffer and centrifuged to isolate the cell membranes, which are rich in I2 receptors.
-
Assay Conditions: The membranes are incubated with a constant concentration of a radiolabeled I2 ligand, typically [3H]-idazoxan, in the presence of varying concentrations of the unlabeled test compound (e.g., CR4056). To ensure specificity for I2 sites, a high concentration of an α2-adrenoceptor agonist like epinephrine is included to saturate and block the binding of [3H]-idazoxan to α2-adrenoceptors.[11]
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove unbound radioligand, and the amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki), which reflects the affinity of the compound for the receptor, is then calculated using the Cheng-Prusoff equation.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This is a widely used and well-characterized animal model for inducing persistent inflammatory pain that mimics aspects of chronic inflammatory conditions like arthritis.[14][15]
-
Induction of Inflammation: A single intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw of a rat is administered.[16][17][18] CFA is an emulsion of mineral oil, mannide monooleate, and heat-killed Mycobacterium tuberculosis.[14][19] This induces a robust and long-lasting local inflammatory response characterized by edema, erythema, and hypersensitivity to thermal and mechanical stimuli.
-
Behavioral Testing: At a set time point after CFA injection (e.g., 24 hours or several days), the analgesic efficacy of a test compound is assessed.[3][16]
-
Mechanical Allodynia/Hyperalgesia: This is often measured using the von Frey filament test. Calibrated filaments with increasing stiffness are applied to the plantar surface of the paw, and the paw withdrawal threshold is determined. An increase in the withdrawal threshold after drug administration indicates an analgesic effect.
-
Thermal Hyperalgesia: The Hargreaves test is commonly used to measure the latency of paw withdrawal from a radiant heat source. An increase in withdrawal latency following drug treatment signifies analgesia.
-
-
Drug Administration: The test compound (e.g., CR4056) and a comparator (e.g., an NSAID) are typically administered orally or via other relevant routes at various doses to determine a dose-response relationship and calculate the ED50.
Conclusion
The validation of the I2 imidazoline receptor as a therapeutic target for chronic pain is supported by a growing body of preclinical and clinical evidence. The selective I2 ligand, CR4056, demonstrates significant analgesic properties in animal models of both inflammatory and neuropathic pain. Furthermore, its efficacy in a Phase II clinical trial for knee osteoarthritis pain, particularly in a patient subset with a metabolic phenotype, is encouraging. While further large-scale clinical trials are necessary to fully elucidate its therapeutic potential and safety profile, the data presented in this guide suggests that targeting the I2 imidazoline receptor represents a promising and innovative non-opioid strategy for the management of chronic pain. The distinct mechanism of action offers the potential for a new class of analgesics with an improved benefit-risk profile compared to existing therapies.
References
- 1. Greater reduction of knee than hip pain in osteoarthritis treated with naproxen, as evaluated by WOMAC and SF‐36 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and tolerability of celecoxib and naproxen versus placebo in Hispanic patients with knee osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic efficacy of CR4056, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic efficacy of CR4056, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of imidazoline I2 binding sites by CR4056 relieves postoperative hyperalgesia in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of CR4056, a first-in-class imidazoline-2 analgesic drug, in comparison with naproxen in two rat models of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Greater reduction of knee than hip pain in osteoarthritis treated with naproxen, as evaluated by WOMAC and SF-36 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of celecoxib versus ibuprofen for the treatment of patients with osteoarthritis of the knee: A randomized double-blind, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological modulation of immunoreactive imidazoline receptor proteins in rat brain: relationship with non-adrenoceptor [3H]-idazoxan binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. criver.com [criver.com]
- 16. scispace.com [scispace.com]
- 17. Frontiers | Catalpol ameliorates CFA-induced inflammatory pain by targeting spinal cord and peripheral inflammation [frontiersin.org]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Complete Freund’s Adjuvant Induces a Fibroblast-like Synoviocytes (FLS) Metabolic and Migratory Phenotype in Resident Fibroblasts of the Inoculated Footpad at the Earliest Stage of Adjuvant-Induced Arthritis [mdpi.com]
Head-to-head comparison of different synthetic routes for "4,5-dihydro-1H-imidazole" derivatives
A Head-to-Head Comparison of Synthetic Routes for 4,5-Dihydro-1H-imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4,5-dihydro-1H-imidazole, commonly known as the 2-imidazoline ring system, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities, including antihypertensive, antidiabetic, and anti-inflammatory properties.[1][2] Furthermore, they serve as crucial ligands in coordination chemistry and as precursors to N-heterocyclic carbenes used in catalysis.[2][3] The significant interest in this heterocyclic motif has driven the development of numerous synthetic strategies. This guide provides a head-to-head comparison of the most prominent synthetic routes, offering experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Synthesis from Aldehydes and Ethylenediamine
The condensation of aldehydes with ethylenediamine is a widely employed and versatile method for the synthesis of 2-imidazoline derivatives. This approach is popular due to the ready availability of the starting materials. The reaction proceeds through the formation of a diamine adduct, which then undergoes cyclization and oxidation to yield the final product. A variety of oxidizing agents and reaction conditions have been developed to improve efficiency and yield.
Comparative Data of Aldehyde-Based Routes
| Oxidizing Agent/Catalyst | Key Reaction Conditions | Yield (%) | Advantages | Disadvantages | Reference |
| tert-Butyl hypochlorite | Varies with substrate | High | Efficient for both aryl and alkyl aldehydes. | Use of a halogenated reagent. | [4] |
| H₂O₂ / NaI / MgSO₄ | Mild, environmentally friendly | High | Green oxidant, mild conditions. | May not be suitable for all substrates. | [4][5] |
| I₂ / K₂CO₃ | Room temperature | Good | Readily available reagents, simple operation. | Stoichiometric use of iodine. | [4][6] |
| Pyridinium hydrobromide perbromide | Water, room temperature | Good | Can be performed in water. | Requires multiple equivalents of the reagent. | [4][6] |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | 50 °C | High | Efficient for both aryl and alkyl aldehydes, solid reagent. | Use of a halogenated reagent. | [7] |
| Ultrasound Irradiation / I₂ | 25-30 °C | Good to Excellent | Short reaction times, mild conditions. | Requires specialized equipment. | [8] |
Experimental Protocol: Hydrogen Peroxide Mediated Synthesis[5]
A mild and environmentally friendly procedure for the synthesis of 2-imidazolines utilizes hydrogen peroxide as the oxidant.
-
To a solution of the aldehyde (1 mmol) and ethylenediamine (1.2 mmol) in ethanol (10 mL), add sodium iodide (0.1 mmol) and anhydrous magnesium sulfate (2 mmol).
-
To this mixture, add 30% hydrogen peroxide (1.5 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for the time specified for the particular substrate (typically 2-6 hours), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reaction Pathway: Aldehyde Route
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Multicomponent Synthesis of 2-Imidazolines from Imines and Acid Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Imidazoline synthesis [organic-chemistry.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Synthesis, Properties, Chemical Reactivities of 2-Imidazoline_Chemicalbook [chemicalbook.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. connectsci.au [connectsci.au]
Benchmarking "4,5-dihydro-1H-imidazole-2-sulfonic acid": A Review of Currently Available Data
Despite a comprehensive search of scientific literature and chemical databases, there is currently a notable lack of publicly available data benchmarking the performance of "4,5-dihydro-1H-imidazole-2-sulfonic acid" in specific biological assays. While the broader class of imidazoline derivatives has been the subject of extensive research for their interaction with various receptors, specific quantitative data for this sulfonic acid derivative remains elusive. This guide, therefore, serves to highlight the absence of comparative performance data and outlines the general biological context of related compounds.
General Information and Context
"this compound" is a known chemical entity, with basic information regarding its structure, chemical properties, and suppliers readily available in databases such as PubChem. However, its specific biological activity, particularly in a comparative context, is not well-documented in peer-reviewed literature.
Research into compounds containing the 4,5-dihydro-1H-imidazole (imidazoline) core has revealed a wide range of biological activities. These derivatives are known to interact with imidazoline receptors (I₁, I₂, I₃) and α-adrenergic receptors, leading to effects such as:
-
Antihypertensive properties
-
Anti-inflammatory effects
-
Analgesic properties
-
Antidepressant potential
While numerous studies have explored the structure-activity relationships of various substituted imidazoline derivatives, "this compound" is not prominently featured in these comparative analyses. Patents have cited its use as a reagent in the synthesis of more complex molecules, but do not provide data on its intrinsic biological performance.
Absence of Comparative Performance Data
A targeted search for performance data of "this compound" in specific assays, including but not limited to imidazoline and adrenergic receptor binding assays or functional assays, did not yield any quantitative results. Consequently, the creation of comparative data tables and detailed experimental protocols as initially intended is not feasible at this time.
For researchers, scientists, and drug development professionals interested in the potential of this specific molecule, the current landscape suggests that any investigation into its biological activity would be novel. Future research would need to establish its pharmacological profile through systematic screening and in-vitro/in-vivo assays.
Hypothetical Experimental Workflow
Should a researcher wish to investigate the performance of "this compound," a general workflow could be proposed. This would involve initial binding assays to determine its affinity for relevant receptors, followed by functional assays to characterize its agonist or antagonist activity.
Caption: A hypothetical workflow for benchmarking the performance of "this compound".
Safety Operating Guide
Proper Disposal of 4,5-dihydro-1H-imidazole-2-sulfonic acid: A Step-by-Step Guide
For Immediate Reference: Waste 4,5-dihydro-1H-imidazole-2-sulfonic acid is classified as hazardous. Proper personal protective equipment (PPE) must be worn at all times when handling. Disposal requires adherence to local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Due to the hazardous nature of this compound, strict adherence to these procedures is critical to ensure personal safety and environmental compliance.
Summary of Hazards
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards[1]:
| Hazard Statement | Classification |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H332 | Harmful if inhaled |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Given these hazards, appropriate engineering controls, work practices, and personal protective equipment are mandatory during handling and disposal.
Disposal Protocol
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (nitrile or neoprene).
-
Eye Protection: Chemical safety goggles.
-
Body Protection: A properly fastened lab coat.
Step 2: Waste Container Selection and Labeling
-
Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) container is a suitable option.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the associated hazard symbols (e.g., harmful, irritant).
Step 3: Waste Collection
-
Solid Waste: Carefully transfer any solid residue or contaminated materials (e.g., weighing paper, contaminated wipes) into the designated hazardous waste container. Avoid generating dust.
-
Liquid Waste (Aqueous Solutions):
-
If permissible by your institution's EHS guidelines for sulfonic acids, neutralize aqueous solutions with a suitable base (e.g., sodium bicarbonate or a dilute sodium hydroxide solution) under constant stirring in a fume hood. Monitor the pH to ensure it is within the acceptable range for disposal (typically between 6 and 8).
-
Transfer the neutralized solution to the labeled hazardous waste container. Note: Some sulfonic acid derivatives are biodegradable, but this does not permit disposal down the drain without neutralization and approval from your EHS office.
-
Step 4: Segregation and Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the container is segregated from incompatible materials, such as strong oxidizing agents and strong bases (before neutralization).
Step 5: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.
-
Do not attempt to dispose of this chemical through standard laboratory trash or down the sanitary sewer system without explicit approval from your EHS department. The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.
Spill Management
In the event of a spill:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill.
-
Clean-up: Carefully sweep or scoop the absorbed material into the labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution, and dispose of all cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor and your institution's EHS office.
References
Personal protective equipment for handling 4,5-dihydro-1H-imidazole-2-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 4,5-dihydro-1H-imidazole-2-sulfonic acid (CAS: 64205-92-1). Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance. The following procedures are based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and general best practices for handling hazardous solids.
Hazard Summary
This compound is a hazardous substance with the following classifications[1]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1].
-
Skin Corrosion/Irritation: Causes skin irritation[1].
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation[1].
Due to its nature as a solid, dust particles present a significant route of exposure and can cause irritation upon contact with moisture on the skin or in the respiratory tract.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment for handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required. For tasks with a higher risk of splashes or dust generation, a face shield should be worn in addition to goggles[2][3]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical[2][4]. |
| Body Protection | A lab coat or chemical-resistant apron is required to protect against skin contact. For larger quantities or tasks with a high risk of contamination, chemical-resistant coveralls may be necessary[2][3]. |
| Respiratory Protection | All handling of the solid chemical that may generate dust must be performed in a certified chemical fume hood to avoid inhalation. If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate particulate filters should be used[2][3][5]. |
Operational Plan: Safe Handling Workflow
Proper handling procedures are critical to minimize risk. The following workflow outlines the key steps for working with this compound.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
Immediate action is required in the event of an exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[2][3].
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention[2][3].
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention[2][3].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[2][3].
Disposal Plan
Chemical waste must be managed in accordance with institutional, local, and national regulations.
-
Containment: Collect all waste material, including any contaminated items, in a designated, compatible, and clearly labeled hazardous waste container[2][5]. The container must be kept tightly closed.
-
Labeling: The waste container must be labeled with the full chemical name ("this compound") and appropriate hazard warnings.
-
Disposal: Do not dispose of this chemical down the drain or in regular trash. Arrange for pickup and disposal by a licensed chemical waste management company[2][3]. Ensure all institutional protocols for waste collection are followed.
-
Spills: In case of a spill, prevent dust from spreading. Carefully sweep or vacuum the material into a suitable container for disposal. Avoid breathing the dust. The spill area should be cleaned thoroughly after material collection[6].
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
